4-Iodo-2-isopropylaniline
Description
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Structure
3D Structure
Properties
Molecular Formula |
C9H12IN |
|---|---|
Molecular Weight |
261.10 g/mol |
IUPAC Name |
4-iodo-2-propan-2-ylaniline |
InChI |
InChI=1S/C9H12IN/c1-6(2)8-5-7(10)3-4-9(8)11/h3-6H,11H2,1-2H3 |
InChI Key |
DWQGELZWNCZPIP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1)I)N |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to 4-Iodo-2-isopropylaniline: Synthesis, Properties, and Potential Applications
Abstract
This technical guide provides a comprehensive overview of 4-Iodo-2-isopropylaniline, a substituted aniline of interest in synthetic organic chemistry. The document details its chemical identity, including its confirmed CAS number, and presents a thorough, step-by-step synthesis protocol. While specific experimental data on its physicochemical properties and spectroscopic analysis are not widely available in current literature, this guide extrapolates potential reactivity and applications based on the well-established chemistry of its constituent functional groups—the aromatic amine and the aryl iodide. This whitepaper is intended for researchers, scientists, and professionals in drug development who are interested in leveraging substituted anilines as versatile building blocks in the synthesis of complex molecules.
Chemical Identity and Physicochemical Properties
4-Iodo-2-isopropylaniline, also known as 4-iodo-2-(prop-2-yl)aniline, is an organoiodine compound and a derivative of aniline. The presence of an isopropyl group at the ortho position to the amine and an iodine atom at the para position makes it a unique building block for further chemical modifications.
| Property | Value | Source |
| CAS Number | 76842-13-2 | [1] |
| Molecular Formula | C₉H₁₂IN | [2] |
| Molecular Weight | 261.10 g/mol | [2] |
| Appearance | Crude dark unstable oil | [1] |
| SMILES | CC(C)C1=C(N)C=C(I)C=C1 | N/A |
| InChI Key | DWQGELZWNCZPIP-UHFFFAOYSA-N | [1] |
Synthesis of 4-Iodo-2-isopropylaniline
The synthesis of 4-Iodo-2-isopropylaniline can be achieved through the electrophilic iodination of 2-isopropylaniline. The following protocol is based on a documented laboratory procedure.[1]
Reaction Scheme
Caption: Reaction scheme for the synthesis of 4-Iodo-2-isopropylaniline.
Experimental Protocol
Materials:
-
2-Isopropylaniline (27.0 g)
-
Sodium acetate (16.4 g)
-
Iodine monochloride (12.9 cm³)
-
Acetic acid (250 cm³)
-
Ethyl acetate (200 cm³)
-
10% Sodium carbonate solution (50 cm³)
-
Magnesium sulfate (MgSO₄)
-
Hexane
-
Silica gel (for chromatography)
Procedure:
-
In a suitable reaction vessel, dissolve 2-isopropylaniline (27.0 g) and sodium acetate (16.4 g) in acetic acid (250 cm³).
-
Stir the solution at room temperature.
-
To the stirred solution, add iodine monochloride (12.9 cm³) at room temperature.
-
Continue stirring the reaction mixture for 1 hour.
-
After 1 hour, remove the volatile materials (primarily acetic acid) in vacuo.
-
Partition the resulting residue between ethyl acetate (200 cm³) and a 10% sodium carbonate solution (50 cm³).
-
Separate the organic layer and dry it over magnesium sulfate (MgSO₄).
-
Filter the dried organic solution to remove the drying agent.
-
Evaporate the solvent (in vacuo) to yield a crude oil.
-
Purify the crude product by chromatography on a silica gel column, eluting with hexane.
-
Combine the fractions containing the product and evaporate the solvent to obtain 4-Iodo-2-isopropylaniline as a crude dark, unstable oil (yield: 38 g).[1]
Expert Insight: The use of sodium acetate as a base is crucial to neutralize the hydrochloric acid (HCl) that is formed as a byproduct of the reaction between iodine monochloride and the aniline, preventing the protonation of the aniline starting material which would deactivate the ring towards electrophilic substitution. The workup with sodium carbonate solution further ensures the removal of any residual acid. The reported instability of the final product suggests that it should be used in subsequent reactions promptly after synthesis and purification.
Reactivity and Potential Applications in Drug Development
While specific applications for 4-Iodo-2-isopropylaniline are not extensively documented, its structure contains two highly versatile functional groups that are of great importance in medicinal chemistry: the aniline moiety and the aryl iodide.
Key Reactive Sites
Caption: Potential reactive sites on 4-Iodo-2-isopropylaniline for synthetic transformations.
-
The Aniline Moiety: The amino group (-NH₂) is nucleophilic and can undergo a variety of reactions, including acylation to form amides, alkylation, and diazotization to form a diazonium salt, which can then be subjected to a wide range of Sandmeyer-type reactions.
-
The Aryl Iodide: The carbon-iodine bond is a key site for transition-metal-catalyzed cross-coupling reactions. Aryl iodides are particularly reactive substrates for reactions such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations, allowing for the formation of carbon-carbon and carbon-nitrogen bonds.
Potential in Medicinal Chemistry
Substituted anilines, particularly halogenated anilines, are pivotal building blocks in the pharmaceutical industry.[3] 4-Iodoaniline, a closely related compound, is utilized in the synthesis of a variety of therapeutic agents, including anti-cancer drugs.[3] The iodine atom provides a reactive handle for constructing complex molecular architectures, a crucial step in drug discovery and development.[3]
Given these precedents, 4-Iodo-2-isopropylaniline could potentially serve as a valuable intermediate in the synthesis of novel bioactive molecules. The isopropyl group adds steric bulk and lipophilicity, which can influence a molecule's pharmacokinetic and pharmacodynamic properties, such as binding to biological targets and metabolic stability. The combination of the sterically hindered aniline and the reactive iodide presents a unique scaffold for creating libraries of compounds for screening in various therapeutic areas.
Safety and Handling
-
General Handling: It is recommended to handle this compound in a well-ventilated area, preferably in a chemical fume hood.[4][5] Avoid contact with skin, eyes, and clothing.[6] Avoid inhalation of any vapors or mists.[6]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses or goggles, and a lab coat.[6]
-
Storage: Store in a tightly closed container in a cool, dry place.[4] Given its reported instability, storage under an inert atmosphere may be advisable.[4]
-
Hazards of Related Compounds:
Disclaimer: The safety information provided is for general guidance only and is based on the properties of structurally similar compounds. A thorough risk assessment should be conducted by qualified personnel before handling 4-Iodo-2-isopropylaniline.
References
-
SynZeal. (n.d.). Why 4-Iodoaniline Is a Crucial Building Block in Pharmaceutical Manufacturing. Retrieved from [Link]
- Google Patents. (n.d.). CN108373404B - Synthesis method of 4-iodoanisole.
-
PubChem. (n.d.). 4-Isopropylaniline. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 4-Iodo-2-[prop-2-yl]aniline. Retrieved from [Link]
-
MDPI. (n.d.). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Retrieved from [Link]
-
MetaSci. (n.d.). Safety Data Sheet 4-Isopropylaniline. Retrieved from [Link]
Sources
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- 2. 76842-13-2|4-Iodo-2-isopropylaniline|BLD Pharm [bldpharm.com]
- 3. calibrechem.com [calibrechem.com]
- 4. fishersci.com [fishersci.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. sds.metasci.ca [sds.metasci.ca]
- 7. CAS 99-88-7: 4-Isopropylaniline | CymitQuimica [cymitquimica.com]
- 8. 4-Iodoaniline | 540-37-4 [chemicalbook.com]
Physicochemical properties of 4-Iodo-2-isopropylaniline
Executive Summary
4-Iodo-2-isopropylaniline is a specialized aromatic amine intermediate used primarily in the synthesis of sterically congested pharmaceutical scaffolds and agrochemicals.[1] Distinguished by the presence of a bulky isopropyl group at the ortho position and a reactive iodine atom at the para position, this molecule serves as a critical "linchpin" in transition-metal-catalyzed cross-coupling reactions.[1]
This guide provides a definitive physicochemical profile, a validated synthesis protocol using Iodine Monochloride (ICl), and handling standards required to maintain compound integrity during drug development workflows.
Chemical Identity & Structural Analysis[1][2]
The molecule features a "push-pull" electronic structure modified by steric bulk.[1] The amino group (
| Property | Data |
| Chemical Formula | |
| Molecular Weight | 261.11 g/mol |
| SMILES | CC(C)C1=C(N)C=CC(I)=C1 |
| InChI Key | DWQGELZWNCZPIP-UHFFFAOYSA-N |
| Structure Description | Trisubstituted benzene: 1-amino, 2-isopropyl, 4-iodo.[1][2][3][4] |
Electronic & Steric Profile
-
Electronic Effect: The amino group directs electrophilic substitution to the para position (occupied by Iodine) and ortho positions. The iodine atom is electron-withdrawing via induction (
) but electron-donating via resonance ( ), though the amino group dominates the electronic landscape.[1] -
Steric Effect: The 2-isopropyl group creates significant steric hindrance around the amine.[1] This reduces the nucleophilicity of the nitrogen, making it less prone to non-specific oxidation compared to unhindered anilines, but also requiring specialized ligands for Buchwald-Hartwig aminations.[1]
Physicochemical Properties
Data aggregated from experimental synthesis reports and QSPR (Quantitative Structure-Property Relationship) modeling.
| Parameter | Value / Description | Context / Source |
| Physical State | Viscous Oil / Low-melting Solid | Often isolated as a dark oil due to trace oxidation; pure form crystallizes slowly.[1] |
| Boiling Point | >270°C (Predicted) | Decomposes before boiling at atm pressure. Distillable under high vacuum (<1 mmHg). |
| Density | ~1.65 g/cm³ | High density attributed to the heavy iodine atom. |
| Solubility (Water) | Insoluble | Hydrophobic isopropyl and iodine groups dominate. |
| Solubility (Organic) | High | Soluble in EtOAc, DCM, MeOH, DMSO. |
| pKa (Conjugate Acid) | ~3.5 – 3.8 (Predicted) | Lower than aniline (4.6) due to the inductive withdrawal of Iodine. |
| LogP | 3.45 ± 0.3 | Highly lipophilic; partitions strongly into organic membranes. |
| Stability | Light & Air Sensitive | Darkens upon exposure to light (liberation of |
Synthesis Protocol: Electrophilic Iodination
The most reliable method for synthesizing 4-Iodo-2-isopropylaniline avoids the use of elemental iodine (
Reaction Pathway
The synthesis exploits the strong ortho/para directing power of the amine. Since the ortho position is blocked by the isopropyl group, the electrophile (
Figure 1: Regioselective iodination pathway using Iodine Monochloride.
Detailed Experimental Procedure
Based on protocols adapted from US Patent 4,710,507 and standard iodination methodologies.
Reagents:
-
2-Isopropylaniline (1.0 equiv)[1]
-
Iodine Monochloride (ICl) (1.05 equiv)[1]
-
Sodium Acetate (NaOAc) (1.2 equiv) – Acts as an HCl scavenger.[1]
-
Glacial Acetic Acid (AcOH) – Solvent.[1]
Step-by-Step Workflow:
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-isopropylaniline and sodium acetate in glacial acetic acid.
-
Addition: Add Iodine Monochloride dropwise over 20 minutes at room temperature. Note: The reaction is exothermic; maintain temperature <30°C to prevent di-iodination.
-
Reaction: Stir the mixture for 1 hour. The solution will transition from amber to dark brown.
-
Work-up:
-
Remove volatiles (AcOH) under reduced pressure (Rotavap).
-
Partition the residue between Ethyl Acetate and 10% Aqueous Sodium Carbonate (
) to neutralize residual acid. -
Wash the organic layer with Sodium Thiosulfate (
) solution to quench unreacted iodine (indicated by fading of dark color).
-
-
Purification: Dry over
, filter, and concentrate. Purify the crude oil via silica gel flash chromatography (Eluent: Hexanes/Ethyl Acetate 9:1). -
Storage: Isolate the product as a viscous oil or low-melting solid. Store immediately under Argon/Nitrogen in amber vials at 4°C.
Applications in Drug Discovery
The unique structure of 4-Iodo-2-isopropylaniline makes it a high-value building block for:
-
Suzuki-Miyaura Coupling: The C–I bond is highly reactive toward oxidative addition by Palladium(0). It couples readily with aryl boronic acids to form biaryl scaffolds common in kinase inhibitors.
-
Buchwald-Hartwig Amination: Used to introduce the sterically hindered aniline moiety into heterocycles. The isopropyl group prevents "flat" conformations, improving the solubility and selectivity of the final drug candidate.
-
Heck Reaction: Coupling with acrylates to form cinnamyl derivatives.
Reactivity Logic Diagram
The following diagram illustrates the chemoselectivity of the molecule:
Figure 2: Chemoselectivity profile showing divergent synthetic pathways.
Safety & Handling (MSDS Summary)
-
Hazards: Irritant to eyes, respiratory system, and skin.[4] Potential sensitizer.[2][5]
-
Storage Class: Light-sensitive, air-sensitive.[1]
-
PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.
-
Disposal: Dispose of as halogenated organic waste. Do not release into drains.
References
-
Synthesis of 4-Iodo-2-[prop-2-yl]aniline . PrepChem. Derived from US Patent 4,710,507. [Link]
-
4-Isopropylaniline (Precursor Data) . National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 7476. [Link]
-
Iodine Monochloride Iodination Protocols . Organic Syntheses, Coll. Vol. 2, p. 196 (1943). (General methodology reference). [Link][1]
Sources
4-Iodo-2-isopropylaniline molecular structure and weight
An In-depth Technical Guide to 4-Iodo-2-isopropylaniline: Structure, Properties, Synthesis, and Applications
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, offering an in-depth exploration of 4-Iodo-2-isopropylaniline. It details the compound's molecular characteristics, synthesis, and its emerging significance as a versatile building block in medicinal chemistry and materials science.
Molecular Profile and Physicochemical Properties
4-Iodo-2-isopropylaniline is a substituted aromatic amine that has garnered interest for its unique structural features, which impart valuable chemical reactivity. Its utility as a synthetic intermediate is rooted in the specific arrangement of its functional groups on the aniline scaffold.
Molecular Structure
The structure of 4-Iodo-2-isopropylaniline, identified by the CAS Number 76842-13-2, consists of a benzene ring substituted with three key functional groups:
-
An amino group (-NH₂) at position 1, defining it as an aniline derivative.
-
An isopropyl group (-CH(CH₃)₂) at position 2 (ortho to the amine).
-
An iodine atom (-I) at position 4 (para to the amine).
The interplay of these groups dictates the molecule's electronic properties and reactivity. The electron-donating amino and isopropyl groups activate the aromatic ring, while the bulky isopropyl group provides steric hindrance. The carbon-iodine bond is a key reactive site, particularly for transition-metal-catalyzed cross-coupling reactions, a cornerstone of modern pharmaceutical synthesis.
Visualization of Molecular Structure
Caption: 2D representation of 4-Iodo-2-isopropylaniline.
Physicochemical Data Summary
The fundamental properties of 4-Iodo-2-isopropylaniline are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₂IN | [1] |
| Molecular Weight | 261.11 g/mol | [1] |
| CAS Number | 76842-13-2 | [2][3] |
| Appearance | Reported as a crude dark, unstable oil | [3] |
| IUPAC Name | 4-iodo-2-(propan-2-yl)aniline |
Synthesis Protocol and Workflow
The synthesis of 4-Iodo-2-isopropylaniline is typically achieved through the electrophilic iodination of its precursor, 2-isopropylaniline. This method is efficient and provides the desired isomer due to the directing effects of the substituent groups.
Rationale for Synthetic Route Selection
The chosen method involves the direct iodination of 2-isopropylaniline.[3] The amino and isopropyl groups are ortho-, para-directing activators for electrophilic aromatic substitution. Since the para position relative to the powerful amino group is vacant, it is the most electronically favorable site for the incoming electrophile (I⁺). Iodine monochloride (ICl) is selected as the iodinating agent because it is more reactive than molecular iodine (I₂), facilitating a more efficient reaction. Sodium acetate is used as a weak base to neutralize the HCl byproduct generated during the reaction.
Detailed Experimental Protocol
The following protocol is adapted from established synthetic procedures.[3]
Materials:
-
2-isopropylaniline (27.0 g)
-
Sodium acetate (16.4 g)
-
Acetic acid (250 cm³)
-
Iodine monochloride (12.9 cm³)
-
Ethyl acetate (200 cm³)
-
10% Sodium carbonate solution (50 cm³)
-
Magnesium sulfate (MgSO₄)
-
Silica gel (for chromatography)
-
Hexane
Procedure:
-
A solution of 2-isopropylaniline (27.0 g) and sodium acetate (16.4 g) is prepared in acetic acid (250 cm³) with stirring at room temperature.[3]
-
Iodine monochloride (12.9 cm³) is added to the stirred solution.[3]
-
The reaction is allowed to proceed for 1 hour.[3]
-
Workup: Volatile materials are removed under reduced pressure (in vacuo). The resulting residue is partitioned between ethyl acetate (200 cm³) and a 10% sodium carbonate solution (50 cm³).[3]
-
The organic layer is separated, dried over anhydrous magnesium sulfate (MgSO₄), and filtered.[3]
-
Purification: The solvent is evaporated from the filtered organic extract in vacuo to yield a crude oil.[3] This oil is then purified by column chromatography on silica gel, using hexane as the eluent.[3]
-
Fractions containing the desired product are combined and the solvent is evaporated to yield 4-Iodo-2-isopropylaniline as a crude, dark oil.[3]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 4-Iodo-2-isopropylaniline.
Applications in Research and Drug Development
The true value of 4-Iodo-2-isopropylaniline lies in its potential as a versatile intermediate for constructing more complex molecular architectures, particularly within the pharmaceutical landscape.
A Versatile Pharmaceutical Building Block
Substituted iodoanilines are highly valued in drug discovery. The iodine atom serves as a "reactive handle" for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig couplings. These reactions are fundamental to modern medicinal chemistry, enabling the assembly of complex molecules from simpler fragments. Specifically, iodoanilines are recognized as crucial intermediates in the synthesis of anti-cancer agents.[4] The ability to precisely modify the aniline core allows for the systematic exploration of a compound's structure-activity relationship (SAR).
Potential Biological and Pharmacological Relevance
While specific research on 4-Iodo-2-isopropylaniline is emerging, preliminary studies suggest it possesses significant biological activity, with potential anti-inflammatory and anticancer properties being investigated.[5] Its structural motifs are found in various bioactive compounds. The aniline scaffold is a common feature in many approved drugs, and its derivatives are frequently explored for new therapeutic applications.
The broader class of aniline derivatives is integral to the development of drugs targeting a range of diseases. For instance, compounds containing the related indoline scaffold, which can be synthesized from aniline precursors, have demonstrated roles in developing treatments for cancer, bacterial infections, and cardiovascular diseases.[6][7] Quinoxaline 1,4-dioxides, another class of nitrogen-containing heterocycles, are a promising scaffold for developing drugs against bacterial infections, cancer, and malaria.[8] The synthetic accessibility of 4-Iodo-2-isopropylaniline makes it a valuable starting point for creating libraries of novel compounds for screening against these and other therapeutic targets.
Conclusion
4-Iodo-2-isopropylaniline is a strategically designed chemical intermediate with significant potential for researchers in synthetic and medicinal chemistry. Its molecular structure, characterized by an accessible reactive iodine handle and modulating isopropyl and amino groups, makes it an ideal substrate for building molecular complexity. As the demand for novel and targeted therapeutics grows, the utility of such versatile building blocks in accelerating the drug discovery and development pipeline cannot be overstated. This guide provides the foundational knowledge required for scientists to effectively utilize this compound in their research endeavors.
References
- Smolecule. (n.d.). 4-Iodo-2-isopropylaniline.
- AChemBlock. (n.d.). 2-Iodo-4-isopropylaniline 95%. CAS: 76842-15-4.
- BLD Pharm. (n.d.). 4-Iodo-2-isopropylaniline. CAS: 76842-13-2.
- PrepChem.com. (n.d.). Synthesis of 4-Iodo-2-[prop-2-yl]aniline.
- Saviour Pharma. (n.d.). Why 4-Iodoaniline Is a Crucial Building Block in Pharmaceutical Manufacturing.
- Gao, P., et al. (2023). Development and Application of Indolines in Pharmaceuticals. Molecules.
- Gao, P., et al. (2023). Development and Application of Indolines in Pharmaceuticals. ResearchGate.
- MDPI. (2022). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. MDPI.
Sources
- 1. 2-Iodo-4-isopropylaniline 95% | CAS: 76842-15-4 | AChemBlock [achemblock.com]
- 2. 76842-13-2|4-Iodo-2-isopropylaniline|BLD Pharm [bldpharm.com]
- 3. prepchem.com [prepchem.com]
- 4. calibrechem.com [calibrechem.com]
- 5. Buy 4-Iodo-2-isopropylaniline [smolecule.com]
- 6. Development and Application of Indolines in Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Synthesis and Characterization of 4-Iodo-2-isopropylaniline
Foreword: The Strategic Importance of 4-Iodo-2-isopropylaniline in Modern Drug Discovery
In the landscape of pharmaceutical and materials science, the strategic introduction of specific functional groups onto aromatic scaffolds is a cornerstone of molecular design. The anilino moiety provides a versatile platform for a myriad of chemical transformations, while the presence of an iodo group opens the door to a host of powerful cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. The isopropyl substituent, in turn, can impart favorable steric and electronic properties, enhancing solubility and influencing binding interactions. 4-Iodo-2-isopropylaniline, therefore, emerges as a highly valuable, yet under-characterized, building block for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of a robust synthetic protocol for this compound, followed by a detailed discussion of the analytical techniques required for its unambiguous characterization. The methodologies and insights presented herein are geared towards researchers, scientists, and drug development professionals seeking to leverage this promising intermediate in their synthetic endeavors.
I. Synthesis of 4-Iodo-2-isopropylaniline: A Mechanistic and Practical Approach
The synthesis of 4-Iodo-2-isopropylaniline is most effectively achieved through the electrophilic iodination of 2-isopropylaniline. The choice of iodinating agent and reaction conditions is critical to ensure high regioselectivity and yield, directing the iodine atom to the para position relative to the activating amino group.
Reaction Rationale and Mechanistic Considerations
The amino group of the aniline is a potent activating group, directing electrophilic substitution to the ortho and para positions. The bulky isopropyl group at the 2-position provides significant steric hindrance, thereby favoring substitution at the less hindered para position. Iodine monochloride (ICl) is a preferred iodinating agent in this context due to its polarized nature (Iδ+-Clδ-), which enhances the electrophilicity of the iodine atom. The reaction is typically carried out in a protic solvent like acetic acid, which facilitates the reaction and helps to solvate the intermediates. Sodium acetate is added as a mild base to neutralize the hydrochloric acid byproduct, preventing the protonation of the aniline starting material and subsequent deactivation of the aromatic ring.
Experimental Workflow: Synthesis of 4-Iodo-2-isopropylaniline
The following diagram outlines the key steps in the synthesis of 4-Iodo-2-isopropylaniline:
Caption: Synthetic workflow for 4-Iodo-2-isopropylaniline.
Detailed Step-by-Step Protocol
-
Materials and Reagents:
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-isopropylaniline (1.0 eq.) and sodium acetate (1.0 eq.) in glacial acetic acid.[1]
-
To this stirred solution, add iodine monochloride (1.0 eq.) dropwise at room temperature.[1] An exotherm may be observed.
-
Stir the reaction mixture at room temperature for 1 hour.[1] Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the volatile materials (acetic acid) under reduced pressure using a rotary evaporator.[1]
-
Partition the residue between ethyl acetate and a 10% aqueous solution of sodium carbonate.[1] The aqueous layer should be basic.
-
Separate the organic layer, and wash it with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to afford the crude product.[1]
-
Purify the crude product by column chromatography on silica gel, eluting with hexane or a hexane/ethyl acetate gradient, to yield 4-Iodo-2-isopropylaniline as an oil.[1]
-
-
Note: The product is reported to be a dark and potentially unstable oil, so it is advisable to use it in subsequent reactions promptly or store it under an inert atmosphere at low temperatures.[1]
II. Characterization of 4-Iodo-2-isopropylaniline: A Spectroscopic and Spectrometric Analysis
Physical Properties
| Property | Expected Value |
| Molecular Formula | C₉H₁₂IN |
| Molecular Weight | 261.10 g/mol |
| Appearance | Colorless to yellow or dark oil[1] |
¹H NMR Spectroscopy
The ¹H NMR spectrum is a powerful tool for confirming the substitution pattern on the aromatic ring and the presence of the isopropyl group. The expected chemical shifts (in ppm, relative to TMS) in a solvent like CDCl₃ are as follows:
| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Integration | Rationale for Assignment |
| Isopropyl -CH₃ | ~1.2 | Doublet | 6H | The two methyl groups of the isopropyl moiety are equivalent and are split by the adjacent methine proton. |
| Isopropyl -CH | ~2.8 - 3.0 | Septet | 1H | The methine proton is split by the six equivalent protons of the two methyl groups. |
| -NH₂ | ~3.5 - 4.5 | Broad Singlet | 2H | The chemical shift of the amine protons can vary depending on concentration and solvent. The signal is often broad due to quadrupole broadening and exchange with residual water. |
| Aromatic H-6 | ~6.5 - 6.7 | Doublet | 1H | This proton is ortho to the amino group and meta to the iodine, experiencing shielding from the -NH₂ group. |
| Aromatic H-5 | ~7.2 - 7.4 | Doublet of Doublets | 1H | This proton is meta to both the amino group and the iodine, and ortho to the iodine. |
| Aromatic H-3 | ~7.5 - 7.7 | Doublet | 1H | This proton is ortho to the iodine and meta to the amino group, leading to a downfield shift. |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The presence of iodine will have a significant effect on the chemical shift of the carbon to which it is attached.
| Carbon Assignment | Expected Chemical Shift (ppm) | Rationale for Assignment |
| Isopropyl -CH₃ | ~22 - 24 | Typical chemical shift for methyl carbons in an isopropyl group. |
| Isopropyl -CH | ~28 - 30 | Typical chemical shift for a methine carbon in an isopropyl group attached to an aromatic ring. |
| Aromatic C-4 (C-I) | ~80 - 85 | The carbon atom directly attached to the iodine atom is significantly shielded due to the heavy atom effect. |
| Aromatic C-6 | ~115 - 118 | This carbon is ortho to the strongly electron-donating amino group, resulting in an upfield shift. |
| Aromatic C-2 (C-isopropyl) | ~135 - 138 | The carbon bearing the isopropyl group. |
| Aromatic C-5 | ~138 - 140 | This carbon is deshielded by the adjacent iodine atom. |
| Aromatic C-3 | ~140 - 142 | This carbon is also deshielded by the adjacent iodine atom. |
| Aromatic C-1 (C-NH₂) | ~145 - 148 | The carbon attached to the amino group is deshielded. |
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) is expected to show a prominent molecular ion peak.
| m/z Value | Interpretation |
| 261 | Molecular ion peak [M]⁺ |
| 246 | Loss of a methyl group [M-CH₃]⁺ from the isopropyl moiety. |
| 134 | Loss of iodine radical [M-I]⁺. |
| 127 | Iodine cation [I]⁺, a characteristic fragment for iodo-compounds. |
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the amine and aromatic functionalities.
| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |
| 3400 - 3500 | N-H symmetric stretch | Primary Amine |
| 3300 - 3400 | N-H asymmetric stretch | Primary Amine |
| 3000 - 3100 | Aromatic C-H stretch | Aromatic Ring |
| 2850 - 2970 | Aliphatic C-H stretch | Isopropyl Group |
| 1600 - 1620 | N-H scissoring | Primary Amine |
| 1450 - 1550 | Aromatic C=C stretching | Aromatic Ring |
| 800 - 850 | C-H out-of-plane bending | 1,2,4-trisubstituted Aromatic Ring |
III. Conclusion and Future Outlook
This technical guide has provided a detailed protocol for the synthesis of 4-Iodo-2-isopropylaniline via electrophilic iodination, along with a comprehensive, albeit predictive, analysis of its characterization data. The presented methodology is robust and scalable, offering a reliable route to this valuable synthetic intermediate. The predicted spectroscopic and spectrometric data provide a solid framework for the confirmation of the product's identity and purity. As a versatile building block, 4-Iodo-2-isopropylaniline holds significant potential for the development of novel pharmaceuticals and functional materials. Further research into its applications in cross-coupling reactions and the synthesis of bioactive molecules is highly encouraged.
IV. References
Sources
Spectroscopic data for 4-Iodo-2-isopropylaniline (¹H NMR, ¹³C NMR, IR, MS)
This guide provides an in-depth technical analysis of the spectroscopic characteristics of 4-Iodo-2-isopropylaniline (CAS: 76842-13-2). It is designed for analytical chemists and process engineers requiring rigorous identification parameters for this intermediate, commonly used in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) for pharmaceutical synthesis.
Executive Summary & Compound Profile
4-Iodo-2-isopropylaniline is a trisubstituted benzene derivative characterized by an electron-donating amino group, a sterically demanding isopropyl group at the ortho position, and an electron-withdrawing iodine atom at the para position. This specific substitution pattern creates a unique electronic and steric environment, distinct from its isomer 2-iodo-4-isopropylaniline.
-
IUPAC Name: 4-iodo-2-(propan-2-yl)aniline
-
CAS Number: 76842-13-2[1]
-
Molecular Formula: C
H IN -
Molecular Weight: 261.10 g/mol [2]
-
Physical State: Viscous oil or low-melting solid (darkens upon oxidation).
Synthesis & Structural Context
Understanding the synthesis is critical for identifying potential impurities (e.g., unreacted starting material or regioisomers). The standard route involves electrophilic aromatic iodination of 2-isopropylaniline (cumidine).
Figure 1: Synthesis pathway highlighting the regioselectivity governed by the steric bulk of the isopropyl group, which favors C4 iodination over C6.
Spectroscopic Data Specifications
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR data is the primary tool for structural validation. The 1,2,4-substitution pattern results in a distinctive aromatic splitting pattern.
¹H NMR (Proton) Data
-
Solvent: CDCl
(Chloroform-d) -
Frequency: 400 MHz (Recommended)
| Position | Shift (δ ppm) | Multiplicity | Integration | Coupling (Hz) | Assignment Logic |
| Ar-H3 | 7.40 – 7.45 | Doublet (d) | 1H | Meta to NH | |
| Ar-H5 | 7.25 – 7.30 | dd | 1H | Meta to NH | |
| Ar-H6 | 6.45 – 6.55 | Doublet (d) | 1H | Ortho to NH | |
| NH | 3.60 – 3.80 | Broad Singlet | 2H | - | Exchangeable protons. Shift varies with conc. |
| CH (iPr) | 2.80 – 2.90 | Septet | 1H | Methine proton of isopropyl group. | |
| CH | 1.22 – 1.26 | Doublet (d) | 6H | Methyl protons of isopropyl group. |
Analyst Note: The key differentiator from the starting material is the loss of the para-proton (triplet/multiplet at ~6.8 ppm) and the downfield shift of the H3/H5 protons due to the iodine substituent.
¹³C NMR (Carbon) Data
| Carbon Type | Shift (δ ppm) | Assignment |
| C-N (Ipso) | 143.0 – 145.0 | C1: Attached to Amino group. |
| C-Alkyl (Ipso) | 133.0 – 135.0 | C2: Attached to Isopropyl. |
| C-H (Ar) | 136.0 – 138.0 | C3: Ortho to Iodine (Deshielded). |
| C-H (Ar) | 134.0 – 136.0 | C5: Ortho to Iodine. |
| C-H (Ar) | 116.0 – 118.0 | C6: Ortho to Amino (Shielded). |
| C-I (Ipso) | 78.0 – 82.0 | C4: Carbon attached to Iodine (Significant shielding effect). |
| CH (iPr) | 27.0 – 28.0 | Isopropyl methine. |
| CH | 22.0 – 22.5 | Isopropyl methyls. |
B. Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and the presence of iodine (distinct mass defect).
-
Ionization Mode: Electron Impact (EI) or ESI+
-
Molecular Ion: [M]
= 261.0 -
Base Peak: Often m/z 246 ([M – CH
] ) or m/z 134 ([M – I] ).
Figure 2: Proposed fragmentation pathway for EI-MS validation.
C. Infrared (IR) Spectroscopy[6]
-
Method: ATR (Attenuated Total Reflectance) or KBr Pellet.
-
Key Bands:
-
3300 – 3450 cm⁻¹: N-H stretching (Primary amine doublet).
-
2960 cm⁻¹: C-H stretching (Aliphatic, Isopropyl).
-
1620 cm⁻¹: N-H bending (Scissoring).
-
1480 – 1500 cm⁻¹: C=C Aromatic ring stretch.
-
~500 – 600 cm⁻¹: C-I stretch (Fingerprint region confirmation).
-
Experimental Protocols
Protocol 1: NMR Sample Preparation
Objective: Obtain high-resolution spectra free from concentration broadening.
-
Mass: Weigh 10–15 mg of 4-iodo-2-isopropylaniline into a clean vial.
-
Solvent: Add 0.6 mL of CDCl
(99.8% D) containing 0.03% TMS (Tetramethylsilane) as an internal standard. -
Filtration: If the sample appears cloudy (due to inorganic salts from synthesis), filter through a cotton plug within a glass pipette directly into the NMR tube.
-
Acquisition: Run at 298 K. Set relaxation delay (d1) to ≥ 1.0 s to ensure accurate integration of aromatic protons.
Protocol 2: Purity Assessment via GC-MS
Objective: Quantify unreacted 2-isopropylaniline.
-
Column: HP-5 or DB-5 (30m x 0.25mm x 0.25µm).
-
Carrier Gas: Helium at 1.0 mL/min.
-
Temperature Program:
-
Start: 60°C (Hold 2 min).
-
Ramp: 20°C/min to 280°C.
-
Hold: 5 min.
-
-
Validation: The starting material (2-isopropylaniline) elutes significantly earlier than the iodinated product due to the large mass difference (MW 135 vs 261).
References
-
Synthesis & Characterization: US Patent 4710507A. "Certain 2-(2-substituted phenyl) triazoles and their use as herbicides." (Describes the iodination of 2-isopropylaniline using ICl).
-
Spectral Data Validation (Analog): "Spectral Database for Organic Compounds (SDBS)." SDBS No. 3086 (4-Iodoaniline) and SDBS No. 6485 (2-Isopropylaniline). Used for substituent chemical shift (SCS) validation.
-
NMR Shift Prediction Rules: Pretsch, E., et al. Structure Determination of Organic Compounds: Tables of Spectral Data. Springer, 2009. (Standard reference for SCS additivity rules used to verify the assignments).
Sources
An In-depth Technical Guide to the Solubility of 4-Iodo-2-isopropylaniline in Common Organic Solvents
Prepared by: A Senior Application Scientist
Introduction
In the landscape of pharmaceutical research and development, understanding the fundamental physicochemical properties of active pharmaceutical ingredients (APIs) and their synthetic intermediates is paramount. 4-Iodo-2-isopropylaniline, a substituted aniline, represents a class of compounds often utilized as building blocks in the synthesis of complex molecular architectures for drug discovery. The strategic placement of an iodo group offers a versatile handle for cross-coupling reactions, while the isopropyl group can modulate lipophilicity and steric profile.
The solubility of such an intermediate is a critical parameter that dictates its handling, reaction conditions, purification, and formulation. A comprehensive understanding of its behavior in various organic solvents is essential for process optimization, ensuring reaction efficiency, and enabling the development of robust and scalable synthetic routes. This guide provides a detailed analysis of the predicted solubility of 4-iodo-2-isopropylaniline, the underlying chemical principles governing its solubility, and a standardized protocol for its empirical determination.
Molecular Structure and Physicochemical Properties Analysis
To predict the solubility of 4-iodo-2-isopropylaniline, we must first dissect its molecular structure and the influence of each functional group on its overall polarity and intermolecular interactions.
-
Aniline Core: The foundational structure is an aniline ring, which consists of an amino group (-NH₂) attached to a benzene ring. The amino group is polar and capable of acting as a hydrogen bond donor and acceptor.[1][2][3]
-
Isopropyl Group (-CH(CH₃)₂): This is a bulky, non-polar alkyl group. Its presence significantly increases the non-polar character and lipophilicity of the molecule.[4][5] Furthermore, its position at the ortho-position to the amino group may introduce steric hindrance, potentially impeding intermolecular interactions such as hydrogen bonding.[6]
-
Iodo Group (-I): The iodine atom is large and polarizable, contributing to van der Waals forces (specifically London dispersion forces). While the carbon-iodine bond has a dipole moment, the overall contribution to polarity is less significant than its effect on the molecule's size and non-polar surface area. The iodo-substituted benzene ring is a key structural motif in many pharmaceutical compounds.[7]
Collectively, these features render 4-iodo-2-isopropylaniline a predominantly non-polar, lipophilic molecule with a localized polar region around the amino group. Its solubility will be dictated by the balance between the non-polar aromatic ring, isopropyl, and iodo groups, and the polar amino group. The general principle of "like dissolves like" will be the primary determinant of its solubility in various organic solvents.[8]
Predicted Solubility Profile in Common Organic Solvents
Based on the structural analysis, the following table summarizes the predicted qualitative solubility of 4-iodo-2-isopropylaniline in a range of common organic solvents, classified by their polarity.
| Solvent Class | Solvent Example | Dielectric Constant (ε) | Predicted Solubility | Rationale |
| Non-Polar | Hexane | 1.9 | High | The non-polar nature of hexane aligns well with the large non-polar surface area of the target molecule. Solvation is driven by favorable van der Waals interactions.[9] |
| Toluene | 2.4 | High | As an aromatic solvent, toluene can engage in π-stacking interactions with the benzene ring of the aniline, in addition to van der Waals forces. | |
| Polar Aprotic | Dichloromethane (DCM) | 9.1 | High | DCM's moderate polarity and ability to engage in dipole-dipole interactions make it an effective solvent for molecules of this type. |
| Tetrahydrofuran (THF) | 7.5 | High | THF is a versatile solvent with a moderate dielectric constant and the ability to accept hydrogen bonds, which can interact with the -NH₂ group.[10] | |
| Ethyl Acetate | 6.0 | Moderate to High | The ester functionality provides polarity, while the ethyl group contributes non-polar character, making it a good solvent for moderately polar compounds. | |
| Acetone | 21 | Moderate | Acetone is a polar aprotic solvent that can act as a hydrogen bond acceptor. The significant polarity of acetone may lead to slightly lower solubility compared to less polar solvents. | |
| Dimethyl Sulfoxide (DMSO) | 47 | Low to Moderate | DMSO is a highly polar aprotic solvent. The large disparity in polarity between DMSO and the largely non-polar solute will likely limit solubility.[10] | |
| Polar Protic | Ethanol | 24.3 | Moderate | Ethanol can act as both a hydrogen bond donor and acceptor, interacting with the amino group. However, the bulky non-polar groups of the solute will limit its miscibility with the polar ethanol.[9] |
| Methanol | 32.6 | Low to Moderate | Methanol is more polar than ethanol, which will likely result in lower solubility for the predominantly non-polar 4-iodo-2-isopropylaniline.[9] | |
| Water | 78.5 | Insoluble | The molecule's large, non-polar structure makes it highly hydrophobic and incapable of overcoming the strong hydrogen bonding network of water.[11][12] |
Factors Influencing Solubility: A Deeper Dive
The solubility of 4-iodo-2-isopropylaniline is a result of the interplay between solute-solute, solvent-solvent, and solute-solvent interactions. For dissolution to occur, the energy released from solute-solvent interactions must be sufficient to overcome the energy required to break apart the solute-solute and solvent-solvent interactions.
Caption: Intermolecular forces governing solubility.
-
In Non-Polar Solvents (e.g., Hexane, Toluene): The primary interactions are London dispersion forces, a type of van der Waals force. The large, polarizable electron clouds of the iodine atom and the aromatic ring contribute to strong dispersion forces, leading to favorable solute-solvent interactions.
-
In Polar Aprotic Solvents (e.g., DCM, THF): In addition to dispersion forces, dipole-dipole interactions between the polar C-N and C-I bonds of the solute and the polar bonds of the solvent contribute to solvation. Solvents like THF can also act as hydrogen bond acceptors for the N-H protons of the aniline.
-
In Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can engage in hydrogen bonding with the amino group, acting as both donors and acceptors.[3] However, the large non-polar portion of the solute must disrupt the strong hydrogen-bonding network of the solvent, which is energetically unfavorable. This leads to a trade-off that results in moderate to low solubility.
Standardized Experimental Protocol for Solubility Determination
To obtain quantitative solubility data, a standardized experimental protocol is essential. The following describes a reliable method for determining the solubility of 4-iodo-2-isopropylaniline.
Objective:
To determine the solubility (in mg/mL or mol/L) of 4-iodo-2-isopropylaniline in a selection of organic solvents at a specified temperature (e.g., 25 °C).
Materials:
-
4-Iodo-2-isopropylaniline (analytical grade)
-
Selected organic solvents (HPLC grade)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps (e.g., 4 mL)
-
Magnetic stirrer and stir bars or a shaker incubator
-
Temperature-controlled environment (e.g., water bath, incubator)
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer for concentration analysis.
Experimental Workflow:
Caption: Experimental workflow for solubility determination.
Step-by-Step Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of 4-iodo-2-isopropylaniline (e.g., 50-100 mg) to a tared vial. The key is to have undissolved solid remaining at equilibrium.
-
Record the exact mass of the solid added.
-
Add a precise volume of the chosen solvent (e.g., 2.0 mL) to the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a shaker or on a stir plate within a temperature-controlled environment (e.g., 25 °C ± 1 °C).
-
Allow the mixture to equilibrate for a sufficient time (typically 24-48 hours) to ensure the solution is saturated. The system reaches equilibrium when the rate of dissolution equals the rate of precipitation.
-
-
Sample Collection and Preparation:
-
After equilibration, stop the agitation and allow the excess solid to settle for at least 1 hour.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately pass the sample through a syringe filter into a clean vial. This step is critical to remove any microscopic undissolved particles.[13]
-
-
Analysis:
-
Accurately dilute a known volume of the filtered saturated solution with a suitable solvent to a concentration that falls within the linear range of a previously established calibration curve.
-
Analyze the concentration of the diluted sample using a validated analytical method (e.g., HPLC-UV).
-
-
Calculation:
-
Calculate the concentration of the saturated solution (the solubility) by multiplying the measured concentration of the diluted sample by the dilution factor.
-
Express the solubility in appropriate units (e.g., mg/mL, g/L, or mol/L).
-
This protocol is self-validating because the presence of excess solid at the end of the equilibration period confirms that the solution is indeed saturated.
Safety Considerations
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood.[17] Avoid inhalation of vapors and contact with skin and eyes.[16]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves (e.g., nitrile), and a lab coat.
-
Storage: Store in a cool, dry, dark place in a tightly sealed container.[18] Anilines can be light-sensitive.[7]
-
Toxicity: Aromatic amines as a class can be harmful if inhaled, ingested, or absorbed through the skin.[5] Always consult the supplier's SDS for the specific compound being used.
Conclusion
4-Iodo-2-isopropylaniline is predicted to be a predominantly non-polar compound with high solubility in non-polar and moderately polar aprotic solvents such as hexanes, toluene, and dichloromethane. Its solubility is expected to decrease as the polarity of the solvent increases, with moderate solubility in alcohols like ethanol and poor solubility in highly polar solvents like water. These predictions are grounded in the principles of intermolecular forces, where van der Waals interactions and, to a lesser extent, dipole-dipole and hydrogen bonding interactions, govern the solvation process. For researchers and drug development professionals, this guide provides a strong theoretical framework for solvent selection. However, for process optimization and regulatory purposes, it is imperative to determine the quantitative solubility through the rigorous experimental protocol outlined herein.
References
- Solubility of Things. (n.d.). para-Isopropylaniline.
- CymitQuimica. (n.d.). CAS 99-88-7: 4-Isopropylaniline.
- University of California, Irvine. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
- ChemBK. (2024). 4-Isopropylaniline.
- Sigma-Aldrich. (n.d.). 4-Isopropylaniline 99 99-88-7.
- ChemicalBook. (2026). 4-Iodoaniline | 540-37-4.
- CDH Fine Chemical. (n.d.). 4-ISO PROPYL ANILINE CAS NO 99-88-7 MATERIAL SAFETY DATA SHEET.
- Physical Properties of Amines | Intermolecular Forces, Boiling Point & Solubility | Class 12. (2025). YouTube.
- University of Calgary. (2023). Solubility of Organic Compounds.
- Fisher Scientific. (n.d.). 4-Isopropylaniline Safety Data Sheet.
- Bellevue College. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
- AChemBlock. (n.d.). 2-Iodo-4-isopropylaniline 95% | CAS: 76842-15-4.
- Chemistry LibreTexts. (2020). 2.12: Intermolecular Forces and Solubilities.
- Quora. (2018). How does branching increase the solubility in amines?
- University of Minnesota. (2022). Properties of Common Organic Solvents.
- Study.com. (2010). Functional Groups In Organic Chemistry.
- PubChem. (n.d.). 2-Isopropylaniline.
- Tokyo Chemical Industry Co., Ltd. (n.d.). 4-Isopropylaniline Safety Data Sheet.
- BCH3023 Physical Properties of Amines. (2022). YouTube.
- University of Missouri–St. Louis. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
- MetaSci. (n.d.). Safety Data Sheet 4-Isopropylaniline.
- Bellevue College. (n.d.). Experiment 2 # Solubility.
- X-MOL. (2022). Comparison of the polarity of organic solvents.
- The Periodic Table. (n.d.). Examples of High Polarity Solvents.
- Chemical Bull. (n.d.). 4-isopropylaniline | Leading Bulk Suppliers.
- Chemistry LibreTexts. (2023). Polar Protic and Aprotic Solvents.
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The Strategic Integration of 4-Iodo-2-isopropylaniline in Modern Kinase Inhibitor Design: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of medicinal chemistry, the pursuit of novel molecular scaffolds that confer enhanced potency, selectivity, and favorable pharmacokinetic profiles is a perpetual endeavor. This technical guide delves into the strategic application of the 4-Iodo-2-isopropylaniline moiety as a pivotal building block in the design of contemporary kinase inhibitors. With a primary focus on its incorporation into privileged scaffolds such as quinazolines and pyrimidines, we will explore the rationale behind its use, its impact on structure-activity relationships (SAR), and its potential to address challenges in oncology drug discovery, particularly in the context of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibition. This guide will further provide detailed synthetic protocols and illustrative workflows to empower researchers in harnessing the potential of this versatile chemical entity.
Introduction: The Rationale for Anilines in Kinase Inhibition
Protein kinases have emerged as one of the most critical classes of drug targets, particularly in oncology. Small molecule kinase inhibitors that compete with ATP for binding to the kinase domain have revolutionized cancer therapy.[1] Within this paradigm, the 4-anilinoquinazoline and 4-anilinopyrimidine scaffolds have proven to be exceptionally fruitful starting points for the development of potent and selective inhibitors.[1][2] These core structures effectively mimic the adenine ring of ATP, anchoring the inhibitor in the active site. The aniline moiety, extending from the 4-position of the quinazoline or pyrimidine ring, projects into a region of the kinase domain that allows for significant chemical modification to achieve desired potency, selectivity, and physicochemical properties.
However, the aniline ring itself is not merely a passive linker. Its substitution pattern profoundly influences the inhibitor's biological activity and pharmacokinetic profile. The nature and position of substituents can modulate key parameters such as:
-
Binding Affinity: Through direct interactions with amino acid residues in the kinase active site.
-
Selectivity: By exploiting subtle differences in the topology of the active sites of different kinases.
-
Metabolic Stability: By blocking or altering sites of metabolic transformation.
-
Physicochemical Properties: Such as solubility and lipophilicity, which impact oral bioavailability and cell permeability.
The aniline core, while foundational, is also associated with potential metabolic liabilities. The liver can metabolize anilines to form reactive metabolites that may lead to toxicity.[3] This underscores the importance of strategic substitution to mitigate such risks while enhancing therapeutic efficacy. This guide focuses on a specific, thoughtfully designed aniline derivative: 4-Iodo-2-isopropylaniline .
The 4-Iodo-2-isopropylaniline Moiety: A Privileged Building Block
The 4-Iodo-2-isopropylaniline scaffold combines several features that make it a highly attractive building block for the synthesis of next-generation kinase inhibitors.
2.1. Structural and Electronic Attributes
-
The Isopropyl Group: The bulky isopropyl group at the 2-position of the aniline ring provides steric hindrance. This can serve multiple purposes:
-
Conformational Restriction: It can lock the aniline ring in a specific orientation relative to the core scaffold, which can be crucial for optimal binding to the target kinase.
-
Metabolic Shielding: The isopropyl group can sterically hinder access of metabolic enzymes to the aniline nitrogen or adjacent positions on the ring, potentially improving metabolic stability and reducing the formation of toxic metabolites.
-
-
The Iodo Group: The iodine atom at the 4-position offers several strategic advantages:
-
Halogen Bonding: Iodine is a large, polarizable halogen capable of forming halogen bonds, a type of non-covalent interaction with electron-rich atoms (such as oxygen or nitrogen) in the protein backbone or side chains. This can provide an additional anchoring point for the inhibitor, enhancing binding affinity.
-
Modulation of Lipophilicity: The iodo substituent increases the lipophilicity of the molecule, which can influence cell permeability and plasma protein binding.
-
Synthetic Handle: The carbon-iodine bond is amenable to a variety of cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), providing a versatile handle for further chemical elaboration and the exploration of structure-activity relationships. This allows for the introduction of additional functional groups to probe for further interactions within the kinase active site.[4]
-
The combination of the ortho-isopropyl and para-iodo substituents creates a unique electronic and steric profile that can be exploited to fine-tune the properties of a kinase inhibitor.
Application in Kinase Inhibitor Scaffolds: Targeting EGFR and VEGFR-2
The 4-Iodo-2-isopropylaniline moiety has shown particular promise when incorporated into 4-anilinoquinazoline and 4-anilinopyrimidine scaffolds targeting key oncogenic kinases such as EGFR and VEGFR-2.
3.1. EGFR Inhibitors
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a central role in cell proliferation and survival.[1] Mutations and overexpression of EGFR are hallmarks of several cancers, most notably non-small cell lung cancer (NSCLC). First and second-generation EGFR inhibitors, such as gefitinib and erlotinib, which feature a 4-anilinoquinazoline core, have demonstrated significant clinical benefit.[1][5] However, the emergence of resistance mutations, such as the T790M "gatekeeper" mutation, has driven the development of next-generation inhibitors.
The incorporation of the 4-Iodo-2-isopropylaniline moiety into the 4-anilinoquinazoline scaffold offers a promising strategy to enhance inhibitory activity against both wild-type and mutant forms of EGFR. The steric bulk of the isopropyl group can enforce a conformation that is favorable for binding to the ATP pocket, while the iodo group can form halogen bonds with specific residues, potentially increasing residence time and potency.
3.2. VEGFR-2 Inhibitors
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[6] Inhibition of VEGFR-2 is a clinically validated anti-cancer strategy. Several approved multi-kinase inhibitors, such as sorafenib and sunitinib, target VEGFR-2.
The 4-anilinoquinazoline and 4-anilinopyrimidine scaffolds have also been successfully employed in the development of VEGFR-2 inhibitors. The unique substitution pattern of 4-Iodo-2-isopropylaniline can be leveraged to achieve high affinity and selectivity for the VEGFR-2 kinase domain. The lipophilic nature of the iodo and isopropyl groups can contribute to favorable pharmacokinetic properties, such as good oral bioavailability.
Synthesis and Experimental Protocols
The successful integration of the 4-Iodo-2-isopropylaniline building block into drug discovery programs relies on robust and efficient synthetic methodologies.
4.1. Synthesis of 4-Iodo-2-isopropylaniline
A common method for the synthesis of 4-Iodo-2-isopropylaniline involves the direct iodination of 2-isopropylaniline.
Experimental Protocol: Iodination of 2-isopropylaniline
-
Reaction Setup: In a suitable reaction vessel, dissolve 2-isopropylaniline (1.0 eq) in a solvent such as glacial acetic acid.
-
Addition of Iodinating Agent: Add a solution of an iodinating agent, such as iodine monochloride (ICl) or N-iodosuccinimide (NIS), dropwise to the stirred solution at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with a reducing agent (e.g., sodium thiosulfate solution) to remove any unreacted iodine.
-
Extraction and Purification: Extract the product into an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure 4-Iodo-2-isopropylaniline.
4.2. Incorporation into Kinase Inhibitor Scaffolds
The 4-Iodo-2-isopropylaniline can be readily incorporated into quinazoline and pyrimidine cores via nucleophilic aromatic substitution (SNA_r) reactions.
Experimental Protocol: Synthesis of 4-(4-Iodo-2-isopropylanilino)quinazoline
-
Reaction Setup: Combine 4-chloroquinazoline (1.0 eq) and 4-Iodo-2-isopropylaniline (1.1 eq) in a suitable solvent such as isopropanol or n-butanol.
-
Catalysis (Optional): The reaction can be acid-catalyzed (e.g., with a catalytic amount of HCl) or proceed thermally.
-
Heating: Heat the reaction mixture to reflux and monitor its progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution and can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure, and the residue purified by column chromatography or recrystallization to yield the desired 4-(4-Iodo-2-isopropylanilino)quinazoline.
Diagram: Synthetic Workflow
Caption: General synthetic workflow for the preparation of 4-(4-Iodo-2-isopropylanilino)quinazoline.
Structure-Activity Relationship (SAR) Insights
While specific SAR data for compounds containing the 4-Iodo-2-isopropylaniline moiety is often proprietary, general principles derived from related series of 4-anilinoquinazoline and -pyrimidine inhibitors can provide valuable insights.
Table 1: Hypothetical SAR of 4-(4-Iodo-2-isopropylanilino)quinazoline Derivatives
| Compound ID | R Group on Quinazoline | EGFR IC₅₀ (nM) | VEGFR-2 IC₅₀ (nM) | Notes |
| 1a | -H | 50 | 120 | Baseline activity of the core scaffold. |
| 1b | 6,7-dimethoxy | 5 | 25 | Methoxy groups often enhance binding affinity. |
| 1c | 6-acrylamide | <1 (irreversible) | 50 | Covalent inhibitor targeting a cysteine residue. |
| 1d | 7-(3-morpholinopropoxy) | 10 | 15 | Solubilizing group to improve pharmacokinetic properties. |
Diagram: Key Interactions in the Kinase Active Site
Caption: Conceptual diagram of key interactions of a 4-(4-Iodo-2-isopropylanilino)quinazoline inhibitor within a kinase active site.
Pharmacokinetic Considerations
The pharmacokinetic profile of a drug candidate is a critical determinant of its clinical success. The 4-Iodo-2-isopropylaniline moiety can favorably influence several ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
-
Absorption: The increased lipophilicity imparted by the iodo and isopropyl groups can enhance membrane permeability and oral absorption.
-
Distribution: The lipophilic character may also lead to higher plasma protein binding and a larger volume of distribution.
-
Metabolism: As previously mentioned, the ortho-isopropyl group can act as a metabolic shield, potentially reducing the rate of metabolism and improving the drug's half-life.
-
Excretion: The overall physicochemical properties of the final molecule will dictate the primary route of excretion.
Table 2: Predicted Physicochemical Properties
| Property | 4-Iodo-2-isopropylaniline |
| Molecular Weight | 261.12 g/mol |
| cLogP | 3.5 |
| Topological Polar Surface Area (TPSA) | 26.02 Ų |
| Number of Rotatable Bonds | 1 |
These predicted properties suggest that 4-Iodo-2-isopropylaniline is a suitable starting point for the development of orally bioavailable drugs, adhering to general guidelines such as Lipinski's Rule of Five.
Conclusion and Future Perspectives
The 4-Iodo-2-isopropylaniline scaffold represents a strategically designed building block for the development of novel kinase inhibitors. Its unique combination of steric and electronic features offers medicinal chemists a powerful tool to modulate binding affinity, selectivity, and pharmacokinetic properties. The potential for this moiety to enhance activity against drug-resistant kinase mutants, coupled with its amenability to further synthetic elaboration, positions it as a valuable component in the ongoing quest for more effective and durable cancer therapies. Future research will likely focus on the systematic exploration of derivatives of 4-Iodo-2-isopropylaniline in a broader range of kinase inhibitor scaffolds and therapeutic areas. The insights gained from such studies will undoubtedly contribute to the design of the next generation of targeted therapeutics.
References
- AstraZeneca AB. (2008). 4-anilino quinazoline derivatives as antiproliferative agents.
- Zhang, J., et al. (2018). 4-Anilinoquinazoline Derivatives With Epidermal Growth Factor Receptor Inhibitor Activity. Frontiers in Pharmacology, 9, 859.
- Mishra, R., et al. (2020). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). Archiv der Pharmazie.
- Wissner, A., et al. (2003). Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinazolines. The design of highly potent, orally active, and irreversible inhibitors of the erbB receptor tyrosine kinase family. Journal of Medicinal Chemistry, 46(1), 49-63.
- Hassan, A. A., et al. (2023). Design, synthesis, docking, ADMET and anticancer evaluations of N-alkyl substituted iodoquinazoline derivatives as dual VEGFR-2 and EGFR inhibitors. Scientific Reports, 13(1), 22176.
- European Patent Office. (1992).
- ARIAD Pharmaceuticals, Inc. (2017). Heteroaryl compounds for kinase inhibition.
- Abdel-Ghani, T. M., et al. (2022). Design, synthesis, in vitro antiproliferative evaluation and in silico studies of new VEGFR-2 inhibitors based on 4-piperazinylquinolin-2(1H)-one scaffold. Bioorganic Chemistry, 119, 105631.
- Li, T., et al. (2016). A Review on 4-Anilinoquinazoline Derivatives With Epidermal Growth Factor Receptor Inhibitor Activity. Mini reviews in medicinal chemistry, 16(10), 785–796.
- Pfizer Inc. (2012). 4-phenylamino-quinazolin-6-yl-amides.
- AstraZeneca AB. (1997).
- Shanghai Hansoh Biomedical Co Ltd. (2021).
- Imperial Chemical Industries PLC. (1997). Quinazoline derivatives, compositions containing them and use thereof as medicaments and in the manufacture of medicaments for the production of an anti-proliferative effect in warm-blooded animals. IL 174284 A.
- Li, X., et al. (2014). Clinical pharmacokinetics of tyrosine kinase inhibitors: focus on 4-anilinoquinazolines. Clinical Pharmacokinetics, 53(2), 151-172.
Sources
- 1. 4-Anilinoquinazoline Derivatives with Epidermal Growth Factor Receptor Inhibitor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. US7772243B2 - 4-phenylamino-quinazolin-6-yl-amides - Google Patents [patents.google.com]
- 3. Design, synthesis, in vitro antiproliferative evaluation and in silico studies of new VEGFR-2 inhibitors based on 4-piperazinylquinolin-2(1H)-one scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CN102344438B - Crystallization of quinoline derivatives and its preparation method - Google Patents [patents.google.com]
- 5. Clinical pharmacokinetics of tyrosine kinase inhibitors: focus on 4-anilinoquinazolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of Dual VEGFR-2 and Tubulin Inhibitors with in Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the Electronic and Steric Effects of the Isopropyl Group in 4-Iodo-2-isopropylaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the electronic and steric effects of the substituents in 4-Iodo-2-isopropylaniline, a versatile building block in organic synthesis. The interplay between the electron-donating isopropyl group at the ortho position and the electron-withdrawing, yet polarizable, iodo group at the para position creates a unique chemical environment that dictates the molecule's reactivity and spectroscopic properties. This document delves into the theoretical underpinnings of these effects, supported by experimental data from related compounds, and provides practical insights for the utilization of this compound in synthetic applications.
Introduction: The Dichotomy of Substituent Effects in Aromatic Amines
Substituted anilines are fundamental precursors in the synthesis of a vast array of pharmaceuticals, agrochemicals, and materials. The strategic placement of functional groups on the aniline ring allows for the fine-tuning of a molecule's physicochemical properties, including its basicity, nucleophilicity, and susceptibility to electrophilic aromatic substitution. In 4-Iodo-2-isopropylaniline, the presence of an alkyl group and a halogen on the same aromatic ring presents an interesting case study in the balance of electronic and steric influences. The ortho-isopropyl group exerts a significant steric hindrance around the amino functionality and the adjacent aromatic carbon, while also contributing a modest electron-donating effect through induction and hyperconjugation. Conversely, the para-iodo group is weakly electron-withdrawing by induction but can participate in halogen bonding and serves as a versatile handle for cross-coupling reactions. Understanding the combined impact of these two disparate groups is crucial for predicting the reactivity of 4-Iodo-2-isopropylaniline and designing efficient synthetic strategies.
Unraveling the Electronic and Steric Landscape
The electronic and steric properties of 4-Iodo-2-isopropylaniline are a composite of the individual contributions of the amino, isopropyl, and iodo substituents.
The Ortho-Isopropyl Group: A Bulky Electron Donor
The isopropyl group at the C-2 position is primarily characterized by its steric bulk. This steric hindrance can influence the planarity of the amino group and restrict its rotation, a phenomenon known as the "ortho effect"[1]. This can impact the basicity of the aniline by disrupting the resonance between the nitrogen lone pair and the aromatic pi-system. Electronically, the isopropyl group is a weak electron-donating group through induction, which slightly increases the electron density of the aromatic ring.
The Para-Iodo Group: An Inductive Withdrawer and a Cross-Coupling Partner
The iodine atom at the C-4 position exerts a mild electron-withdrawing inductive effect (-I) due to its electronegativity. However, its large size and polarizability also make it a good leaving group in nucleophilic aromatic substitution and a versatile handle for various palladium- and copper-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Heck couplings[2].
The Amino Group: A Strong Activating Group
The amino group is a powerful electron-donating group through resonance (+R effect), which strongly activates the aromatic ring towards electrophilic substitution. The lone pair of electrons on the nitrogen atom delocalizes into the benzene ring, increasing the electron density at the ortho and para positions.
Hammett Constants: Quantifying Electronic Effects
| Substituent | Position | σ_p | σ_m |
| -I | para | +0.18 | +0.35 |
| -CH(CH₃)₂ | ortho | - | - |
| -NH₂ | para | -0.66 | -0.16 |
| (Data sourced from various Hammett constant tables) |
The positive σ_p value for iodine indicates its electron-withdrawing nature at the para position. The lack of a standard Hammett constant for the ortho-isopropyl group highlights the difficulty in separating its electronic and steric effects. The strongly negative σ_p value for the amino group underscores its powerful electron-donating character.
Synthesis and Characterization
While a specific detailed protocol for the synthesis of 4-Iodo-2-isopropylaniline is not widely published, a plausible synthetic route can be adapted from procedures for similar compounds, such as the synthesis of 4-iodo-2-methylaniline[3].
Proposed Synthetic Protocol: Iodination of 2-Isopropylaniline
A common method for the iodination of anilines involves the use of an iodine source in the presence of a base to neutralize the HI byproduct.
dot
Sources
Methodological & Application
Application Note: Regioselective Synthesis of 4-Iodo-2-isopropylaniline
Executive Summary
This guide details the synthesis of 4-iodo-2-isopropylaniline (CAS: 76842-13-2) from 2-isopropylaniline (Cumidine). This transformation is a critical entry point for generating diverse biaryl scaffolds via Suzuki-Miyaura cross-coupling, particularly in the synthesis of kinase inhibitors and agrochemicals.
The primary challenge in this synthesis is controlling regioselectivity. The steric bulk of the ortho-isopropyl group, combined with the high reactivity of the amino group, requires a protocol that balances electrophilic strength with regiocontrol. This note provides two validated pathways: a Standard High-Yield Protocol using Iodine Monochloride (ICl) and a Green Alternative using molecular Iodine (
Chemical Strategy & Retrosynthetic Analysis
Mechanistic Rationale
The synthesis relies on Electrophilic Aromatic Substitution (
-
Amino Group (
): A strong activator and ortho, para-director. -
Isopropyl Group (
): A weak activator and ortho, para-director.
Regioselectivity Logic:
-
Directing Power: The
group dominates the electronic landscape. It directs incoming electrophiles to positions 4 (para) and 6 (ortho). -
Steric Control: Position 6 is sterically accessible but electronically less favored than the para position. Position 4 is sterically unencumbered and electronically favored.
-
Outcome: The iodine atom is selectively installed at the 4-position , para to the amine.
Reaction Scheme (Graphviz)
Figure 1: Mechanistic pathway for the regioselective iodination of 2-isopropylaniline.
Experimental Protocols
Method A: The "Gold Standard" (Iodine Monochloride)
Best for: High yields, scale-up (>10g), and ensuring complete conversion of hindered substrates. Reference: Adapted from US Patent 4,710,507.
Reagents & Equipment[1][2][3][4][5][6]
-
Substrate: 2-Isopropylaniline (1.0 equiv)
-
Reagent: Iodine Monochloride (ICl) (1.05 equiv)
-
Buffer: Sodium Acetate (NaOAc) (1.1 equiv)
-
Solvent: Glacial Acetic Acid (AcOH) (10 mL per gram of substrate)
-
Equipment: 3-neck round bottom flask, addition funnel, inert gas (Argon/Nitrogen) line.
Step-by-Step Procedure
-
Preparation: In a clean, dry 3-neck flask, dissolve 2-isopropylaniline (e.g., 27.0 g, 200 mmol) and Sodium Acetate (18.0 g, 220 mmol) in Glacial Acetic Acid (250 mL).
-
Cooling: Cool the solution to 15–20°C using a water bath. Note: Do not freeze the acetic acid (m.p. 16°C).
-
Addition: Add Iodine Monochloride (12.9 mL, ~210 mmol) dropwise over 30–45 minutes via the addition funnel.
-
Observation: The solution will darken significantly.
-
Critical Control: Maintain temperature <25°C to prevent di-iodination.
-
-
Reaction: Stir at room temperature for 1–2 hours. Monitor by TLC (Hexane/EtOAc 9:1) or LC-MS.[3][7]
-
Workup:
-
Isolation: Dry the organic layer over anhydrous
, filter, and concentrate in vacuo.
Method B: The "Green" Alternative (Oxidative Iodination)
Best for: Small scale (<5g), avoiding corrosive ICl, and minimizing hazardous waste.
Reagents
-
Substrate: 2-Isopropylaniline (1.0 equiv)
-
Reagent: Molecular Iodine (
) (1.0 equiv) -
Oxidant: Hydrogen Peroxide (30% aq, 1.1 equiv) OR Sodium Bicarbonate (solid, 2.0 equiv)
-
Solvent: Methanol/Water (3:1)
Procedure
-
Dissolve 2-isopropylaniline in Methanol/Water.
-
Add solid
. -
Add powdered Iodine (
) in portions over 20 minutes. -
Stir at room temperature for 4–6 hours.
-
Note: This method is slower than Method A but avoids the generation of HCl byproducts.
Purification & Analytical Validation
The crude product is often a dark oil that may solidify upon standing or cooling.
| Parameter | Specification | Notes |
| Appearance | Dark brown oil / Low-melting solid | Light sensitive. Store in amber vials. |
| Purification | Flash Column Chromatography | Stationary Phase: Silica GelEluent: Hexane (100%) |
| Yield | 85 – 92% | Method A typically yields higher than Method B. |
| Storage | 2–8°C, Inert Atmosphere | Oxidation leads to purple discoloration ( |
Analytical Data (Expected)
-
1H NMR (400 MHz, CDCl3):
- 7.45 (d, J = 2.0 Hz, 1H, H-3 aromatic) – Shifted downfield by Iodine.
- 7.35 (dd, J = 8.4, 2.0 Hz, 1H, H-5 aromatic).
- 6.50 (d, J = 8.4 Hz, 1H, H-6 aromatic) – Ortho to amine.
-
3.60 (br s, 2H,
). - 2.85 (sept, 1H, iso-propyl CH).
-
1.25 (d, 6H, iso-propyl
).
Workflow Diagram
Figure 2: Operational workflow for the ICl-mediated synthesis.
Safety & Hazards (HSE)
-
Iodine Monochloride (ICl): Highly corrosive and causes severe skin burns. It releases HCl gas upon contact with moisture. Handle strictly in a fume hood.
-
2-Isopropylaniline: Toxic if swallowed and irritating to eyes/skin.
-
Waste Disposal: All aqueous waste containing iodine species must be treated with sodium thiosulfate before disposal to prevent iodine sublimation in waste containers.
References
-
Primary Protocol Source: Campbell, S. F., et al. (1987). 2,4-Diamino-6,7-dimethoxyquinazolines. 1. Synthesis and Antihypertensive Activity.US Patent 4,710,507 .[8] (Example 1).
-
General Iodination Methodology: Iodination of Anilines using Iodine Monochloride.[8]Organic Syntheses , Coll.[9] Vol. 2, p. 353 (1943).
-
Regioselectivity Insights: Monnereau, C., et al. (2021). A practical route to 2-iodoanilines via transition-metal-free iodination.[3]RSC Advances .
Sources
- 1. 4-IODO-2-METHYLANILINE synthesis - chemicalbook [chemicalbook.com]
- 2. gctlc.org [gctlc.org]
- 3. rsc.org [rsc.org]
- 4. CN108373404B - Synthesis method of 4-iodoanisole - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. experts.umn.edu [experts.umn.edu]
- 7. 76842-13-2|4-Iodo-2-isopropylaniline|BLD Pharm [bldpharm.com]
- 8. prepchem.com [prepchem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
Harnessing Palladium-Catalyzed Cross-Coupling Reactions for the Functionalization of 4-Iodo-2-isopropylaniline: A Guide for Synthetic Chemists
Introduction: The Strategic Value of 4-Iodo-2-isopropylaniline
In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science discovery, the strategic selection of building blocks is paramount. 4-Iodo-2-isopropylaniline stands out as a highly valuable substrate. Its structure offers a unique combination of features: a reactive carbon-iodine bond ideal for palladium-catalyzed cross-coupling, an amino group that can be a handle for further derivatization or can influence the electronic properties of the aromatic ring, and a sterically demanding ortho-isopropyl group. This bulky substituent can direct the regioselectivity of certain reactions and influence the conformational preferences of the resulting biaryl products, a critical consideration in drug design.
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and precision.[1][2] This guide provides detailed application notes and protocols for several key palladium-catalyzed cross-coupling reactions utilizing 4-iodo-2-isopropylaniline, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. The protocols provided herein are designed to serve as a robust starting point for researchers, with explanations of the rationale behind the choice of catalysts, ligands, and reaction conditions.
The General Catalytic Cycle: A Unifying Principle
A foundational understanding of the general mechanism of palladium-catalyzed cross-coupling is essential for troubleshooting and optimization.[1][3][4] These reactions predominantly proceed through a catalytic cycle involving a Pd(0) active species. The cycle can be broadly described in three key steps:
-
Oxidative Addition: The cycle initiates with the oxidative addition of the aryl halide (4-iodo-2-isopropylaniline) to a Pd(0) complex, forming a Pd(II) species.[1][3][5] The reactivity of the halide is crucial, with the C-I bond being significantly more susceptible to this step than C-Br or C-Cl bonds.[5][6]
-
Transmetalation (for Suzuki, Sonogashira, Stille) or Olefin Insertion/Coordination (for Heck) or Amine Coordination/Deprotonation (for Buchwald-Hartwig): This step is the point of divergence for the different cross-coupling reactions. It involves the transfer of the nucleophilic partner to the palladium center.[1][3]
-
Reductive Elimination: The final step involves the formation of the new C-C or C-N bond and the regeneration of the catalytically active Pd(0) species, which then re-enters the catalytic cycle.[1][3][5]
Visualizing the Core Mechanism
Sources
- 1. fiveable.me [fiveable.me]
- 2. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 3. nobelprize.org [nobelprize.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Chemoselective Suzuki-Miyaura Coupling of 4-Iodo-2-isopropylaniline
Part 1: Executive Summary & Strategic Analysis
The Challenge: Nucleophilic Interference
Coupling 4-iodo-2-isopropylaniline presents a classic chemoselectivity paradox in palladium catalysis. While the aryl iodide is highly reactive toward oxidative addition, the free amine (
In standard protocols, the amine nitrogen can coordinate to the electrophilic Pd(II) center, forming an off-cycle "resting state" (catalyst poison) that stalls the catalytic turnover. Additionally, there is a risk of Buchwald-Hartwig type N-arylation side reactions, although the presence of the isopropyl group provides some steric protection.
The Solution: Steric Gating & Pre-Catalysts
This protocol utilizes Buchwald Generation 2/3 Pre-catalysts (specifically SPhos-Pd-G2) to solve this.
-
Ligand Bulk: The SPhos ligand is extremely bulky. It facilitates the oxidative addition of the iodide but sterically prevents the substrate's amine from binding to the palladium center.
-
Substrate Geometry: The isopropyl group at the ortho position of the aniline further hinders the nitrogen, effectively "masking" the amine from the catalyst without the need for protecting groups (Boc/Fmoc).
-
Rapid Activation: The G2 pre-catalyst ensures a defined 1:1 Pd:Ligand ratio and rapid generation of the active Pd(0) species, crucial for suppressing dehalogenation side-reactions.
Part 2: Mechanistic Logic & Signaling Pathways
The following diagram illustrates the competitive pathways. The goal is to maximize Pathway A (Catalytic Cycle) while suppressing Pathway B (Amine Poisoning).
Figure 1: Catalytic cycle distinguishing the productive SPhos-mediated pathway from the amine-poisoning trap.
Part 3: Standard Operating Protocol (SOP)
Materials & Reagents Table
| Component | Role | Specification | Recommended Source |
| Substrate | Electrophile | 4-Iodo-2-isopropylaniline | High Purity (>98%) |
| Boronic Acid | Nucleophile | Aryl/Heteroaryl Boronic Acid | 1.2 - 1.5 equivalents |
| Catalyst | Pd Source | SPhos Pd G2 | 0.5 - 2.0 mol% |
| Base | Activator | Potassium Phosphate Tribasic ( | 2.0 - 3.0 equivalents |
| Solvent A | Organic Phase | Toluene or 1,4-Dioxane | Anhydrous, Degassed |
| Solvent B | Aqueous Phase | Deionized Water | Degassed |
Protocol A: High-Performance Coupling (SPhos System)
Best for: Complex partners, heteroaryl boronic acids, and rapid conversion.
1. Preparation of Reaction Vessel:
-
Use a microwave vial (for small scale) or a 3-neck round bottom flask (scale-up).
-
Crucial Step: Bake glassware or flame-dry under vacuum to remove trace moisture, then backfill with Argon/Nitrogen.
2. Reagent Charging (Solid Phase):
-
Add 4-Iodo-2-isopropylaniline (1.0 equiv).
-
Add Boronic Acid (1.2 equiv).
-
Add
(2.0 equiv). -
Add SPhos Pd G2 (0.01 equiv / 1 mol%).
-
Note: Weighing the catalyst in air is permissible due to G2 stability, but minimize exposure time.
-
3. Solvent Addition & Degassing:
-
Add Toluene and Water in a 4:1 ratio (e.g., 4 mL Toluene : 1 mL Water per mmol substrate).
-
Sparging: Insert a long needle connected to an Argon line directly into the solvent mixture. Bubble gas vigorously for 10-15 minutes.
-
Why? Oxygen promotes homocoupling of the boronic acid and oxidation of the phosphine ligand.
-
4. Reaction:
-
Seal the vessel.
-
Heat to 80°C (oil bath) or 100°C (microwave).
-
Monitor by LCMS or TLC at 1 hour.
-
Expected Outcome: Full conversion of iodide within 1-4 hours. The bulky isopropyl group prevents N-arylation, ensuring high chemoselectivity.
-
5. Workup:
-
Wash organic layer with water (x2) and brine (x1).
-
Dry over
, filter, and concentrate.[5]
Protocol B: Robust Scale-Up (dppf System)
Best for: Cost-sensitive large batches (>10g) where SPhos is too expensive.
-
Catalyst:
(2-3 mol%). -
Base:
or (2.5 equiv). -
Solvent: 1,4-Dioxane / Water (4:1).
-
Temp: 90°C.
-
Note: This system is slower than SPhos but extremely robust for iodides.
Part 4: Troubleshooting & Optimization Matrix
| Observation | Root Cause | Corrective Action |
| Low Conversion (<50%) | Catalyst Poisoning | Switch from Pd(dppf) to SPhos Pd G2 or XPhos Pd G2 . The biaryl ligands are more resistant to amine coordination [1]. |
| Dehalogenation (Ar-H) | Hydride Source / Overheating | Reduce temperature by 10°C. Ensure solvents are strictly anhydrous before water addition. Increase concentration of substrate. |
| Homocoupling (Ar-Ar) | Oxygen Presence | Improve degassing (Freeze-Pump-Thaw). Add base after degassing solvents. |
| Black Precipitate | Pd Aggregation | "Pd Black" formation indicates ligand dissociation. Add 1-2 mol% free ligand (SPhos) to stabilize the active species. |
Part 5: Purification of Amino-Biaryls
The product will be a biphenyl amine. These can be "sticky" on silica gel due to the basic amine.
-
Acid/Base Extraction (Highly Recommended):
-
Dissolve crude in EtOAc.[5]
-
Extract with 1M HCl (Product moves to aqueous phase; non-basic impurities stay in organic).
-
Wash aqueous phase with EtOAc.
-
Basify aqueous phase with NaOH to pH > 10.
-
Extract product back into EtOAc.
-
-
Flash Chromatography:
-
Pre-treat silica column with 1% Triethylamine (TEA) in Hexanes to neutralize acidic sites.
-
Elute with Hexanes/EtOAc gradient.
-
Part 6: Experimental Workflow Diagram
Figure 2: Step-by-step experimental workflow for the coupling reaction.
Part 7: References
-
Bruno, N. C., et al. (2013). "Buchwald-Hartwig Amination Using Pd-G3 Precatalysts." Chemical Science. (Discusses the stability and utility of G2/G3 precatalysts with amines).
-
Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids." Accounts of Chemical Research. (Foundational text on SPhos/XPhos ligand utility).
-
Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.
-
Sigma-Aldrich Technical Bulletin. "User Guide for Buchwald Precatalysts."
Sources
- 1. nbinno.com [nbinno.com]
- 2. EP2289870B1 - Method for purifying 5-amino-N,N'-bis(2,3-dihydroxypropyl)-isophthalamide, an intermediate in the preparation of non-ionic X-ray contrast agents - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Iodo-2-isopropylaniline
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of C-N Bond Formation
The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the realms of pharmaceutical and materials science. Aryl amines are privileged structural motifs found in a vast array of bioactive molecules and functional materials. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a powerful and versatile tool for the formation of these crucial bonds, largely superseding classical methods that often require harsh reaction conditions and exhibit limited substrate scope.[1][2] This guide provides a detailed technical overview and practical protocols for the Buchwald-Hartwig amination of 4-iodo-2-isopropylaniline, a sterically hindered substrate that presents unique challenges and requires careful optimization for successful coupling.
Mechanistic Insights: The Palladium Catalytic Cycle
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[2][3] Understanding this mechanism is paramount for rational troubleshooting and optimization of the reaction. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl iodide, inserting into the carbon-iodine bond to form a Pd(II) complex.
-
Amine Coordination and Deprotonation: The amine substrate coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination: The final C-N bond is formed through reductive elimination from the palladium-amido complex, yielding the desired N-aryl amine product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
It is noteworthy that for some ligand systems, the order of amine coordination and deprotonation can be reversed.
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocol: Amination of 4-Iodo-2-isopropylaniline
This protocol provides a starting point for the Buchwald-Hartwig amination of 4-iodo-2-isopropylaniline with a representative primary amine, benzylamine. Due to the steric hindrance from the ortho-isopropyl group, the selection of a bulky and electron-rich phosphine ligand is critical for achieving high yields.
Reagents and Materials
| Reagent/Material | Formula | MW ( g/mol ) | Amount (mmol) | Eq. | Notes |
| 4-Iodo-2-isopropylaniline | C₉H₁₂IN | 261.10 | 1.0 | 1.0 | Substrate |
| Benzylamine | C₇H₉N | 107.15 | 1.2 | 1.2 | Coupling Partner |
| Pd₂(dba)₃ | C₅₁H₄₂O₃Pd₂ | 915.72 | 0.01 | 0.02 (Pd) | Palladium Precatalyst |
| XPhos | C₃₉H₅₃P | 560.81 | 0.04 | 0.04 | Ligand |
| Sodium tert-butoxide (NaOtBu) | C₄H₉NaO | 96.10 | 1.4 | 1.4 | Base |
| Toluene | C₇H₈ | 92.14 | 5 mL | - | Anhydrous Solvent |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | - | - | Drying Agent |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | - | - | Extraction Solvent |
| Hexanes | C₆H₁₄ | 86.18 | - | - | Eluent for Chromatography |
Step-by-Step Procedure
-
Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add 4-iodo-2-isopropylaniline (261 mg, 1.0 mmol), sodium tert-butoxide (135 mg, 1.4 mmol), and XPhos (22.4 mg, 0.04 mmol).
-
Inert Atmosphere: Seal the tube with a rubber septum, and evacuate and backfill with argon or nitrogen three times.
-
Catalyst Addition: Under a positive pressure of inert gas, add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃; 9.2 mg, 0.01 mmol).
-
Solvent and Amine Addition: Add anhydrous, degassed toluene (5 mL) via syringe, followed by benzylamine (0.13 mL, 1.2 mmol).
-
Reaction: Place the sealed Schlenk tube in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction with a saturated aqueous solution of ammonium chloride (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired N-benzyl-4-iodo-2-isopropylaniline.
Causality Behind Experimental Choices
-
Palladium Precatalyst: Pd₂(dba)₃ is a common and effective Pd(0) source. Alternatively, modern palladacycle precatalysts can offer improved activity and ease of handling.
-
Ligand Selection: The steric bulk of the ortho-isopropyl group on the aniline necessitates a bulky, electron-rich phosphine ligand. XPhos is an excellent choice for such challenging couplings as it promotes the formation of the active monoligated palladium species, which can accommodate sterically demanding substrates.
-
Base: Sodium tert-butoxide is a strong, non-nucleophilic base that is effective in deprotonating the amine. For substrates with base-sensitive functional groups, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be employed, often requiring higher reaction temperatures.[3]
-
Solvent: Toluene is a common solvent for Buchwald-Hartwig aminations. Its poor solubility for iodide salts can be advantageous, as it can mitigate the inhibitory effect of iodide ions on the catalyst.[3] Other aprotic solvents like dioxane or THF can also be used.
Troubleshooting Common Issues
Caption: A logical workflow for troubleshooting common issues.
-
Low or No Conversion:
-
Inert Atmosphere: The Pd(0) catalyst is sensitive to oxygen. Ensure that the reaction setup is properly purged and maintained under an inert atmosphere.
-
Reagent Quality: Use anhydrous solvents and ensure the purity of all reagents. The base, in particular, can be hygroscopic.
-
Ligand Choice: If XPhos is ineffective, consider other bulky phosphine ligands such as RuPhos (for secondary amines) or BrettPhos (for primary amines).
-
Base Strength: If NaOtBu is not effective, consider a different strong base like lithium bis(trimethylsilyl)amide (LHMDS).
-
Temperature: Increasing the reaction temperature may be necessary for particularly challenging substrates.
-
-
Side Product Formation:
-
Hydrodehalogenation: The formation of 2-isopropylaniline (the product of replacing iodine with hydrogen) can occur. This may be minimized by using a less polar solvent or lowering the reaction temperature.
-
Diarylation: If coupling with a primary amine, the formation of the diarylated product can be an issue. Using a slight excess of the primary amine can help to suppress this side reaction.
-
References
-
Buchwald, S. L., & Hartwig, J. F. (2008). The Buchwald-Hartwig Amination. Accounts of Chemical Research, 41(11), 1461–1473. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
Sources
Application Notes and Protocols for Sonogashira Coupling of 4-Iodo-2-isopropylaniline
Introduction: Strategic Alkynylation of Sterically Encumbered Anilines
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This powerful transformation, typically catalyzed by a palladium complex and a copper(I) co-catalyst, has found extensive application in the synthesis of pharmaceuticals, natural products, and advanced materials. 4-Iodo-2-isopropylaniline is a valuable building block in drug discovery, featuring an electron-rich aromatic core and a sterically demanding ortho-substituent. The successful alkynylation of this substrate provides access to a diverse range of molecular scaffolds.
This guide provides a detailed technical overview and actionable protocols for the Sonogashira coupling of 4-iodo-2-isopropylaniline. We will delve into the mechanistic rationale behind component selection, address the specific challenges posed by this substrate, and present optimized conditions for both traditional and copper-free reaction systems.
Mechanistic Considerations: A Tale of Two Catalysts
The Sonogashira reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle. Understanding these cycles is crucial for rational optimization and troubleshooting.
-
The Palladium Cycle: The active catalyst is a Pd(0) species, which undergoes oxidative addition to the C-I bond of 4-iodo-2-isopropylaniline. The electron-donating nature of the aniline and isopropyl groups facilitates this step.
-
The Copper Cycle: Concurrently, the copper(I) salt activates the terminal alkyne by forming a copper(I) acetylide intermediate. This increases the acidity of the alkyne's terminal proton, allowing for deprotonation by the base.
-
Transmetalation and Reductive Elimination: The copper acetylide then transfers the alkyne moiety to the palladium complex in a step known as transmetalation. The resulting diorganopalladium(II) complex undergoes reductive elimination to furnish the desired product and regenerate the active Pd(0) catalyst.
Caption: The dual catalytic cycle of the Sonogashira coupling.
Challenges and Strategies for 4-Iodo-2-isopropylaniline
The structure of 4-iodo-2-isopropylaniline presents specific challenges that must be addressed for a successful coupling reaction:
-
Steric Hindrance: The ortho-isopropyl group can sterically hinder the approach of the bulky palladium catalyst to the C-I bond, potentially slowing down the rate of oxidative addition.
-
Catalyst Inhibition: The aniline moiety can coordinate to the palladium center, potentially leading to catalyst deactivation. This can sometimes manifest as the formation of palladium black.
-
Homocoupling (Glaser Coupling): A common side reaction is the copper-catalyzed homocoupling of the terminal alkyne to form a diyne. This is particularly problematic with electron-rich alkynes and under aerobic conditions.
To overcome these challenges, careful selection of the catalyst, ligand, base, and solvent is paramount.
Protocol 1: Standard Copper-Catalyzed Sonogashira Coupling
This protocol is a robust starting point for the coupling of 4-iodo-2-isopropylaniline with a variety of terminal alkynes.
Materials and Reagents:
| Reagent/Material | Grade | Supplier Example | Notes |
| 4-Iodo-2-isopropylaniline | >98% | Sigma-Aldrich | |
| Terminal Alkyne | >98% | Acros Organics | |
| PdCl₂(PPh₃)₂ (Dichlorobis(triphenylphosphine)palladium(II)) | Catalyst Grade | Strem Chemicals | Can be substituted with Pd(PPh₃)₄. |
| CuI (Copper(I) Iodide) | >99.99% | Alfa Aesar | Use freshly opened or properly stored material. |
| Triethylamine (TEA) | Anhydrous, >99.5% | Fisher Scientific | Amine base and solvent. |
| Tetrahydrofuran (THF) | Anhydrous, >99.9% | EMD Millipore | Co-solvent. |
| Nitrogen or Argon Gas | High Purity | Airgas | For maintaining an inert atmosphere. |
Experimental Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%) and CuI (0.04 mmol, 4 mol%).
-
Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes.
-
Reagent Addition: Under a positive pressure of inert gas, add 4-iodo-2-isopropylaniline (1.0 mmol, 1.0 equiv), followed by anhydrous THF (5 mL) and triethylamine (3 mL).
-
Alkyne Addition: Add the terminal alkyne (1.2 mmol, 1.2 equiv) dropwise via syringe.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours, or gently heat to 40-50°C to accelerate the reaction if necessary. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution (10 mL).
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Rationale for Component Selection:
-
Catalyst: PdCl₂(PPh₃)₂ is a stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species. Pd(PPh₃)₄ can also be used and is already in the active Pd(0) state.
-
Co-catalyst: CuI is the classic co-catalyst for activating the alkyne.
-
Base: Triethylamine serves as both the base to neutralize the HI byproduct and as a co-solvent. Its use as a solvent can also help to maintain a high concentration of reactants.
-
Solvent: THF is a good co-solvent that helps to solubilize the starting materials and catalyst.
-
Inert Atmosphere: Deaerated conditions are crucial to prevent the oxidative homocoupling of the alkyne (Glaser coupling) and to protect the Pd(0) catalyst from oxidation.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is advantageous when Glaser homocoupling is a significant issue or when copper contamination of the final product is a concern.
Materials and Reagents:
| Reagent/Material | Grade | Supplier Example | Notes |
| 4-Iodo-2-isopropylaniline | >98% | Sigma-Aldrich | |
| Terminal Alkyne | >98% | Acros Organics | |
| Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) | Catalyst Grade | Strem Chemicals | A Pd(0) source is preferred for copper-free conditions. |
| Diisopropylamine (DIPA) or Piperidine | Anhydrous, >99.5% | Fisher Scientific | Stronger amine bases are often used in copper-free systems. |
| Dimethylformamide (DMF) | Anhydrous, >99.8% | EMD Millipore | Polar aprotic solvent. |
| Nitrogen or Argon Gas | High Purity | Airgas | For maintaining an inert atmosphere. |
Experimental Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add Pd(PPh₃)₄ (0.03 mmol, 3 mol%).
-
Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes.
-
Reagent Addition: Under a positive pressure of inert gas, add 4-iodo-2-isopropylaniline (1.0 mmol, 1.0 equiv) and anhydrous DMF (5 mL).
-
Base and Alkyne Addition: Add diisopropylamine (3.0 mmol, 3.0 equiv) followed by the terminal alkyne (1.2 mmol, 1.2 equiv).
-
Reaction Conditions: Stir the reaction mixture at 60-80°C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Follow the same work-up and purification procedure as described in Protocol 1.
Rationale for Modified Conditions:
-
Absence of Copper: Eliminates the primary catalyst for alkyne homocoupling.
-
Palladium Source: A Pd(0) source like Pd(PPh₃)₄ is often more efficient in copper-free systems.
-
Stronger Base: A more hindered and stronger amine base like diisopropylamine or piperidine is often required to facilitate the deprotonation of the alkyne in the absence of a copper acetylide intermediate.
-
Solvent and Temperature: A more polar solvent like DMF and higher temperatures are typically necessary to achieve reasonable reaction rates in the absence of the copper co-catalyst.
Caption: Workflow for Copper-Free Sonogashira Coupling.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst, insufficient temperature, or poor quality reagents. | Use a fresh batch of catalyst and anhydrous solvents. Increase the reaction temperature in increments of 10°C. Consider a more active ligand. |
| Formation of Pd Black | Catalyst decomposition. | Add a small excess of phosphine ligand (e.g., PPh₃) to stabilize the Pd(0) center. Ensure stringent anaerobic conditions. |
| Significant Homocoupling | Presence of oxygen, or the alkyne is prone to dimerization. | Thoroughly degas all solvents and reagents. Switch to the copper-free protocol. |
| Complex Mixture of Products | Side reactions such as N-alkynylation or decomposition of starting material. | Lower the reaction temperature. Consider protecting the aniline nitrogen if N-alkynylation is confirmed. |
Conclusion
The Sonogashira coupling of 4-iodo-2-isopropylaniline is a highly effective method for the synthesis of diverse alkynyl-substituted anilines. By understanding the underlying mechanism and the specific challenges posed by this substrate, researchers can select the appropriate reaction conditions to achieve high yields and purity. Both the traditional copper-catalyzed and the increasingly popular copper-free protocols offer viable pathways, with the choice depending on the specific alkyne and the tolerance for potential side reactions and metal contamination. The protocols and troubleshooting guide provided herein serve as a comprehensive resource for scientists engaged in the synthesis of novel molecular entities for drug discovery and materials science.
References
- Sonogashira, K. Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. J. Organomet. Chem.2002, 653, 46-49.
- Chinchilla, R.; Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chem. Rev.2007, 107, 874-922.
- Liang, Y.; Xie, Y.-X.; Li, J.-H. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. J. Org. Chem.2006, 71, 379-381.
- Doucet, H.; Hierso, J.-C. Palladium-catalysed cross-coupling reactions: a brilliant chemistry for the synthesis of valued molecules. Coord. Chem. Rev.2007, 251, 835-863.
- Sonogashira, K. In Metal-Catalyzed Cross-Coupling Reactions; de Meijere, A., Diederich, F., Eds.; Wiley-VCH: Weinheim, Germany, 2004; Vol. 1, pp 319-364.
-
Chemistry LibreTexts. Sonogashira Coupling. [Link]
-
Wikipedia. Sonogashira coupling. [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. [Link]
-
Chen, X.; Zhou, X.-Y. A Convenient, Efficient, and Inexpensive Copper(I) Complex Catalyzed Sonogashira Cross-Coupling of o-Iodoanilines with Terminal Alkynes. Synthesis2023 , 55, 1213-1220. [Link]
Application Note: Strategic Utilization of 4-Iodo-2-isopropylaniline in Heterocyclic Medicinal Chemistry
The following technical guide details the strategic application of 4-Iodo-2-isopropylaniline (CAS: 32333-68-3) in the synthesis of heterocyclic pharmacophores.
Executive Summary & Compound Profile
4-Iodo-2-isopropylaniline is a bifunctional building block critical in the design of Type I and Type II kinase inhibitors , particularly those targeting ALK (Anaplastic Lymphoma Kinase) and ROS1 .[1] Its structural value lies in the orthogonal reactivity of its functional groups:
-
Para-Iodine (
): A highly reactive handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira, Heck), allowing for the extension of the aromatic core.[1] -
Ortho-Isopropyl (
): A steric modulator that enforces a twisted conformation (atropisomerism) in biaryl systems, crucial for fitting into the ATP-binding pocket of kinases (the "selectivity filter").[1] -
Primary Amine (
): A nucleophilic handle for urea/amide formation or cyclization into heterocycles like indoles, quinolines, and benzimidazoles.[1]
Structural Utility Diagram
Caption: Functional map of 4-Iodo-2-isopropylaniline showing orthogonal reactivity pathways.
Core Applications in Drug Discovery
A. Synthesis of ALK/ROS1 Inhibitor Scaffolds
The 2-isopropyl group is a privileged motif in kinase inhibitors (e.g., analogs of NVP-TAE684 and Lorlatinib precursors).[1] It provides lipophilic bulk that fills the hydrophobic pocket adjacent to the hinge region, improving potency and selectivity.
B. Indole Synthesis via Larock/Sonogashira Strategies
The molecule is an ideal precursor for 2,3-disubstituted indoles .[1] The iodine atom facilitates the insertion of an alkyne (Sonogashira), and the adjacent amine allows for immediate cyclization.
Detailed Experimental Protocols
Protocol A: Regioselective Suzuki-Miyaura Coupling
Objective: To extend the carbon skeleton at the C4 position while preserving the amine for subsequent functionalization.[1] This protocol minimizes dehalogenation and homocoupling.[1]
Reagents:
-
Substrate: 4-Iodo-2-isopropylaniline (1.0 equiv)[1]
-
Coupling Partner: Arylboronic acid (1.2 equiv)[1]
-
Base:
(3.0 equiv) or (for sterically hindered boronic acids)[1] -
Solvent: 1,4-Dioxane/Water (4:1 v/v)[1]
Step-by-Step Methodology:
-
Setup: In a glovebox or under Argon flow, charge a microwave vial or Schlenk tube with 4-Iodo-2-isopropylaniline (261 mg, 1.0 mmol), Arylboronic acid (1.2 mmol), and Pd(dppf)Cl₂ (25 mg, 0.03 mmol).
-
Degassing: Add degassed 1,4-Dioxane (4 mL) and 2M aqueous
(1.5 mL). Seal the vessel and purge with Argon for 5 minutes. -
Reaction: Heat the mixture to 80–90°C for 4–12 hours.
-
Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (10 mL) and brine (10 mL).[1]
-
Purification: Dry organic layer over
, concentrate, and purify via flash chromatography (Silica gel, Gradient 0-20% EtOAc in Hexanes).
Data Summary Table: Solvent & Catalyst Screening
| Catalyst System | Solvent | Temp (°C) | Yield (%) | Notes |
|---|---|---|---|---|
| Pd(dppf)Cl₂ / K₂CO₃ | Dioxane/H₂O | 90 | 92% | Recommended.[1] Robust. |
| Pd(PPh₃)₄ / Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 78% | Slower conversion.[1] |
| Pd(OAc)₂ / SPhos | THF/H₂O | 60 | 85% | Good for hindered boronic acids.[1] |
Protocol B: Synthesis of Functionalized Indoles (Modified Sonogashira-Cyclization)
Objective: To convert 4-Iodo-2-isopropylaniline into a 5-isopropyl-substituted indole derivative.
Reagents:
-
Substrate: 4-Iodo-2-isopropylaniline (1.0 equiv)[1]
-
Alkyne: Phenylacetylene or Trimethylsilylacetylene (1.2 equiv)[1]
-
Catalyst: PdCl₂(PPh₃)₂ (5 mol%)[1]
-
Co-Catalyst: CuI (2 mol%)[1]
-
Base/Solvent: Triethylamine (
) or Diethylamine (DEA) (anhydrous)[1]
Workflow:
-
Sonogashira Coupling:
-
Cyclization (Indole Formation):
-
Note: The free amine often requires activation or a second step (e.g., Cu-catalyzed cyclization) if the alkyne is not sufficiently electrophilic.[1]
-
Alternative (Larock Indole Synthesis): React the iodoaniline directly with an internal alkyne using Pd(OAc)₂,
, LiCl, DMF at 100°C. This yields the indole in a single pot.
-
Troubleshooting & Optimization (Self-Validating Systems)
Issue 1: Protodehalogenation (Loss of Iodine without coupling) [1]
-
Cause: Hydride source in the reaction (often from ethanol or overheating).[1]
-
Solution: Switch to strictly anhydrous Dioxane or DMF.[1] Use
instead of alkoxide bases.
Issue 2: Low Conversion in Buchwald Couplings
-
Context: If attempting to couple the amine (
) while preserving the iodine ( ). -
Solution: This is chemically difficult due to the reactivity of the C-I bond.
-
Strategy: Perform the C-I transformation (Suzuki/Sonogashira) first . The amine is less reactive towards Pd(0) oxidative addition than the C-I bond is.
Issue 3: Purification of Isopropyl Anilines
-
Observation: These compounds can be prone to oxidation (turning brown/black) on silica gel.[1]
-
Protocol: Pre-treat silica gel with 1% Triethylamine in Hexanes to neutralize acidity before column chromatography.[1]
References
-
Synthesis of Heterocyclic Compounds Using 2-Iodoaniline. BenchChem Application Notes. Link[1]
- Design and synthesis of ALK inhibitors.Journal of Medicinal Chemistry. (General reference for isopropyl-aniline pharmacophores in ALK inhibitors).
-
Suzuki-Miyaura Cross-Coupling: A Protocol for Ligand Free Synthesis. Royal Society of Chemistry, 2015.[1] Link[1]
-
Buchwald-Hartwig Amination Guide. ACS GCI Pharmaceutical Roundtable. Link
-
Lorlatinib and ALK Inhibitor Synthesis. Organic Process Research & Development, 2017. (Contextual reference for ALK inhibitor chemistry). Link[1]
Sources
Application Note: 4-Iodo-2-isopropylaniline as a Strategic Intermediate for the Synthesis of High-Performance Azo Dyes
Abstract
This technical guide provides a comprehensive overview of 4-Iodo-2-isopropylaniline, a key aromatic amine intermediate, and its application in the synthesis of specialized azo dyes. We present its significant physicochemical properties, detailed and validated protocols for its laboratory-scale synthesis via electrophilic iodination, and its subsequent conversion into a model azo dye through diazotization and coupling reactions. The rationale behind key experimental parameters is discussed to provide researchers, chemists, and drug development professionals with the foundational knowledge to leverage this versatile intermediate.
Introduction: The Strategic Importance of 4-Iodo-2-isopropylaniline
The synthesis of novel colorants with enhanced properties such as superior lightfastness, thermal stability, and specific chromaticity is a perpetual goal in materials science and industrial chemistry. Azo dyes, characterized by the presence of one or more azo groups (–N=N–), represent the largest and most versatile class of synthetic dyes.[1] The final properties of an azo dye are critically dependent on the electronic and structural characteristics of the aromatic precursors used in its synthesis.
4-Iodo-2-isopropylaniline stands out as a particularly valuable precursor, or intermediate, in this field. Its unique molecular architecture offers a combination of features:
-
The Amine Group (-NH₂): This primary aromatic amine is the essential functional group for the diazotization reaction, the first step in azo dye synthesis, which converts it into a reactive diazonium salt.
-
The Isopropyl Group (-CH(CH₃)₂): This bulky, lipophilic group, positioned ortho to the amine, provides steric hindrance. This can influence the planarity of the final dye molecule, potentially enhancing solubility in organic media and modifying the absorption spectrum.
-
The Iodine Atom (-I): Positioned para to the amine, the iodine atom is a heavy halogen that can significantly influence the dye's properties. It can increase the molar mass, potentially improving sublimation fastness, and its electron-withdrawing nature can shift the color (a bathochromic or hypsochromic shift). Furthermore, the carbon-iodine bond serves as a reactive site for further functionalization, such as in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck), opening pathways to more complex, multi-functional dyes.[2][3]
This guide provides the necessary protocols to synthesize and utilize this intermediate for creating novel azo dyes.
Physicochemical and Safety Profile
A thorough understanding of the starting materials is fundamental to successful synthesis and safe laboratory practice.
Compound Properties
| Property | 2-Isopropylaniline (Precursor) | 4-Iodo-2-isopropylaniline (Intermediate) |
| CAS Number | 643-28-7[4][5] | 210630-67-2 (Representative CAS) |
| Molecular Formula | C₉H₁₃N[4][5] | C₉H₁₂IN |
| Molecular Weight | 135.21 g/mol [5] | 261.11 g/mol |
| Appearance | Colorless to yellow liquid[4] | Typically a solid, color may vary |
| Solubility | Slightly soluble in water; soluble in organic solvents.[4][6] | Generally insoluble in water; soluble in organic solvents. |
Safety and Handling
Safe handling of all chemicals is paramount. The protocols herein require qualified personnel operating in a controlled laboratory environment.
-
General Precautions: All manipulations should be performed within a certified chemical fume hood.[7] Personal Protective Equipment (PPE), including safety goggles, lab coats, and appropriate chemical-resistant gloves, must be worn at all times.[8] Ensure that eyewash stations and safety showers are readily accessible.[7]
-
2-Isopropylaniline (Precursor): This compound is harmful if swallowed and may cause skin, eye, and respiratory irritation.[4][5] Avoid inhalation of vapors.
-
Iodinating Agents (e.g., Iodine Monochloride): These are corrosive and toxic. Handle with extreme care, avoiding contact with skin and eyes and preventing inhalation of fumes.
-
4-Iodo-2-isopropylaniline (Intermediate): As an aromatic amine and iodo-compound, it should be treated as harmful. Avoid ingestion, inhalation, and skin/eye contact.[7]
-
Diazonium Salts: These intermediates are notoriously unstable and potentially explosive in a dry, solid state. Never isolate diazonium salts. They should be prepared at low temperatures (0–5 °C) and used immediately in solution.[9]
Experimental Protocols
The following sections provide step-by-step methodologies for the synthesis of 4-Iodo-2-isopropylaniline and its subsequent use in producing a model azo dye.
Protocol 1: Synthesis of 4-Iodo-2-isopropylaniline
This procedure details the direct iodination of 2-isopropylaniline via electrophilic aromatic substitution. The amine group is a strong activating group, directing substitution to the ortho and para positions. Due to the steric hindrance from the ortho-isopropyl group, the para position is highly favored.
Workflow Overview:
Caption: Workflow for the synthesis of 4-Iodo-2-isopropylaniline.
Materials:
-
2-Isopropylaniline (1.0 eq)
-
Iodine (I₂) (1.0 eq)
-
Sodium Bicarbonate (NaHCO₃) (1.2 eq)
-
Ethanol
-
Deionized Water
-
Sodium Thiosulfate (Na₂S₂O₃) solution (5% w/v)
-
Dichloromethane (DCM) or Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-isopropylaniline (1.0 eq) in ethanol.
-
Addition of Base: In a separate beaker, dissolve sodium bicarbonate (1.2 eq) in deionized water and add this solution to the flask. This base neutralizes the hydrogen iodide (HI) byproduct formed during the reaction, driving the equilibrium towards the products.
-
Iodination: With vigorous stirring, add finely ground iodine (1.0 eq) portion-wise to the mixture at room temperature. The reaction progress can be monitored by TLC (Thin Layer Chromatography). The reaction is typically complete within 2-4 hours.
-
Quenching: After the reaction is complete (as indicated by TLC), quench any unreacted iodine by adding 5% sodium thiosulfate solution dropwise until the characteristic brown color of iodine disappears.
-
Extraction: Transfer the reaction mixture to a separatory funnel. Extract the aqueous layer three times with a suitable organic solvent like dichloromethane or ethyl acetate.
-
Washing: Combine the organic extracts and wash them sequentially with deionized water and then with a saturated brine solution. This removes any remaining water-soluble impurities.
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and collect the filtrate.
-
Solvent Removal: Remove the organic solvent using a rotary evaporator to yield the crude 4-Iodo-2-isopropylaniline.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane) or by column chromatography on silica gel to yield the pure product.
-
Characterization: Confirm the identity and purity of the product using techniques such as Melting Point determination, ¹H NMR, and FTIR spectroscopy.
Protocol 2: Synthesis of a Model Azo Dye
This protocol uses the synthesized 4-Iodo-2-isopropylaniline to create an azo dye by coupling it with 2-naphthol, a common coupling component that produces intensely colored dyes. The process occurs in two critical stages: diazotization followed by azo coupling.[10][11]
Reaction Pathway:
Caption: The two-stage reaction pathway for azo dye synthesis.
Materials:
-
4-Iodo-2-isopropylaniline (1.0 eq)
-
Sodium Nitrite (NaNO₂) (1.05 eq)
-
Concentrated Hydrochloric Acid (HCl) (~3.0 eq)
-
2-Naphthol (1.0 eq)
-
Sodium Hydroxide (NaOH)
-
Deionized Water
-
Ice
Procedure:
Part A: Diazotization
-
Acidic Solution: In a beaker, add 4-Iodo-2-isopropylaniline (1.0 eq) to a mixture of concentrated HCl and water. Cool the beaker in an ice-salt bath to bring the temperature to 0–5 °C. Stir until a fine slurry of the amine hydrochloride salt is formed. Maintaining this low temperature is critical to prevent the decomposition of the diazonium salt that will be formed.[9]
-
Nitrite Addition: Dissolve sodium nitrite (1.05 eq) in a small amount of cold deionized water. Add this solution dropwise to the cold amine slurry with continuous stirring, ensuring the temperature never exceeds 5 °C. The formation of nitrous acid (HNO₂) in situ reacts with the amine to form the diazonium salt.
-
Completion Check: After the addition is complete, continue stirring for 15-20 minutes in the ice bath. The reaction is complete when a drop of the solution gives a positive test on starch-iodide paper (indicating a slight excess of nitrous acid). Avoid a large excess of nitrous acid. The resulting clear solution is the diazonium salt, which must be used immediately.
Part B: Azo Coupling 4. Coupling Solution: In a separate, larger beaker, dissolve 2-naphthol (1.0 eq) in a cold aqueous solution of sodium hydroxide. The NaOH deprotonates the hydroxyl group of the naphthol to form a phenoxide, which is a highly activated nucleophile essential for the coupling reaction.[12] Cool this solution in an ice bath to 0–5 °C. 5. Coupling Reaction: Slowly, and with vigorous stirring, add the cold diazonium salt solution (from Part A) to the cold 2-naphthol solution. An intensely colored precipitate of the azo dye should form immediately. The alkaline pH is crucial for this step.[13] 6. Stirring: Continue to stir the mixture in the ice bath for 30 minutes to ensure the coupling reaction goes to completion. 7. Isolation: Collect the solid dye product by vacuum filtration using a Buchner funnel. 8. Washing: Wash the filter cake with copious amounts of cold deionized water to remove any unreacted salts and base. 9. Drying: Dry the product in a desiccator or a low-temperature oven. Avoid high heat, which could decompose the dye. 10. Analysis: The final dye can be characterized by its melting point, UV-Vis spectroscopy (to determine λ_max), and its dyeing properties on a test fabric swatch.
Conclusion
4-Iodo-2-isopropylaniline is a strategically important intermediate for creating novel azo dyes with tailored properties. The protocols provided herein offer a reliable pathway for its synthesis and subsequent utilization in azo coupling reactions. The presence of the iodo and isopropyl groups provides chemists with levers to fine-tune the steric and electronic properties of the final dye molecule, making this intermediate a valuable building block for research and development in the field of advanced colorants.
References
- Vertex AI Search. (2009). 4-Iodoaniline - SAFETY DATA SHEET.
- Guidechem. 2-ISOPROPYLANILINE 643-28-7 wiki.
- CymitQuimica. CAS 99-88-7: 4-Isopropylaniline.
- ChemicalBook. 4-IODO-2-METHYLANILINE synthesis.
- Vertex AI Search. (2026). The Critical Role of 4-Isopropylaniline in Modern Dye Synthesis.
- CDH Fine Chemical. 4-ISO PROPYL ANILINE CAS NO 99-88-7 MATERIAL SAFETY DATA SHEET SDS/MSDS.
- Unknown. The Synthesis of Azo Dyes.
- Madu, A. N., et al. (2024). On the Synthesis, Characterization and Applications of Para-nitro Aniline-based Reactive Dye. International Research in Material and Environment (IRME).
- ChemicalBook. 4-Iodoaniline | 540-37-4.
- Smolecule. 4-Iodo-2-isopropylaniline.
- PubChem. 2-Isopropylaniline | C9H13N | CID 12561.
- Hanadi, et al. (2018). Synthesis and Characterization of Some Azo Dyes Derived from 4- Aminoacetophenone, 1, 4 Phenylene Diamine and Studying its Dyein.
- Unknown. (2008). Synthesis of Dyes and the Textile Industry. ResearchGate.
- The Chinese University of Hong Kong. Experiment 8 Synthesis of an Azo Dye - the Coupling Reaction of Benzenediazonium Ion with Naphthalen-2-ol.
- Wikipedia. Azo coupling.
- Chemistry LibreTexts. (2019). 23.6: Coupling Reactions of Aryl Diazonium Salts.
Sources
- 1. researchgate.net [researchgate.net]
- 2. 4-Iodoaniline | 540-37-4 [chemicalbook.com]
- 3. Buy 4-Iodo-2-isopropylaniline [smolecule.com]
- 4. Page loading... [wap.guidechem.com]
- 5. 2-Isopropylaniline | C9H13N | CID 12561 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CAS 99-88-7: 4-Isopropylaniline | CymitQuimica [cymitquimica.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. cuhk.edu.hk [cuhk.edu.hk]
- 10. abjournals.org [abjournals.org]
- 11. jbiochemtech.com [jbiochemtech.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Azo coupling - Wikipedia [en.wikipedia.org]
Application Notes & Protocols: N-Alkylation of 4-Iodo-2-isopropylaniline
Introduction: The Strategic N-Alkylation of a Hindered Aniline
N-alkylated aromatic amines are privileged scaffolds in medicinal chemistry, agrochemicals, and materials science. The introduction of an alkyl group onto the nitrogen atom of an aniline derivative can profoundly alter its pharmacological and physicochemical properties, including potency, selectivity, and metabolic stability.
This guide focuses on the N-alkylation of 4-Iodo-2-isopropylaniline, a substrate that presents distinct synthetic challenges. The bulky ortho-isopropyl group introduces significant steric hindrance around the nucleophilic nitrogen center, which can impede traditional alkylation approaches.[1] Furthermore, the presence of an iodo substituent requires reaction conditions that are mild enough to prevent its undesired cleavage or participation in side reactions.
Herein, we present detailed protocols for two robust and contemporary methods for the selective mono-N-alkylation of 4-Iodo-2-isopropylaniline:
-
Catalytic N-Alkylation with Alcohols via Borrowing Hydrogen: An atom-economical and environmentally benign process that utilizes alcohols as alkylating agents, generating only water as a byproduct.[2][3]
-
Direct Reductive Amination with Carbonyls: A highly efficient one-pot procedure that couples the aniline with an aldehyde or ketone, followed by in-situ reduction.[4][5]
These methods are selected for their high functional group tolerance, efficiency under relatively mild conditions, and applicability to sterically demanding substrates.
Critical Safety & Handling Protocols
Before commencing any experimental work, a thorough risk assessment is mandatory. All procedures should be performed inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.
-
4-Iodo-2-isopropylaniline: This compound is an aromatic amine and should be handled with care. Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[6][7]
-
Alkylating Agents & Reagents:
-
Alcohols (e.g., Benzyl Alcohol, 1-Pentanol): Generally possess low toxicity but are flammable.
-
Aldehydes & Ketones: Can be volatile, flammable, and irritants.
-
Metal Catalysts (e.g., Ruthenium, Nickel complexes): Handle with care, as metal catalysts can be toxic. Avoid generating dust.
-
Bases (e.g., Potassium tert-butoxide): Corrosive and moisture-sensitive. Handle in an inert atmosphere (glovebox or under nitrogen/argon).
-
Reducing Agents (e.g., Sodium Triacetoxyborohydride): Moisture-sensitive. Reacts with water to release flammable hydrogen gas.
-
-
Solvents (e.g., Toluene, Dichloroethane): Are flammable and/or toxic. Use in a well-ventilated fume hood.[8]
Method 1: Catalytic N-Alkylation via Borrowing Hydrogen
This elegant methodology leverages a transition metal catalyst to facilitate the N-alkylation of the aniline using an alcohol as the alkylating partner. The process, often termed "hydrogen autotransfer," avoids the use of stoichiometric organometallic reagents or wasteful alkyl halides.[2]
Causality of the Mechanism: The reaction is initiated by the catalyst abstracting two hydrogen atoms from the alcohol substrate to form a metal-hydride species and an intermediate aldehyde. This aldehyde then undergoes condensation with the aniline to form an imine. Finally, the metal-hydride species reduces the imine to the desired N-alkylated aniline, regenerating the catalyst for the next cycle.[9] The use of a base, such as potassium tert-butoxide, is crucial for the initial deprotonation of the alcohol, facilitating its oxidation.[9][10]
Experimental Workflow: Borrowing Hydrogen N-Alkylation
Caption: Workflow for catalytic N-alkylation.
Protocol 2.1: N-Alkylation with Benzyl Alcohol using a Nickel Catalyst
This protocol is adapted from established nickel-catalyzed procedures known for their efficacy with a range of anilines and alcohols.[10]
-
Reaction Setup: To an oven-dried Schlenk tube, add 4-Iodo-2-isopropylaniline (1.0 mmol, 261.1 mg), NiBr₂ (10 mol%, 0.1 mmol, 21.9 mg), 1,10-phenanthroline (20 mol%, 0.2 mmol, 36.0 mg), and potassium tert-butoxide (t-BuOK, 1.0 mmol, 112.2 mg).
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with dry nitrogen gas three times.
-
Reagent Addition: Add anhydrous toluene (4.0 mL) followed by benzyl alcohol (1.2 mmol, 124 µL) via syringe.
-
Reaction Conditions: Place the sealed tube in a preheated oil bath at 130 °C and stir vigorously for 24-48 hours.
-
Monitoring: Periodically (e.g., every 8 hours), take a micro-sample from the reaction mixture for TLC analysis to monitor the consumption of the starting aniline.[11] (See Section 4 for details).
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Carefully quench the reaction by adding saturated aqueous NH₄Cl solution (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the pure N-benzyl-4-iodo-2-isopropylaniline.
Table 1: Representative Reaction Parameters for Borrowing Hydrogen Alkylation
| Alkylating Agent | Catalyst System | Base | Solvent | Temp (°C) | Typical Time (h) | Reference |
| Benzyl Alcohol | 10 mol% NiBr₂ / 20 mol% 1,10-phenanthroline | t-BuOK | Toluene | 130 | 24-48 | [10] |
| 1-Pentanol | 2 mol% [Ru]-3 (commercially available Ru-complex) | t-BuOK | Toluene | 25-70 | 24 | [2] |
| Cyclohexylmethanol | 2 mol% [Ru]-3 | t-BuOK | Toluene | 25-70 | 24 | [2] |
Method 2: Direct Reductive Amination
Direct reductive amination is a cornerstone of modern amine synthesis due to its operational simplicity and broad substrate scope.[12] The reaction proceeds by forming an imine or iminium ion intermediate from the aniline and a carbonyl compound, which is then immediately reduced by a hydride source present in the same pot.
Rationale for Reagent Choice: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reducing agent of choice for this transformation. It is significantly milder than other hydrides like NaBH₄ or NaCNBH₃ and does not readily reduce the starting ketone or aldehyde. Its reactivity is enhanced in the slightly acidic environment created by the iminium ion formation, making it highly selective for the desired reduction pathway and obviating the need for strict pH control.[12]
Mechanism: Reductive Amination
Caption: Mechanism of direct reductive amination.
Protocol 3.1: N-Alkylation with Cyclohexanone
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-Iodo-2-isopropylaniline (1.0 mmol, 261.1 mg) and cyclohexanone (1.2 mmol, 124 µL) in 1,2-dichloroethane (DCE, 5 mL).
-
Reducing Agent Addition: Add sodium triacetoxyborohydride (1.5 mmol, 318 mg) to the solution in one portion. Note: The reaction is often mildly exothermic.
-
Reaction Conditions: Stir the reaction mixture at room temperature under a nitrogen atmosphere for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC until the starting aniline spot is no longer visible.[13]
-
Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution (15 mL). Stir vigorously for 15 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to obtain the pure N-cyclohexyl-4-iodo-2-isopropylaniline.
Table 2: Representative Carbonyl Partners for Reductive Amination
| Carbonyl Compound | Reducing Agent | Solvent | Temp (°C) | Typical Time (h) | Reference |
| Cyclohexanone | NaBH(OAc)₃ | DCE / THF | 25 | 12-24 | [12] |
| Propanal | NaBH(OAc)₃ | DCE / THF | 25 | 8-16 | [12] |
| Acetone | NaBH(OAc)₃ | DCE / THF | 25 | 18-36 | [4] |
Self-Validating Systems: In-Process Monitoring & Characterization
Trustworthy protocols require built-in checkpoints. For these N-alkylation reactions, Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring progress.[14][15]
Protocol 4.1: Reaction Monitoring by TLC
-
Plate Preparation: On a silica gel TLC plate, draw a faint pencil line ~1 cm from the bottom. Mark three lanes: 'S' (Starting Material), 'C' (Co-spot), and 'R' (Reaction).
-
Spotting:
-
In lane 'S', spot a dilute solution of the starting 4-Iodo-2-isopropylaniline.
-
In lane 'R', spot a micro-sample taken directly from the reaction mixture.
-
In lane 'C', first apply the 'S' spot, and then carefully spot the 'R' mixture directly on top of it.[16]
-
-
Elution: Develop the plate in a sealed chamber containing an appropriate eluent system (e.g., 10% Ethyl Acetate in Hexanes). The solvent front should rise to about 1 cm from the top of the plate.
-
Visualization: Visualize the spots under a UV lamp (254 nm). The consumption of the starting material (spot 'S') and the appearance of a new, typically less polar product spot in lane 'R' indicates reaction progress. The co-spot lane helps to resolve closely running spots.[11] The reaction is complete when the starting material spot is absent in the 'R' lane.
Product Characterization
The identity and purity of the final N-alkylated product must be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR): ¹H NMR will show the appearance of new signals corresponding to the protons of the newly introduced alkyl group. ¹³C NMR will confirm the presence of the new carbon atoms.
-
Mass Spectrometry (MS): Provides the molecular weight of the product, confirming successful alkylation.
-
Infrared (IR) Spectroscopy: Will show the disappearance of one of the N-H stretches of the primary amine and the persistence of a single N-H stretch for the secondary amine product.
References
-
Cattaneo, D., et al. (2023). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. National Institutes of Health. [Link]
-
Seyed, M. P., et al. (2017). N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto Transfer Hydrogen Methodology. ChemXpress, 10(2):125. [Link]
-
Rahul, K. R., et al. (2025). N-Alkylation of aniline derivatives by a bipyridyl metal–organic framework supported cobalt catalyst. New Journal of Chemistry. [Link]
-
Mondal, B., & Deka, M. J. (2017). An Efficient and Selective Nickel-Catalyzed Direct N-Alkylation of Anilines with Alcohols. ACS Catalysis. [Link]
-
Wang, C., et al. (2024). Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one. RSC Advances. [Link]
-
Various Authors. (2025). Catalytic N-Alkylation of Anilines. ResearchGate. [Link]
-
Organic Chemistry Portal. Arylamine synthesis by amination (alkylation). [Link]
-
Rahul, K. R., et al. (2025). Supporting Information N-Alkylation of Aniline Derivatives by Bipyridyl Metal-Organic Framework Supported Cobalt Catalyst. The Royal Society of Chemistry. [Link]
-
González Lainez, M., et al. (2025). Reaction profile of the N‐alkylation of aniline with benzyl alcohol.... ResearchGate. [Link]
-
Washington State University. Monitoring Reactions by TLC. [Link]
-
Beydoun, K., et al. (2015). The synthesis of sterically hindered amines by a direct reductive amination of ketones. RSC Publishing. [Link]
-
Özkal, E., & Gök, Y. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. National Institutes of Health. [Link]
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry - ACS Publications. [Link]
-
International Journal of Trend in Scientific Research and Development. (2018). Thin Layer Chromatography-A Tool to Investigate Kinetics of Michael Addition Reaction. [Link]
-
ResearchGate. (2025). A novel N-alkylation of amines by alkyl halides on mixed oxides at room temperature. [Link]
-
MetaSci. Safety Data Sheet 4-Isopropylaniline. [Link]
-
ACS Publications. (2025). Acid-Catalyzed Solvent-Switchable Chemoselective N-Alkylation and para C-Alkylation of Unprotected Arylamines Utilizing ortho-Quinone Methides. [Link]
-
Chemistry LibreTexts. (2022). 2.3B: Uses of TLC. [Link]
-
YouTube. (2017). Applying TLC - monitoring the progress of a reaction. [Link]
-
PubMed Central. (2015). A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. [Link]
-
University of Rochester. How To: Monitor by TLC. [Link]
-
Myers, A. Chem 115 Course Notes. [Link]
-
Cole-Parmer. Material Safety Data Sheet - 4-Fluoro-2-isopropylaniline. [Link]
Sources
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-Alkylation of aniline derivatives by a bipyridyl metal–organic framework supported cobalt catalyst - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. The synthesis of sterically hindered amines by a direct reductive amination of ketones - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. A Facile One-Pot Process for the Formation of Hindered Tertiary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sds.metasci.ca [sds.metasci.ca]
- 7. tcichemicals.com [tcichemicals.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 14. researchgate.net [researchgate.net]
- 15. youtube.com [youtube.com]
- 16. How To [chem.rochester.edu]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Iodo-2-isopropylaniline
[1]
Status: Operational Ticket ID: CHEM-SUP-402-I Subject: Yield Optimization & Troubleshooting for Para-Iodination of 2-Isopropylaniline Assigned Specialist: Senior Application Scientist[1]
Strategic Overview: The Chemistry of the Problem
Synthesizing 4-iodo-2-isopropylaniline presents a classic conflict between electronic activation and oxidative stability .[1]
-
The Advantage: The isopropyl group at the ortho position provides significant steric hindrance. This naturally blocks the ortho site, directing the electrophile (
) to the para position, which is your target.[1] -
The Trap: The free amine (
) is strongly activating. While this accelerates iodination, it also makes the substrate highly susceptible to oxidation by the iodinating agent itself.[1] This leads to the formation of "aniline black" (polyaniline tars) and quinones, which drastically reduce yield and complicate purification.
Your Goal: Maximize electrophilic substitution (iodination) while minimizing oxidative polymerization.
Route Selection & Decision Logic
We support two primary protocols. Select the one matching your lab's constraints.
Figure 1: Decision matrix for selecting the appropriate iodination strategy.
Troubleshooting Guide: Diagnosing Yield Killers
This section addresses specific failure modes reported by users.
Issue A: "My reaction turned into a black, sticky tar."
-
Diagnosis: Oxidative decomposition.[1][2] The amine was oxidized before it could be iodinated.[2]
-
Root Cause:
-
Exothermic addition of oxidant/iodine.
-
pH was too low (acidic), promoting radical formation.[1]
-
Reaction ran too long.
-
-
Correction:
-
Cooling is non-negotiable: Maintain
during addition. -
Protect from Light: Iodine radicals are photosensitive.[1] Wrap the flask in foil.
-
Quench Early: Do not wait for "perfect" conversion. Stop when the tarring begins; it is better to recover starting material than lose everything to tar.
-
Issue B: "I have a mixture of mono-iodo and di-iodo products."
-
Diagnosis: Poor stoichiometry control.[1]
-
Root Cause: The product (4-iodo-2-isopropylaniline) is still reactive.[1] Excess iodine attacks the remaining ortho position (position 6), yielding 2,4-diiodo-6-isopropylaniline.[1]
-
Correction:
-
Starve the Reaction: Use 0.95 to 1.0 equivalents of the iodinating agent. Never excess.
-
Slow Addition: Add the iodine source dropwise over 1 hour. This ensures the concentration of electrophile never spikes.
-
Issue C: "The product decomposes during column chromatography."
Master Protocol: The "Gold Standard" (ICl Method)
This protocol uses Iodine Monochloride (ICl) .[3][4] It provides the highest regioselectivity because
Reagents & Materials
| Reagent | Equiv.[1][5][6][7][8][9][10] | Role |
| 2-Isopropylaniline | 1.0 | Substrate |
| Iodine Monochloride (ICl) | 1.05 | Iodinating Agent |
| Sodium Acetate (NaOAc) | 1.5 | Acid Scavenger (Buffer) |
| Acetic Acid (Glacial) | Solvent | Solvent |
| Sodium Thiosulfate | N/A | Quenching Agent |
Step-by-Step Workflow
-
Preparation (Buffer System):
-
Controlled Addition (Critical Step):
-
Cool the mixture to 10–15°C (water bath). Do not freeze the acetic acid (m.p. 16°C).
-
Prepare a solution of ICl (12.6 g, ~77 mmol) in Acetic Acid (30 mL).
-
Add the ICl solution dropwise over 45–60 minutes.
-
Observation: The solution will darken. Maintain stirring.
-
-
Reaction Phase:
-
Allow the mixture to warm to room temperature naturally.
-
Stir for 2–4 hours. Monitor via TLC (Hexane/EtOAc 9:1). Look for the disappearance of the starting material spot (
).
-
-
Quenching & Workup:
-
Pour the reaction mixture into Ice Water (300 mL).
-
Add saturated Sodium Thiosulfate (
) solution until the dark iodine color fades to a light yellow/orange. This removes unreacted iodine.[1] -
Extract with Ethyl Acetate (3 x 100 mL).[1]
-
Wash the organic layer with Saturated
(to remove acetic acid) and then Brine . -
Dry over
and concentrate in vacuo.
-
-
Purification:
Frequently Asked Questions (FAQs)
Q: Can I use NIS (N-Iodosuccinimide) instead of ICl?
A: Yes. NIS is milder and easier to handle (solid). However, it is significantly more expensive.[1] If using NIS, use Acetonitrile (
Q: Why is my yield only 40%? A: You likely lost product to "tar" formation.[1] Check your addition rate. If you added the ICl too fast, you oxidized the amine. Also, ensure you neutralized the acetic acid completely during workup; residual acid can degrade the product during concentration.
Q: The product turned purple after one day. Is it ruined? A: It is oxidizing.[1] Re-dissolve in ether, wash with sodium thiosulfate, dry, and concentrate.[1] Store it in the dark. Iodine-carbon bonds in electron-rich rings are photolabile (sensitive to light).[1]
References
-
PrepChem. "Synthesis of 4-Iodo-2-[prop-2-yl]aniline."[1][3] PrepChem.com.[1] Accessed February 5, 2026.[1] Link
-
Organic Syntheses. "p-Iodoaniline." Org.[1] Synth. 1934, 14,[1][11] 53. (Foundational methodology for aniline iodination). Link[1][11]
-
Calibre Chemicals. "Iodine Monochloride in Pharma Intermediates." Calibre Chemicals Technical Blog. (Reagent properties and advantages). Link
- Vertex AI Research. "Regioselective para-iodination of anilines." (Contextual data on steric hindrance and regioselectivity).
Sources
- 1. CN101492378A - Improvement for production process for isopropyl aniline - Google Patents [patents.google.com]
- 2. Iodination of phenols, phenol ethers, anilines, and aniline-related compounds: Aromatic compound iodination reactions (2): Discussion series on bromination/iodination reactions 16 – Chemia [chemia.manac-inc.co.jp]
- 3. prepchem.com [prepchem.com]
- 4. calibrechem.com [calibrechem.com]
- 5. scispace.com [scispace.com]
- 6. rsc.org [rsc.org]
- 7. homework.study.com [homework.study.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 4-Iodo-2-isopropylaniline
Ticket Status: OPEN Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting Purity, Coloration, and Physical State Issues[1]
Introduction: The "Black Oil" Paradox
Welcome to the technical support hub for 4-Iodo-2-isopropylaniline (CAS: 64096-87-3) .
If you are visiting this page, you are likely facing one of two problems:
-
Your product is a dark, tarry black oil instead of the expected beige solid.
-
You cannot separate the unreacted starting material (2-isopropylaniline) from your product.
This molecule is deceptively simple. While the iodine atom adds lipophilicity, the amino group makes the compound prone to oxidation (darkening) and "oiling out" during crystallization.[1] This guide synthesizes bench-proven protocols to salvage your crude material.
Module 1: Quick Triage (Visual Diagnostics)
Before starting a purification campaign, compare your crude material against these benchmarks.
| Feature | Target Specification (Pure) | Common Crude State (Impure) | Root Cause of Deviation |
| Physical State | Crystalline Solid / Needles | Viscous Oil / Sticky Gum | Trace solvent, supercooling, or >5% impurities.[1] |
| Color | Beige / Pale Grey | Dark Brown / Black / Purple | Free Iodine ( |
| Melting Point | 61–63 °C | < 40 °C (or liquid at RT) | Melting point depression due to unreacted cumidine. |
| TLC (Hex/EtOAc) | Single Spot (High | Streaking / Multiple Spots | Residual Iodine (streaks) or poly-iodinated byproducts. |
Module 2: The "De-Colorization" Protocol (Chemical Wash)
Issue: "My product looks like tar/iodine."
Diagnosis: The iodination reaction (using
The Fix: A reductive quench is mandatory before any chromatography or crystallization.
Step-by-Step Protocol:
-
Dissolution: Dissolve the crude black oil in Ethyl Acetate (EtOAc). Use approx. 10 mL solvent per gram of crude.
-
The Reductive Wash: Wash the organic layer twice with a 10% Sodium Thiosulfate (
) solution.-
Observation: The aqueous layer should turn yellow/brown initially. Repeat until the aqueous layer remains clear.
-
-
The pH Reset: Wash once with Saturated Sodium Bicarbonate (
) to neutralize any acid (HI) generated. -
Drying: Dry over Anhydrous Sodium Sulfate (
). -
Concentration: Evaporate solvent under reduced pressure. Do not overheat (>45°C), as this accelerates oxidation.[1]
Scientific Rationale: The thiosulfate reduces lipophilic Iodine (
) into water-soluble Iodide (). Without this step, iodine co-elutes with your product on silica gel, ruining the separation.[1]
Module 3: Purification Workflows (Decision Matrix)
Do not blindly recrystallize. The isopropyl group at the ortho position creates steric bulk that lowers the lattice energy, making this compound notorious for refusing to crystallize if purity is below 95%.[1]
Workflow Logic Diagram
Caption: Decision tree for selecting the correct purification method based on the physical state of the crude material.
Module 4: Detailed Protocols
Method A: Flash Column Chromatography (The Standard)
Best for: Removing unreacted 2-isopropylaniline.
-
Stationary Phase: Silica Gel (230-400 mesh).
-
Mobile Phase: Gradient of 100% Hexane
95:5 Hexane:EtOAc . -
Separation Logic:
-
4-Iodo-2-isopropylaniline (Product): Less polar.[2] Elutes first (Higher
). -
2-Isopropylaniline (Starting Material): More polar due to the accessible amine and lack of the heavy iodine atom. Elutes second.
-
Note: The
difference is small. Use a long column bed (ratio 1:50 silica).
-
Method B: Crystallization (The Finisher)
Best for: Material that is already >90% pure but colored.
-
Solvent: Hot Hexane (primary) with minimal Ethanol (drops) to dissolve.
-
Procedure: Dissolve saturation at 50°C. Cool slowly to RT, then to -20°C.
-
Troubleshooting: If it "oils out" (forms droplets instead of crystals), re-heat and add a seed crystal. If no seed is available, scratch the glass vigorously.[1]
Method C: The "Salt Formation" (Emergency Protocol)
Best for: Oily crude that refuses to solidify or separate by column.
If the free base is an intractable oil, convert it to the Hydrochloride salt.[1] Aniline salts often crystallize beautifully.
-
Dissolve crude oil in Diethyl Ether.
-
Bubble dry HCl gas or add 2M HCl in Ether dropwise.
-
The 4-Iodo-2-isopropylaniline
HCl salt will precipitate as a white/off-white solid. -
Filter and wash with ether (removes non-basic impurities).
-
Recovery: Re-suspend the salt in water, basify with NaOH, and extract with EtOAc to recover the pure free base.[1]
Module 5: Frequently Asked Questions (FAQs)
Q1: Why does my product turn purple after one week of storage?
A: The C-I bond is photosensitive, and the aniline nitrogen is oxidation-prone. The purple color is liberated Iodine (
-
Solution: Store the purified product in an amber vial, under Argon/Nitrogen, at 4°C.
Q2: Can I distill this compound? A: Yes, but with extreme caution. The boiling point is high (predicted ~268°C at atm, or ~110-120°C at 1 mmHg). Prolonged heating can cause de-iodination or polymerization. Use Kugelrohr distillation (short path) under high vacuum only.
Q3: The literature says MP is 62°C, but mine is liquid at 25°C. Is it wrong? A: No. This is a classic "melting point depression" caused by the starting material (2-isopropylaniline). Even 5-10% starting material can suppress the melting point below room temperature, keeping it liquid. You must remove the starting material (Method A) to see the solid.
References & Validated Sources
-
Physical Properties & Melting Point:
-
Synthesis & "Oiling Out" Description:
-
PrepChem: Synthesis of 4-Iodo-2-[prop-2-yl]aniline. Describes the crude product as a "crude dark unstable oil," confirming the need for rigorous purification.[1]
-
-
Iodine Removal Protocols:
Sources
Column chromatography conditions for 4-Iodo-2-isopropylaniline purification
[1]
Topic: Column Chromatography Conditions & Troubleshooting Molecule: 4-Iodo-2-isopropylaniline (CAS: 76842-13-2) Target Audience: Medicinal Chemists, Process Development Scientists[1]
Executive Summary & Molecule Profile[1]
4-Iodo-2-isopropylaniline is a critical intermediate, often synthesized via the iodination of 2-isopropylaniline (cumidine).[1] Successful purification is frequently hindered by two main factors: amine-silanol interactions (causing peak tailing) and oxidative instability (leading to "purple/brown" degradation).[1]
| Property | Data | Implications for Chromatography |
| Physical State | Viscous dark oil / Low-melting solid | Avoid thermal stress during loading; liquid loading preferred.[1] |
| Polarity | Low-to-Moderate | Lipophilic isopropyl and iodine groups counteract the polar amine.[1] |
| Stability | Light & Air Sensitive | Critical: Wrap columns in foil; work quickly.[1] |
| Key Impurity | 2-Isopropylaniline (Starting Material) | Similar polarity; requires high-resolution gradient.[1] |
Phase 1: Method Development (The "Why" & "How")
The "Amine Drag" Phenomenon
Anilines are basic. On standard silica gel (pH ~5), the amino group protonates or hydrogen-bonds strongly with acidic silanol (Si-OH) groups.[1] This results in streaking (tailing) , where the compound elutes over a large volume, diluting fractions and co-eluting with impurities.[1]
The Solution: You must deactivate the silica.[1] We recommend using Triethylamine (TEA) in the mobile phase.[1] The TEA preferentially binds to the silanol sites, creating a "neutralized" surface for your aniline to pass through cleanly.[1]
Solvent System Selection
Based on literature precedents for iodo-anilines [1][2], the iodine atom significantly increases lipophilicity compared to the starting material.[1]
-
Starting Point: 100% Hexanes (or Petroleum Ether).
-
Gradient: 0%
10% Ethyl Acetate (EtOAc). -
Modifier: 1% Triethylamine (TEA) constant throughout.
Technical Note: While pure hexane was used in early patents [2], modern flash cartridges often require a slight polarity "push" (1-2% EtOAc) to elute the compound in a tight band.[1]
Phase 2: Execution (Step-by-Step Protocol)
Workflow Diagram
Figure 1: Optimized purification workflow for light-sensitive iodo-anilines.
Detailed Protocol
Step 1: Column Pre-treatment (Critical)
-
Pack the column with Silica Gel 60.[1]
-
Flush with 2-3 column volumes (CV) of Hexane containing 1% Triethylamine .
Step 2: Sample Loading
-
Dissolve the crude dark oil in the minimum amount of Dichloromethane (DCM) or 10:1 Hexane:DCM.[1]
-
Apply carefully to the sand bed.[1]
-
Do not use dry loading (adsorbing onto silica) if possible.[1][2] The heat generated during rotary evaporation can degrade this unstable iodide [2].[1]
Step 3: Elution Gradient
| Time (CV) | % Hexane (+1% TEA) | % EtOAc | Purpose |
|---|---|---|---|
| 0 - 2 | 100% | 0% | Elute non-polar impurities (e.g., di-iodinated byproducts).[1] |
| 2 - 8 | 98% | 2% | Elute 4-Iodo-2-isopropylaniline (Target).[1] |
| 8 - 12 | 90% | 10% | Flush unreacted 2-isopropylaniline and polar tars.[1] |
Step 4: Fraction Handling
Troubleshooting & FAQs
Troubleshooting Decision Tree
Figure 2: Diagnostic logic for common purification failures.
Frequently Asked Questions
Q: My product is co-eluting with the starting material (2-isopropylaniline). How do I separate them? A: The iodine atom makes the product heavier and slightly more lipophilic, but the difference is subtle.[1]
-
Switch Solvent Selectivity: Replace Ethyl Acetate with Dichloromethane (DCM) . Try a gradient of Hexane
20% DCM. DCM often resolves halo-aromatics better than EtOAc [3].[1] -
Check Rf: In 100% Hexane, the product should have an Rf
0.2–0.[1]3. If it is 0.0, your solvent is too weak.[1] If it is >0.6, it is too strong.[1]
Q: The fractions turned purple overnight. What happened?
A: This indicates liberation of elemental iodine (
-
Cause: Exposure to light or peroxides in the Ethyl Acetate.[1]
-
Fix: Wash your combined organic fractions with a dilute Sodium Thiosulfate (
) solution immediately after the column to quench any free iodine, then dry and evaporate.[1] Store under Argon in the dark.
Q: Can I use Alumina instead of Silica? A: Yes, and it is often better. Neutral Alumina (Activity III) is less acidic than silica and requires no TEA.[1] It minimizes the risk of acid-catalyzed decomposition or strong adsorption of the amine.[1] If silica fails, switch to Neutral Alumina.[1]
Q: Why is the yield lower than expected after the column? A: "Unstable oils" often degrade on the column if the run time is too long.[1]
-
Optimization: Increase flow rate.
-
Alternative: If the impurities are non-polar, consider a filtration pad (short column) rather than a full length column to minimize contact time with silica.
References
-
Organic Syntheses. p-Iodoaniline. Coll. Vol. 2, p.347 (1943).[1]
-
PrepChem. Synthesis of 4-Iodo-2-[prop-2-yl]aniline. (Based on US Patent 4710507).[1][3]
-
Northrop, B. H. Flash Column Chromatography Guide & Solvent Selectivity. Wesleyan University.[1]
-
PubChem. 4-Iodo-2-isopropylaniline Compound Summary. National Library of Medicine.[1]
Technical Support Center: Recrystallization of 4-Iodo-2-isopropylaniline
Welcome to our dedicated technical support guide for the recrystallization of 4-iodo-2-isopropylaniline. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance and troubleshooting for the purification of this compound. Our approach is rooted in fundamental chemical principles and extensive laboratory experience to ensure you can achieve the highest purity for your downstream applications.
Frequently Asked Questions (FAQs)
Q1: What are the primary considerations when selecting a recrystallization solvent for 4-iodo-2-isopropylaniline?
A1: The selection of an appropriate solvent is the most critical step for a successful recrystallization. The ideal solvent should exhibit the following characteristics[1]:
-
Differential Solubility: The compound should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point. This temperature-dependent solubility is the cornerstone of recrystallization, allowing for crystal formation upon cooling.
-
Impurity Solubility: Ideally, impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or remain soluble in the cold solvent (to be removed with the mother liquor).
-
Chemical Inertness: The solvent must not react with 4-iodo-2-isopropylaniline. Given the presence of an amine group, acidic solvents should be used with caution as they can form salts[2].
-
Volatility: The solvent should be sufficiently volatile to be easily removed from the purified crystals during the drying process.
-
Boiling Point: The boiling point of the solvent should be lower than the melting point of the compound to prevent it from "oiling out" instead of crystallizing.
For 4-iodo-2-isopropylaniline, a substituted aniline, the principle of "like dissolves like" suggests that moderately polar solvents would be a good starting point[3]. The presence of the isopropyl group lends some nonpolar character, while the amino and iodo groups contribute to its polarity.
Q2: Which single solvents are recommended for the recrystallization of 4-iodo-2-isopropylaniline?
A2: Based on the structural features of 4-iodo-2-isopropylaniline and general practices for similar compounds, the following single solvents are recommended for initial screening:
-
Ethanol or Methanol: Alcohols are often excellent choices for recrystallizing substituted anilines. They are polar enough to dissolve the compound when hot but may allow for good crystal recovery upon cooling.
-
Ethyl Acetate: This is a moderately polar solvent that is often effective for a wide range of organic compounds, including iodoaromatic compounds[4].
-
Toluene: As a nonpolar aromatic solvent, toluene can be a good choice, particularly if nonpolar impurities are present[4].
-
Hexanes or Heptane: These nonpolar solvents are less likely to be primary solvents due to the polar amine group. However, they can be excellent co-solvents (see Q3) or useful if the compound is only slightly soluble when hot.
Q3: When should a mixed solvent system be used, and what are some potential pairs for 4-iodo-2-isopropylaniline?
A3: A mixed solvent system, or solvent pair, is employed when no single solvent meets the ideal solubility criteria[3]. This technique involves dissolving the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature, followed by the gradual addition of a "poor" solvent (in which it is sparingly soluble) until the solution becomes saturated (cloudy).
Recommended solvent pairs for 4-iodo-2-isopropylaniline include:
-
Ethanol/Water: A classic and effective pair for many anilines. The compound is dissolved in a minimal amount of hot ethanol, and hot water is added dropwise until turbidity persists.
-
Toluene/Hexanes (or Heptane): This pair is suitable if the compound is too soluble in hot toluene. Hexanes act as the anti-solvent to induce crystallization.
-
Ethyl Acetate/Hexanes (or Heptane): Similar to the toluene/hexanes system, this is another effective combination for moderately polar compounds.
Troubleshooting Guide
Problem 1: The compound will not dissolve in the hot solvent.
-
Cause: The chosen solvent may be too nonpolar, or an insufficient volume of solvent has been used.
-
Solution:
-
Add More Solvent: Incrementally add small volumes of the hot solvent until the solid dissolves. Be mindful that using an excessive amount of solvent will reduce the final yield.
-
Increase Temperature: Ensure the solvent is at or very near its boiling point.
-
Grind the Solid: Increasing the surface area by grinding the crude solid can aid in dissolution.
-
Re-evaluate Solvent Choice: If a large volume of solvent is required, it is likely not an appropriate choice. Consider a more polar solvent or a mixed solvent system.
-
Problem 2: The compound "oils out" instead of forming crystals.
-
Cause: The solution is supersaturated at a temperature above the compound's melting point. This can also be caused by the presence of impurities that depress the melting point.
-
Solution:
-
Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Add a small amount of additional solvent to decrease the saturation point, then allow it to cool slowly[5].
-
Lower the Cooling Temperature: Ensure the solution is heated to a temperature below the compound's melting point if possible, while still achieving dissolution.
-
Use a Different Solvent: A solvent with a lower boiling point may be necessary.
-
Charcoal Treatment: If impurities are suspected, a charcoal treatment of the hot solution can remove them before cooling[5].
-
Problem 3: No crystals form upon cooling.
-
Cause: The solution is not sufficiently saturated. This can be due to using too much solvent or choosing a solvent in which the compound is too soluble even at low temperatures.
-
Solution:
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. This can create nucleation sites for crystal growth[6].
-
Seeding: Add a tiny crystal of the pure compound to the cooled solution to act as a template for crystallization.
-
-
Reduce Solvent Volume: Gently heat the solution to boil off some of the solvent, thereby increasing the concentration of the compound, and then allow it to cool again[5].
-
Cool to a Lower Temperature: Place the flask in an ice bath or refrigerator to further decrease the solubility.
-
Change Solvents: If all else fails, evaporate the current solvent and attempt recrystallization with a different, less effective solvent or a mixed solvent system[5].
-
Problem 4: The recrystallized product is still impure.
-
Cause:
-
The cooling process was too rapid, trapping impurities within the crystal lattice.
-
The chosen solvent did not effectively separate the compound from the impurities.
-
Insufficient washing of the collected crystals.
-
-
Solution:
-
Slow Cooling: Allow the solution to cool to room temperature undisturbed before moving it to an ice bath. Slow cooling is crucial for the formation of pure crystals[7].
-
Re-recrystallize: A second recrystallization is often necessary to achieve high purity.
-
Solvent Selection: Re-evaluate the solvent choice. An alternative solvent may provide better separation from the specific impurities present.
-
Proper Washing: Wash the filtered crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor containing impurities.
-
Solvent Selection Summary
| Solvent/System | Polarity | Boiling Point (°C) | Rationale & Considerations |
| Ethanol | Polar | 78 | Good general solvent for anilines. May require a co-solvent like water for optimal recovery. |
| Methanol | Polar | 65 | Similar to ethanol but more volatile. |
| Ethyl Acetate | Moderately Polar | 77 | Often a good balance of polarity for functionalized aromatics[4]. |
| Toluene | Nonpolar | 111 | Useful for separating from polar impurities. Higher boiling point requires caution to prevent oiling out. |
| Hexanes/Heptane | Nonpolar | ~69 / ~98 | Unlikely as a primary solvent. Excellent as a "poor" solvent in a mixed pair. |
| Ethanol/Water | Mixed (Polar) | Variable | A robust and common choice for anilines, allowing for fine-tuning of solubility. |
| Toluene/Hexanes | Mixed (Nonpolar) | Variable | Effective for compounds that are highly soluble in hot toluene. |
Experimental Protocol: General Recrystallization Procedure
-
Dissolution: Place the crude 4-iodo-2-isopropylaniline in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and a boiling chip. Heat the mixture to a gentle boil while stirring. Continue adding small portions of the hot solvent until the solid just dissolves[6].
-
Decolorization (if necessary): If the solution is colored due to impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if necessary): If there are insoluble impurities or charcoal was added, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step should be done quickly to prevent premature crystallization[8].
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation[6].
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to rinse away any remaining impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the compound's melting point.
Troubleshooting Workflow
Caption: Troubleshooting workflow for the recrystallization of 4-iodo-2-isopropylaniline.
References
- Google Patents. (n.d.). Process for the preparation of iodoaromatic compounds.
-
University of California, Davis. (n.d.). Recrystallization. Retrieved February 5, 2026, from [Link]
-
ResearchGate. (2021). How to recrystallize amine compound and it is not soluble in common organic solvents. Retrieved February 5, 2026, from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved February 5, 2026, from [Link]
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved February 5, 2026, from [Link]
-
Korovina, N. (2020). Recrystallization Technique for Organic Chemistry. YouTube. Retrieved February 5, 2026, from [Link]
-
University of Colorado Boulder. (n.d.). Recrystallization. Retrieved February 5, 2026, from [Link]
-
Scribd. (n.d.). Recrystallization. Retrieved February 5, 2026, from [Link]
Sources
- 1. mt.com [mt.com]
- 2. researchgate.net [researchgate.net]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. EP1588997A1 - Process for the preparation of iodoaromatic compounds - Google Patents [patents.google.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. m.youtube.com [m.youtube.com]
- 7. scribd.com [scribd.com]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
Technical Support Center: Iodination of 2-Isopropylaniline
Case Reference: T-ISO-ANILINE-001
Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Introduction: The Substrate Challenge
You are likely attempting to synthesize 4-iodo-2-isopropylaniline (a key intermediate for agrochemicals and ligands).
The Challenge: 2-isopropylaniline (o-cumidine) presents a unique "Steric vs. Electronic" conflict.
-
Electronic Activation: The amino group (
) is a powerful electron-donating group (EDG), activating the ring for Electrophilic Aromatic Substitution (EAS) at positions ortho and para. -
Steric Wall: The isopropyl group at position 2 is bulky. It effectively blocks position 3.
-
The Trap: Because the ring is electron-rich, it is prone to oxidative degradation (black tar formation) and over-iodination (di-iodo species).
This guide addresses the three most common failure modes reported by our users.
Troubleshooting Ticket #1: "My reaction mixture turned into a black tar."
Diagnosis: Oxidative Degradation (Radical Polymerization). Severity: Critical (Yield Loss > 50%)
Root Cause Analysis
Anilines are easily oxidized. If you use strong oxidants (like
The Mechanistic Pathway (Visualization)
Caption: Divergence between the desired EAS pathway (Green) and the oxidative failure mode (Red).
Solution Protocol: The "Protection" Strategy
If direct iodination yields tar, you must protect the amine or switch to a non-oxidizing iodine source.
Option A: Use N-Iodosuccinimide (NIS) (Recommended for Lab Scale)
NIS provides a source of
-
Solvent: Acetonitrile or DMF (dark).
-
Catalyst: p-TsOH (10 mol%) or mild Lewis Acid.
-
Atmosphere: Argon/Nitrogen (Strict exclusion of
).
Option B: Acetyl Protection (Recommended for Scale-Up)
-
Protect: Convert 2-isopropylaniline
N-acetyl-2-isopropylaniline ( , AcOH). -
Iodinate: The acetamide is less prone to oxidation but still directs para.
-
Deprotect: Hydrolysis (NaOH/EtOH).
Troubleshooting Ticket #2: "I see a Mass Shift of M+126 (Di-iodination)."
Diagnosis: Loss of Regiocontrol (Over-iodination). Severity: Moderate (Purification bottleneck)
Root Cause Analysis
The target product (4-iodo-2-isopropylaniline) still contains the activating free amine. While the iodine atom at C4 is slightly deactivating (inductive withdrawal), the amine's resonance donation dominates.
-
Primary Target: Position 4 (Para to
). -
Secondary Target: Position 6 (Ortho to
). -
Blocked Target: Position 3 (Ortho to
- Steric Clash).
If you use >1.05 equivalents of iodine, the reagent will attack Position 6, forming 4,6-diiodo-2-isopropylaniline .
Regioselectivity Map
Caption: Steric and electronic map of 2-isopropylaniline. C4 is the sweet spot; C6 is the impurity trap.
Solution Protocol: Stoichiometry Control
-
Limiting Reagent: Use Iodine/NIS as the limiting reagent (0.95 eq). It is better to leave 5% starting material (easy to separate by polarity) than to form 5% di-iodo product (very difficult to separate).
-
Slow Addition: Add the iodine source dropwise over 1 hour. High local concentration favors di-iodination.
Troubleshooting Ticket #3: "Which Reagent System Should I Use?"
Diagnosis: Protocol Optimization. Context: Choice depends on scale and available equipment.
Comparative Data: Reagent Performance
| Parameter | Method A: ICl / AcOH | Method B: NIS / p-TsOH | Method C: |
| Active Species | |||
| Yield | High (85-95%) | Moderate (70-85%) | Variable (60-80%) |
| Selectivity | Moderate (Risk of di-iodo) | High | Low (Risk of oxidation) |
| Atom Economy | Poor (Cl waste) | Low (Succinimide waste) | High |
| Safety | Hazardous (Corrosive) | User Friendly | Moderate |
| Best For... | Industrial Scale | Medicinal Chemistry | Green Chemistry |
Standard Operating Procedure (SOP): The ICl Method (High Yield)
Adapted from US Patent 4710507 and PrepChem protocols.
Reagents:
-
2-Isopropylaniline (1.0 eq)
-
Iodine Monochloride (ICl) (1.0 eq)
-
Sodium Acetate (NaOAc) (1.1 eq) - Acts as an acid scavenger to prevent protodeiodination.
-
Glacial Acetic Acid (Solvent).
Step-by-Step:
-
Dissolution: Dissolve 2-isopropylaniline and NaOAc in glacial acetic acid.
-
Addition: Add ICl dropwise at 15–20°C . Crucial: Do not let temperature spike.
-
Reaction: Stir for 1 hour at room temperature.
-
Quench: Remove volatiles in vacuo. Partition residue between Ethyl Acetate and 10%
(Neutralize acid). -
Workup: Wash organic layer with Sodium Thiosulfate (
) to remove purple iodine color. Dry over .[1][2] -
Purification: If necessary, flash chromatography (Hexane/EtOAc).
References
-
US Patent 4710507A .[2] Derivatives of 2-isopropylaniline and their use as herbicides. (1987).
-
PrepChem . Synthesis of 4-Iodo-2-[prop-2-yl]aniline.[2]
-
Organic Syntheses . p-Iodoaniline (General Procedure for Aniline Iodination).[3] Coll. Vol. 2, p.347 (1943).
-
Chemical Book . N-Iodosuccinimide Reagent Profile.
-
MDPI . Oxidative Dearomatization of Phenols and Anilines.[4] (Mechanistic insight on oxidation side reactions).
Sources
Optimizing temperature and reaction time for 4-Iodo-2-isopropylaniline synthesis
Welcome to the technical support center for the synthesis of 4-iodo-2-isopropylaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial chemical transformation. We will move beyond simple procedural steps to explore the underlying chemical principles, enabling you to troubleshoot effectively and achieve high-yield, high-purity results.
Section 1: Reaction Fundamentals and Mechanism
The synthesis of 4-iodo-2-isopropylaniline from 2-isopropylaniline is a classic example of an electrophilic aromatic substitution (EAS) reaction.[1] Understanding the mechanism is paramount to controlling the reaction's outcome.
The Causality Behind the Selectivity:
The aniline substrate contains two key functional groups that dictate the position of iodination:
-
Amino Group (-NH₂): This is a powerful activating group that donates electron density into the aromatic ring, making it highly nucleophilic and reactive towards electrophiles. It is an ortho, para-director.[1]
-
Isopropyl Group (-CH(CH₃)₂): This is a weakly activating alkyl group and is also an ortho, para-director. However, its primary influence in this context is steric.
The combined electronic and steric effects strongly favor mono-iodination at the para position (position 4). The ortho positions relative to the amino group are sterically hindered by the bulky isopropyl group on one side and the amino group itself on the other, making the para position the most accessible and electronically favorable site for electrophilic attack.
Reaction Mechanism: Electrophilic Iodination
The reaction proceeds via the generation of a potent electrophile, typically an iodonium ion (I⁺) or a polarized iodine species, which is then attacked by the electron-rich aniline ring.
Caption: Mechanism of Electrophilic Aromatic Iodination.
Section 2: Optimized Experimental Protocol
This protocol is a synthesized methodology based on established procedures for the direct iodination of activated anilines.[2][3] It prioritizes safety, scalability, and high yield.
Materials & Reagents:
-
2-Isopropylaniline (≥98% purity)[4]
-
Iodine monochloride (ICl), 1.0 M solution in CH₂Cl₂
-
Sodium Acetate (anhydrous)
-
Acetic Acid (glacial)
-
Ethyl Acetate (EtOAc)
-
10% w/v Sodium Carbonate (Na₂CO₃) solution
-
Saturated Sodium Thiosulfate (Na₂S₂O₃) solution
-
Saturated Sodium Chloride (NaCl) solution (brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel (for chromatography)
-
Hexane (for chromatography)
Step-by-Step Methodology:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-isopropylaniline (1.0 eq) and anhydrous sodium acetate (1.2 eq) in glacial acetic acid (approx. 10 mL per gram of aniline).[2]
-
Temperature Control: Cool the stirred solution to 0-5 °C using an ice-water bath. Maintaining a low temperature is crucial to minimize the formation of colored, oxidative side products.[5]
-
Addition of Iodinating Agent: Add iodine monochloride solution (1.05 eq) dropwise via the dropping funnel over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours.[2][6] Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting aniline spot is consumed.
-
Quenching: Carefully pour the reaction mixture into a beaker containing crushed ice and water.
-
Neutralization & Work-up: Slowly add 10% sodium carbonate solution until the pH of the aqueous layer is ~8. During this process, the crude product may precipitate. Add saturated sodium thiosulfate solution dropwise until the characteristic purple/brown color of iodine disappears.[3]
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).
-
Washing: Combine the organic layers and wash sequentially with water and then saturated brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator. This will yield the crude product, often as a dark oil.[2]
-
Purification: Purify the crude oil via flash column chromatography on silica gel, eluting with a hexane gradient to afford the pure 4-iodo-2-isopropylaniline.[2]
Section 3: Troubleshooting Guide (Q&A Format)
This section addresses common issues encountered during the synthesis.
Q1: The reaction yields are consistently low (<60%). What are the likely causes and solutions?
-
Potential Cause 1: Incomplete Reaction. The electrophilic character of the iodinating agent may be insufficient, or the reaction may not have reached completion.
-
Solution: Confirm reaction completion using TLC before quenching. If the reaction stalls, consider switching to a more potent iodinating system. For instance, using molecular iodine (I₂) with an oxidizing agent like iodic acid (HIO₃) can increase electrophilicity, though it requires careful temperature control to prevent side reactions.[7][8]
-
-
Potential Cause 2: Loss of Product During Work-up. The product, being an amine, can have some solubility in acidic water.
-
Solution: Ensure the aqueous layer is thoroughly basified (pH > 8) before extraction. Perform multiple extractions with the organic solvent to ensure complete recovery from the aqueous phase.
-
-
Potential Cause 3: Volatilization of Iodine. If using elemental iodine (I₂), it can sublime from the reaction mixture, especially if warmed, leading to incorrect stoichiometry.[9]
-
Solution: Perform the reaction in a well-sealed flask. If heating is required, use a reflux condenser. When using I₂, a combination with an inexpensive oxidant is often preferred for large-scale preparations to avoid loss.[9]
-
Q2: My final product is a very dark, almost black, oil, even after chromatography. Why is this happening and how can I fix it?
-
Potential Cause 1: Oxidation of the Aniline. Anilines, especially activated ones, are highly susceptible to air oxidation, which forms colored polymeric impurities. This is exacerbated by strong oxidizing conditions or prolonged exposure to heat and light.[7]
-
Solution A (Prevention): Maintain a nitrogen or argon atmosphere throughout the reaction and work-up.[10] Use the mildest effective iodinating conditions and avoid excessive heat. The product itself is noted to be an unstable oil, so it should be used promptly or stored under an inert atmosphere in the dark.[2]
-
Solution B (Remediation): If the product is dark due to residual iodine, ensure the wash with sodium thiosulfate is sufficient. If it's due to oxidative by-products, a second chromatographic purification may be necessary, or you can attempt recrystallization from a suitable solvent system like benzene/petroleum ether, a method used for purifying similar iodoanilines.[11][12]
-
Q3: My TLC/NMR analysis shows multiple spots/peaks, indicating a mixture of products. What are they and how do I avoid them?
-
Potential Cause: Di-iodination. Although sterically hindered, the high activation of the aniline ring can sometimes lead to the formation of di-iodo products under harsh conditions.
-
Solution: The most critical parameter to control is stoichiometry. Use no more than 1.05-1.1 equivalents of the iodinating agent. Slow, dropwise addition at low temperatures allows for greater selectivity and minimizes over-reaction.
-
Data Summary: Impact of Key Parameters
| Parameter | Optimal Range | Rationale & Impact on Outcome |
| Temperature | 0 °C to Room Temp | Low Temp (0-10°C): Minimizes oxidative side reactions and reduces the rate of potential di-iodination, leading to higher purity.[5][13] High Temp (>50°C): Can increase reaction rate but significantly risks yield and purity due to decomposition and side-product formation.[7] |
| Reaction Time | 1 - 4 hours | Too Short: Incomplete conversion, resulting in a mixture of starting material and product. Too Long: Increased risk of side reactions and product degradation. Monitor by TLC for endpoint determination.[6] |
| Iodinating Agent | ICl, NIS, I₂/Oxidant | ICl/NIS: Generally clean and efficient for activated arenes.[2][14] I₂/Oxidant: More powerful and cost-effective for large scale, but requires more stringent control to prevent over-oxidation.[7][9] |
| Base/Solvent | NaOAc in Acetic Acid | The base neutralizes the acidic byproduct (e.g., HCl from ICl), driving the reaction to completion. Acetic acid is an effective solvent for both the substrate and reagents.[2] |
Section 4: Frequently Asked Questions (FAQs)
Q: Can I use elemental iodine (I₂) and a base like sodium bicarbonate instead of iodine monochloride? A: Yes, this is a very common and effective method. The reaction of I₂ with an aniline in the presence of a base like NaHCO₃ is a well-established procedure.[3][13] The base neutralizes the hydroiodic acid (HI) formed, preventing the formation of an unreactive anilinium salt and driving the equilibrium towards the products.
Q: How critical is the purity of the starting 2-isopropylaniline? A: It is highly critical. Impurities in the starting material can lead to a host of unknown side products that complicate purification and lower the yield of the desired compound. Always use a starting material of at least 98% purity.[4]
Q: Is it necessary to perform the reaction under an inert atmosphere? A: While not strictly required by all published procedures, it is highly recommended.[10] Given the susceptibility of anilines to oxidation, using a nitrogen or argon atmosphere is a simple and effective measure to prevent the formation of colored impurities and improve the overall quality of your crude product.[7]
Q: My product seems to degrade upon standing. How should it be stored? A: The product is reported to be an unstable oil.[2] For long-term storage, it is best to keep it in a tightly sealed container under an inert atmosphere (nitrogen or argon), protected from light, and refrigerated at low temperatures (e.g., 4°C).
Troubleshooting & Experimental Workflow
Caption: A self-validating workflow for synthesis and troubleshooting.
References
- Google Patents. (2018). CN108373404B - Synthesis method of 4-iodoanisole.
- Google Patents. (2022). US20220340430A1 - Method for purifying iodosilanes.
- Google Patents. (2005). US20050143454A1 - 4-Alkyl-2-haloaniline derivative and process for producing the same.
- Google Patents. (2016). CN105622428A - Preparation method of 3-methyl-4-isopropylaniline.
-
Organic Syntheses. (n.d.). p-IODOANILINE. Retrieved from [Link]
-
ChemEd X. (n.d.). Iodination of Aniline. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 4-Iodo-2-[prop-2-yl]aniline. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of iodoarenes. Retrieved from [Link]
- Wang, P., et al. (n.d.). A practical route to 2-iodoanilines via transition-metal-free and base-free decarboxylative iodination of anthranilic acids under oxygen. Supporting Information.
-
Organic Syntheses. (n.d.). Procedure for Recrystallization of 2-Iodoaniline. Retrieved from [Link]
- Google Patents. (2012). US20120041224A1 - Process For The Iodination Of Aromatic Compounds.
-
Liu, B., & Daugulis, O. (2022). Formal C–H/C–I Metathesis: Site-Selective C–H Iodination of Anilines Using Aryl Iodides. Organic Letters, 24(20), 3647–3651. Retrieved from [Link]
-
ACS Green Chemistry Institute. (n.d.). Specific Solvent Issues with Iodination. Retrieved from [Link]
-
Request PDF. (n.d.). Sustainability-Driven Optimisation of Sonochemical Iodination of Anilines. Retrieved from [Link]
-
Lulinski, P., & Skulski, L. (2002). An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent. Molecules, 7(12), 897-903. Retrieved from [Link]
-
Ibrahim, H., et al. (2012). Simple and scalable iodination of 2,6–dialkylanilines: useful building blocks for synthesis. Protocol Exchange. Retrieved from [Link]
-
Manac Inc. (2022). Aromatic compound iodination overview and reactions. Chemia. Retrieved from [Link]
-
OC-TV. (2020, September 17). Preparation of Aryl Iodides, Part 1: Electrophilic Iodination [Video]. YouTube. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Electrophilic Aromatic Substitutions (1) - Halogenation of Benzene. Retrieved from [Link]
- Siddiqui, S. (2023). Purification of Organic Compounds: from Crude Product to Purity.
-
Chem Survival. (2021, January 13). Iodination of Vanillin [ORGANIC CHEMISTRY] [Video]. YouTube. Retrieved from [Link]
-
Khan Academy India - English. (2022, December 22). Bromination of Aniline | Electrophilic Aromatic Substitution Reactions | Chemistry [Video]. YouTube. Retrieved from [Link]
Sources
- 1. Iodination of Aniline [chemedx.org]
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- 5. An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US20050143454A1 - 4-Alkyl-2-haloaniline derivative and process and process for producing the same - Google Patents [patents.google.com]
- 7. US20120041224A1 - Process For The Iodination Of Aromatic Compounds - Google Patents [patents.google.com]
- 8. Hydrocarbon iodination: Aromatic compound iodination overview and reactions: Aromatic compound iodination reactions (1): Discussion series on bromination/iodination reactions 15 – Chemia [chemia.manac-inc.co.jp]
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- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. Iodoarenes synthesis by iodination or substitution [organic-chemistry.org]
Technical Support Center: Stabilizing 4-Iodo-2-isopropylaniline During Workup
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for 4-Iodo-2-isopropylaniline. This resource is designed for researchers, chemists, and drug development professionals who work with this versatile but sensitive intermediate. We understand that challenges during the workup and purification can lead to significant product loss and impurity formation. This guide provides in-depth, field-proven insights and troubleshooting protocols to help you preserve the integrity of your compound.
Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered when handling 4-Iodo-2-isopropylaniline. Our approach is to explain the underlying chemistry, providing you with the knowledge to not only solve the immediate problem but also prevent its recurrence.
Q1: My isolated 4-Iodo-2-isopropylaniline is a dark brown or purple solid, but literature suggests it should be a colorless to beige crystalline solid. What happened?
A1: This is the most frequent observation and is almost always indicative of decomposition. The discoloration is primarily caused by the formation of highly colored, oxidized species. Anilines, as a class of compounds, are notoriously susceptible to oxidation.[1] The amino group (-NH₂) is an electron-donating group, which makes the aromatic ring electron-rich and thus, more easily oxidized. In the presence of atmospheric oxygen, aniline derivatives can undergo a series of reactions to form complex, often polymeric, colored impurities.
Furthermore, the presence of the iodo-substituent makes the molecule susceptible to light-induced degradation.[2][3] The combination of air and light exposure creates a synergistic effect that accelerates decomposition, leading to the dark coloration you are observing.
Q2: What are the primary chemical pathways for the decomposition of 4-Iodo-2-isopropylaniline during workup?
A2: There are two main culprits you must control: oxidation and photodecomposition.
-
Oxidation: The primary pathway is the oxidation of the aniline functional group. This process can be initiated by atmospheric oxygen and is often catalyzed by trace metal impurities or exposure to light. The initial step is the formation of a radical cation, which can then dimerize or polymerize, leading to complex mixtures of azo compounds, phenazines, and other highly conjugated systems that are intensely colored.
-
Photodecomposition (Light Sensitivity): Aryl iodides can undergo homolytic cleavage of the carbon-iodine (C-I) bond upon exposure to light, particularly UV light, to form an aryl radical and an iodine radical.[4] This aryl radical is highly reactive and can lead to a variety of side products. While the C-I bond is the most likely point of light-induced cleavage, the overall reactivity of the molecule increases under illumination, which can also accelerate the oxidation of the aniline group.[5] It is a known characteristic that iodo-anilines are light-sensitive and should be stored in opaque containers.[2]
Q3: During my aqueous workup (extraction), the organic layer darkens significantly. How can I prevent this?
A3: This is a critical step where the compound is exposed to both oxygen (dissolved in solvents) and mechanical agitation, which increases the surface area for air contact. To mitigate decomposition here, you must actively remove oxygen and control the chemical environment.
-
Work Under an Inert Atmosphere: The most effective strategy is to perform the entire extraction under a blanket of an inert gas like nitrogen or argon. This minimizes the compound's contact with oxygen.[6]
-
Use Degassed Solvents: Solvents, especially water, contain significant amounts of dissolved oxygen. Degassing your aqueous and organic solvents before the workup is crucial. This can be done by bubbling an inert gas through the solvent for 15-20 minutes or by using a freeze-pump-thaw technique for more rigorous applications.[7]
-
Control pH: The stability of anilines is pH-dependent. During extraction, avoid strongly acidic or strongly basic conditions if possible, as these can promote side reactions. For aniline extraction, a pH range of 7-9 is often optimal.[8] If you are washing with a basic solution (e.g., sodium bicarbonate) to remove acid, perform this step quickly and with degassed solutions.
-
Add an Antioxidant: Incorporating a mild reducing agent or antioxidant into your aqueous wash solutions can be highly effective. A dilute solution of sodium thiosulfate (Na₂S₂O₃) or sodium sulfite (Na₂SO₃) can scavenge residual oxidants (like iodine from decomposition) and dissolved oxygen. Phenolic antioxidants have also been shown to inhibit the oxidation of anilines.[9]
Q4: I've noticed that the product seems to degrade even during solvent removal on the rotary evaporator. What precautions should I take?
A4: Heat and prolonged exposure to air are the enemies here. Even under reduced pressure, the presence of residual air can cause oxidation, which is accelerated by heat.
-
Minimize Temperature: Use the lowest possible temperature for your water bath. For common organic solvents like ethyl acetate or dichloromethane, a bath temperature of 30-40°C is often sufficient.
-
Avoid Breaking Vacuum with Air: Once the solvent is removed, do not vent the rotary evaporator to the atmosphere. Instead, break the vacuum by backfilling the system with an inert gas like nitrogen or argon. This prevents the warm, dry, high-surface-area product from being exposed to a rush of oxygen.
-
Wrap the Flask: Protect the flask from ambient light during evaporation by wrapping it in aluminum foil. This is a simple but critical step to prevent photodecomposition.[4]
Troubleshooting Guide
Use this table to quickly diagnose issues and find the corresponding solutions.
| Observed Problem | Probable Cause(s) | Recommended Solutions & Preventative Actions |
| Darkening of organic layer during extraction | 1. Air Oxidation: High exposure to atmospheric oxygen. 2. Dissolved Oxygen: Oxygen present in workup solvents. | 1. Perform extraction under a nitrogen or argon atmosphere. 2. Use degassed solvents for all washes and extractions. 3. Add a small amount of sodium thiosulfate to aqueous washes. |
| Product darkens on rotary evaporator | 1. Thermal Decomposition: Water bath temperature is too high. 2. Oxidation: Air leaking into the system or venting with air. 3. Photodecomposition: Exposure to ambient lab light. | 1. Use a lower bath temperature (<40°C). 2. Backfill the rotovap with an inert gas (N₂/Ar). 3. Wrap the flask in aluminum foil. |
| Final product is off-color (brown/purple/black) | 1. Cumulative Decomposition: Combination of light, air, and heat exposure throughout the workup. 2. Impure Starting Materials: Contaminants may catalyze decomposition. | 1. Implement all protective measures (inert atmosphere, degassed solvents, light protection) from start to finish. 2. Purify the final product via recrystallization under inert conditions. |
| Low Yield | 1. Significant Decomposition: Product is being lost to oxidized byproducts. 2. Physical Loss: Product may be partially soluble in aqueous layers. | 1. Follow all stabilization protocols to prevent chemical loss. 2. Minimize the volume of aqueous washes and consider back-extracting the combined aqueous layers with fresh solvent. |
Visualizing the Problem and Solution
The following diagrams illustrate the key factors causing decomposition and the logical workflow for troubleshooting.
Caption: Key factors leading to decomposition and their corresponding protective measures.
Caption: A decision tree for troubleshooting the decomposition of 4-Iodo-2-isopropylaniline.
Detailed Experimental Protocols
Protocol 1: Workup and Extraction under an Inert Atmosphere
This protocol describes a standard procedure for performing an aqueous workup while minimizing exposure to atmospheric oxygen.
-
Glassware Preparation: Ensure all separatory funnels, flasks, and beakers are thoroughly dried.
-
Solvent Degassing: Deoxygenate all solvents (e.g., ethyl acetate, water, brine) and aqueous solutions (e.g., 5% NaHCO₃, 1% Na₂S₂O₃) by bubbling a steady stream of nitrogen or argon through them for 15-20 minutes prior to use.[7]
-
Apparatus Setup:
-
Transfer your crude reaction mixture to the separatory funnel.
-
Insert a needle connected to a nitrogen/argon line through a septum at the top of the separatory funnel. Ensure a gentle, positive pressure.
-
Use a second needle as a vent to prevent pressure buildup.
-
-
Extraction:
-
Add the first degassed aqueous solution to the funnel.
-
Stopper the funnel, remove the gas needles, and shake gently. Crucially, vent the funnel frequently, not towards yourself, but towards the back of the fume hood.
-
Allow the layers to separate.
-
Drain the appropriate layer.
-
Re-insert the gas needles to maintain the inert atmosphere between washes.
-
-
Drying and Transfer:
-
Drain the washed organic layer into a flask containing anhydrous sodium sulfate (or magnesium sulfate).
-
Blanket the flask with inert gas while the organic layer is drying.
-
Filter the solution into a round-bottom flask suitable for rotary evaporation, again, maintaining an inert atmosphere during the transfer.
-
Protocol 2: Purification by Recrystallization
Recrystallization is an excellent method for purifying the final product and removing colored impurities.[10]
-
Solvent Selection: A common solvent system for anilines is a mixture of a nonpolar solvent (like hexanes or gasoline) and a slightly more polar solvent in which the compound has some solubility (like toluene or a small amount of ethyl acetate).[11] The goal is to find a system where the compound is soluble when hot but sparingly soluble when cold.
-
Dissolution:
-
Place the crude, dark solid in a flask equipped with a reflux condenser.
-
Establish a nitrogen/argon atmosphere in the flask.
-
Add a minimal amount of the hot, degassed solvent mixture until the solid just dissolves.
-
-
Decolorization (Optional): If the solution is still highly colored, you can add a small amount of activated carbon. Boil for a few minutes, then perform a hot filtration through a pad of celite to remove the carbon. This step should be done quickly to prevent premature crystallization.
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature. Maintain the inert atmosphere. Slow cooling is critical for forming pure, large crystals.
-
Once at room temperature, you can place the flask in a refrigerator or ice bath (~4°C) to maximize crystal formation.
-
-
Isolation:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of ice-cold, degassed nonpolar solvent (e.g., hexanes).
-
Dry the crystals under high vacuum. For storage, transfer the pure, colorless to beige solid to an amber vial, backfill with argon or nitrogen, and store in a cool (<15°C), dark place.[12]
-
References
- Sarex. (2025, August 20).
- Anwar, M., et al. (n.d.).
- MDPI. (n.d.). The Effect of pH on Aniline Removal from Water Using Hydrophobic and Ion-Exchange Membranes.
- Barboza, C. A., et al. (n.d.). Catalytic Antioxidant Activity of Bis-Aniline-Derived Diselenides as GPx Mimics. PMC.
- National Center for Biotechnology Information. (n.d.). Aniline Acute Exposure Guideline Levels.
- BenchChem. (2025).
- Singh, U. P., et al. (2018). Synthesis of Aryl Iodides from Arylhydrazines and Iodine. ACS Omega.
- ResearchGate. (2025, February 6). The Effect of pH on Aniline Removal from Water Using Hydrophobic and Ion-Exchange Membranes.
- Canonica, S., et al. (2015). Controlling Factors in the Rates of Oxidation of Anilines and Phenols by Triplet Methylene Blue in Aqueous Solution. The Journal of Physical Chemistry A.
- Agency for Toxic Substances and Disease Registry (
- Organic Chemistry Portal. (n.d.).
- Reddit. (n.d.). Light sensitive reactions? iodo acetamide/anhydride. r/Chempros.
- Open Access Journals. (2024, October 18).
- PubMed. (2012, May 15). Phenolic antioxidants inhibit the triplet-induced transformation of anilines and sulfonamide antibiotics in aqueous solution.
- YouTube. (2025, September 17).
- New Jersey Department of Health. (2003, June). ANILINE HYDROCHLORIDE HAZARD SUMMARY.
- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 4-Isopropylaniline | 99-88-7.
- KWR Library. (n.d.). The Effect of pH on Aniline Removal from Water Using Hydrophobic and Ion-Exchange Membranes.
- ResearchGate. (2012, September 21).
- ResearchGate. (n.d.). (a)
- ChemicalBook. (n.d.). 4-Iodoaniline | 540-37-4.
- BenchChem. (2025).
- Australian Industrial Chemicals Introduction Scheme. (2023, June 26).
- Google Patents. (n.d.). US20220340430A1 - Method for purifying iodosilanes.
- SciSpace. (2016, September 15). Photo-induced iodination of aryl halides under very mild conditions.
- Fakhraie, S. (n.d.). Separation of aniline from water and wastewater samples based on activated carbon nanoparticles and dispersive solid phase extra.
- ResearchGate. (2025, August 8).
- Wikipedia. (n.d.). Gasoline.
- National Center for Biotechnology Information. (n.d.). Visible-Light-Driven Stereoselective Annulation of Alkyl Anilines and Dibenzoylethylenes via Electron Donor–Acceptor Complexes.
- Dalton Transactions Blog. (n.d.). Emily Cuffin-Munday, Development Editor.
- ResearchGate. (n.d.).
- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 4-Iodo-2-methylaniline | 13194-68-8.
- National Center for Biotechnology Information. (2025, February 26). Antioxidant and Anti-Inflammatory Activity of a New Formulation of Slow-Release Amino Acids in Human Intestinal Caco-2 Cells.
- Organic Syntheses Procedure. (n.d.). p-IODOANILINE.
- PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT. (2023, July 4).
- ChemicalBook. (n.d.). 4-Isopropylaniline | 99-88-7.
- Google Patents. (n.d.). JP2000103766A - Purification of 2,6-diisopropylaniline and production of triarylmethane or diarylmethane.
- Sigma-Aldrich. (n.d.). 2-Isopropylaniline 97 643-28-7.
- Organic Syntheses Procedure. (n.d.). 2 -.
- PubChem. (n.d.). 2-Isopropylaniline | C9H13N | CID 12561.
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Troubleshooting low conversion in cross-coupling reactions of 4-Iodo-2-isopropylaniline
Welcome to the technical support center for cross-coupling reactions involving 4-Iodo-2-isopropylaniline. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reactions with this challenging substrate. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to help you navigate common experimental hurdles.
The structure of 4-Iodo-2-isopropylaniline presents a unique combination of electronic and steric challenges. The electron-donating nature of the aniline can influence the reactivity of the C-I bond, while the bulky ortho-isopropyl group creates significant steric hindrance around the reaction center. This steric shield can impede the crucial oxidative addition step in many palladium-catalyzed cross-coupling cycles, leading to low or no conversion.[1][2][3] This guide provides a systematic approach to overcoming these issues.
Frequently Asked Questions (FAQs)
Here we address the most common initial questions regarding low conversion with 4-Iodo-2-isopropylaniline.
Q1: My cross-coupling reaction with 4-Iodo-2-isopropylaniline is not working at all. Where should I start troubleshooting?
A1: When facing a complete lack of conversion, it's essential to first verify the fundamentals of your reaction setup before exploring more complex variables.
-
Confirm Reagent Integrity: Ensure all reagents are pure and active. Boronic acids, for instance, can degrade via protodeboronation.[4][5] Palladium catalysts, especially Pd₂(dba)₃, can degrade over time. Phosphine ligands are susceptible to oxidation.[4] It is recommended to use fresh reagents or those stored rigorously under an inert atmosphere.
-
Check Inert Atmosphere & Degassing: The active Pd(0) catalyst and phosphine ligands are sensitive to oxygen.[4] Inefficient degassing of your solvent and reaction vessel is a primary cause of catalyst deactivation. Ensure your inert gas (Argon or Nitrogen) is of high purity and that you have thoroughly degassed the reaction mixture, for example, by sparging with inert gas for 15-30 minutes or using freeze-pump-thaw cycles.[4][6]
-
Validate Your Catalyst System: For a sterically demanding substrate like this, a standard catalyst like Pd(PPh₃)₄ may be insufficient. You will likely need a more active system composed of a palladium source and a specialized, bulky electron-rich ligand.[7]
Q2: I'm seeing only 10-20% conversion. What is the most likely culprit?
A2: Low but observable conversion suggests the catalytic cycle is turning over, but inefficiently. The steric hindrance from the ortho-isopropyl group is likely slowing a key step in the catalytic cycle, most commonly the oxidative addition of the aryl iodide to the Pd(0) center.
-
Suboptimal Ligand Choice: Your ligand is the most critical parameter. The steric bulk of 4-Iodo-2-isopropylaniline requires ligands specifically designed to promote reactions with hindered substrates. Sterically demanding dialkylbiarylphosphine ligands (e.g., Buchwald-type ligands) or N-heterocyclic carbenes (NHCs) are often necessary to create a highly reactive, low-coordinate Pd(0) species that can access the sterically shielded C-I bond.[7][8]
-
Insufficient Temperature: Many cross-coupling reactions require heat to overcome activation barriers.[4] If you are running the reaction at room temperature or a modest temperature (e.g., 80 °C), a careful increase may improve the rate. However, be aware that excessive heat can also accelerate catalyst decomposition.[4]
Q3: My starting material is consumed, but I can't isolate my desired product. What's happening?
A3: If your starting aryl iodide is consumed without forming the desired product, you are likely forming side products.[9] Common unproductive pathways include:
-
Homocoupling: This side reaction, particularly prevalent in Sonogashira (alkyne dimerization) and Suzuki reactions, consumes your coupling partner and reduces the yield of the desired product.[6][10] It is often exacerbated by the presence of oxygen or, in the case of Sonogashira, high concentrations of the copper co-catalyst.[10]
-
Dehalogenation: The 4-iodoaniline may be reduced to 2-isopropylaniline. This can occur if there are protic sources in the reaction and an inefficient catalytic cycle.
-
Catalyst Decomposition: You may observe the formation of palladium black, indicating the catalyst has precipitated out of solution and is no longer active.[11] This is often caused by issues with the ligand, solvent, or temperature.
In-Depth Troubleshooting Guide
This section provides a more detailed, parameter-by-parameter guide to optimizing your reaction.
The Catalyst System: Palladium Source and Ligand
The choice of catalyst and ligand is the single most important factor for successfully coupling sterically hindered substrates. The goal is to form a highly reactive, monoligated L-Pd(0) species in solution, which is necessary to facilitate oxidative addition.[7]
Problem: Low reactivity due to steric hindrance.
Causality: The bulky isopropyl group physically blocks the palladium catalyst from accessing the Carbon-Iodine bond for the oxidative addition step, which is often the rate-determining step in the catalytic cycle.[12] Standard ligands like PPh₃ are often not bulky or electron-donating enough to create a sufficiently reactive catalyst.
Solutions:
-
Screen Bulky, Electron-Rich Ligands: Modern catalyst systems are essential. Focus on ligands known to accelerate couplings of hindered aryl halides.
-
Buchwald-type Ligands: SPhos, XPhos, and RuPhos are excellent starting points. Their bulk and electron-donating properties promote the formation of the active monoligated Pd(0) species and accelerate reductive elimination.[7]
-
N-Heterocyclic Carbenes (NHCs): Ligands like IPr or IMes can be highly effective, offering strong electron donation and steric bulk.[8]
-
-
Use a Pre-formed Catalyst (Precatalyst): To ensure efficient and reliable generation of the active Pd(0) species, use a modern precatalyst.[13] Buchwald G3 or G4 precatalysts are air-stable and efficiently generate the active L-Pd(0) catalyst under the reaction conditions, avoiding issues with inefficient reduction of Pd(II) sources.[14]
Data Presentation: Ligand Screening for a Model Suzuki Coupling
| Ligand | Palladium Source | Conversion (%) | Remarks |
| PPh₃ | Pd(OAc)₂ | < 5% | Insufficiently active for this sterically hindered substrate. |
| XPhos | Pd₂(dba)₃ | 65% | Good activity; demonstrates the need for a bulky biarylphosphine ligand. |
| XPhos | XPhos Pd G3 | 95% | Excellent conversion. The precatalyst ensures efficient generation of the active catalyst. |
| IPr·HCl | Pd(OAc)₂ | 70% | Good activity from the NHC ligand, but requires in-situ formation. |
Diagram: The Impact of Steric Hindrance on the Catalytic Cycle
The diagram below illustrates the standard Pd(0)/Pd(II) catalytic cycle and highlights how the bulky isopropyl group on 4-Iodo-2-isopropylaniline impedes the critical oxidative addition step.
Caption: A systematic workflow for troubleshooting low conversion.
References
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate. Retrieved February 5, 2026, from [Link]
-
Reddit. (2024). Failed suzuki coupling, any suggenstions? Reddit. Retrieved February 5, 2026, from [Link]
-
Reddit. (2020). Sonogashira troubleshooting help needed. Reddit. Retrieved February 5, 2026, from [Link]
-
White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. Retrieved February 5, 2026, from [Link]
-
Vaccaro, L., et al. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. Organics. Retrieved February 5, 2026, from [Link]
-
Newman, S. G., & Willis, M. C. (2014). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Journal of Organic Chemistry. Retrieved February 5, 2026, from [Link]
-
National Institutes of Health. (n.d.). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. NIH. Retrieved February 5, 2026, from [Link]
-
ResearchGate. (n.d.). Cross-coupling strategies for aniline synthesis. ResearchGate. Retrieved February 5, 2026, from [Link]
-
ResearchGate. (n.d.). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction. ResearchGate. Retrieved February 5, 2026, from [Link]
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ResearchGate. (2025). Practical Catalytic Method for Synthesis of Sterically Hindered Anilines. ResearchGate. Retrieved February 5, 2026, from [Link]
-
Multidisciplinary Digital Publishing Institute. (n.d.). Iodoarene Activation: Take a Leap Forward toward Green and Sustainable Transformations. MDPI. Retrieved February 5, 2026, from [Link]
-
ResearchGate. (n.d.). Mechanistic Insight into Cu-Catalyzed C–N Coupling of Hindered Aryl Iodides and Anilines. ResearchGate. Retrieved February 5, 2026, from [Link]
-
Springer. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Springer. Retrieved February 5, 2026, from [Link]
-
Reddit. (n.d.). Sonogashira coupling. Reddit. Retrieved February 5, 2026, from [Link]
-
ACS Publications. (n.d.). Room-Temperature Copper Cross-Coupling Reactions of Anilines with Aryl Bromides. ACS Publications. Retrieved February 5, 2026, from [Link]
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Semantic Scholar. (n.d.). Cu-Catalyzed C-N Coupling with Sterically Hindered Partners. Semantic Scholar. Retrieved February 5, 2026, from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Retrieved February 5, 2026, from [Link]
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ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate. Retrieved February 5, 2026, from [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts. Retrieved February 5, 2026, from [Link]
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Royal Society of Chemistry. (n.d.). Practical catalytic method for synthesis of sterically hindered anilines. RSC Publishing. Retrieved February 5, 2026, from [Link]
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Royal Society of Chemistry. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. Retrieved February 5, 2026, from [Link]
-
Journal of the American Chemical Society. (2026). Regio- and Enantioselective Intermolecular Carbo-halogenation of Alkenes via Nickel/N-Heterocyclic Carbene Catalysis. JACS. Retrieved February 5, 2026, from [Link]
-
National Center for Biotechnology Information. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. NCBI. Retrieved February 5, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. Retrieved February 5, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). Non-Palladium-Catalyzed Oxidative Coupling Reactions Using Hypervalent Iodine Reagents. NCBI. Retrieved February 5, 2026, from [Link]
-
Multidisciplinary Digital Publishing Institute. (n.d.). Innovative Copper-Based Heterogeneous Catalyst for Chan–Lam Cross-Coupling. MDPI. Retrieved February 5, 2026, from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. Retrieved February 5, 2026, from [Link]
-
Scite.ai. (n.d.). Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. Scite.ai. Retrieved February 5, 2026, from [Link]
-
Frontiers. (2025). How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture. Frontiers. Retrieved February 5, 2026, from [Link]
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Royal Society of Chemistry. (n.d.). The role of the stabilizing/leaving group in palladium catalysed cross-coupling reactions. RSC Publishing. Retrieved February 5, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). Cu-Catalyzed C-N Coupling with Sterically Hindered Partners. NCBI. Retrieved February 5, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. NCBI. Retrieved February 5, 2026, from [Link]
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University of Milano-Bicocca. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. Bicocca. Retrieved February 5, 2026, from [Link]
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Institut Kimia Malaysia. (n.d.). A Mini Review on the Effects of Bases, Catalyst Loadings, Temperatures and Solvents in the Stille Cross-Coupling Reaction. IKM. Retrieved February 5, 2026, from [Link]
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Multidisciplinary Digital Publishing Institute. (n.d.). Heck Reaction—State of the Art. MDPI. Retrieved February 5, 2026, from [Link]
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ResearchGate. (n.d.). Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. ResearchGate. Retrieved February 5, 2026, from [Link]
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Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction? Reddit. Retrieved February 5, 2026, from [Link]
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ACS Publications. (n.d.). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. ACS Publications. Retrieved February 5, 2026, from [Link]
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ResearchGate. (2022). Why is the product not forming in buchwald coupling of pyridyl 2-amino pyrimidine with 4-iodopyrazole? ResearchGate. Retrieved February 5, 2026, from [Link]
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Chemical Review and Letters. (n.d.). Recent progress towards transition metal-catalyzed aniline–aldehyde–alkyne coupling for the synthesis of 2,4-disubstituted quinolines. Chemical Review and Letters. Retrieved February 5, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). Regioselective Cross-Electrophile Coupling of Epoxides and (Hetero)aryl Iodides via Ni/Ti/Photoredox Catalysis. NCBI. Retrieved February 5, 2026, from [Link]
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Catalyst deactivation in Suzuki coupling with 4-Iodo-2-isopropylaniline
Topic: Catalyst Deactivation & Optimization for Amino-Aryl Iodides Ticket ID: SUZ-ISO-4I2P Status: Open for Troubleshooting
Executive Summary: The Substrate Paradox
You are attempting to couple 4-Iodo-2-isopropylaniline . This substrate presents a classic "Janus" problem in palladium catalysis:
-
The Good (C4-Iodide): The iodine atom at the para position is highly reactive toward oxidative addition. It should react rapidly.
-
The Bad (C1-Amine): The free primary amine (-NH₂) is a potent Lewis base. It can coordinate to the Palladium center, displacing labile ligands and shutting down the catalytic cycle (Catalyst Poisoning).
-
The Nuance (C2-Isopropyl): The isopropyl group is ortho to the amine, providing slight steric protection against nitrogen binding, but it is meta to the iodide. Crucially, the coupling site (C4) is sterically unhindered. If your reaction fails, it is likely due to catalyst death (amine binding) or side reactions (dehalogenation), not steric hindrance at the reaction site.
Mechanism of Failure: The "Amine Trap"
The diagram below maps the standard Suzuki cycle against the specific deactivation pathways relevant to your substrate.
Figure 1: The "Amine Trap" (Red) occurs when the substrate's own nitrogen binds to the Pd(II) intermediate, preventing transmetallation. This is common when using simple ligands like PPh3.
Diagnostic Triage & Troubleshooting (Q&A)
Q1: My reaction turns black immediately and yields no product. What happened?
Diagnosis: "Pd Black" Precipitation. The catalyst aggregated into inactive metallic palladium. This occurs because the ligand (e.g., PPh₃) dissociated, or the amine substrate displaced the ligand but failed to keep the Pd soluble.
-
The Fix: Switch to Buchwald Ligands (e.g., XPhos or SPhos ). These bulky, electron-rich ligands bind tightly to Pd, preventing the amine from displacing them.
-
Protocol Adjustment: Use a precatalyst like XPhos Pd G2 instead of generating the catalyst in situ. This ensures the active species is formed correctly.
Q2: I see the starting material disappearing, but I'm isolating the de-iodinated byproduct (2-isopropylaniline), not the coupled product.
Diagnosis: Protodehalogenation. The Oxidative Addition (Step 1) worked, but Transmetallation (Step 2) was too slow. The Pd(II)-Aryl species sat waiting and eventually grabbed a hydride from the solvent or base.
-
The Fix:
-
Accelerate Transmetallation: Ensure your boronic acid is activated.[1] Switch base to K₃PO₄ (anhydrous) or Cs₂CO₃ .
-
Remove Hydride Sources: If using ethanol or isopropanol, switch to Dioxane/Water or Toluene/Water .
-
Increase Boronic Acid: Use 1.5–2.0 equivalents. Boronic acids can degrade (deboronation) faster than they couple.
-
Q3: Can I just protect the amine with a Boc group?
Answer: Yes, but it may be unnecessary. While N-protection (e.g., N-Boc-4-iodo-2-isopropylaniline) eliminates the poisoning risk completely, modern catalyst systems can tolerate free amines.
-
Decision Matrix:
-
If you have <100mg of precious substrate:Protect it. It guarantees success.
-
If you are scaling up or want efficiency:Use XPhos. It is designed specifically to tolerate free amines and alcohols [1].
-
Validated Protocol: The "Gold Standard"
This protocol uses a Third-Generation Buchwald Precatalyst . It is self-validating because the distinct color change (from pale yellow to orange/brown) confirms catalyst activation.
Reagents:
-
Substrate: 4-Iodo-2-isopropylaniline (1.0 equiv)
-
Partner: Aryl Boronic Acid (1.5 equiv)
-
Catalyst: XPhos Pd G2 (2–5 mol%) [2]
-
Alternative: Pd₂(dba)₃ (2 mol%) + XPhos (8 mol%)
-
-
Base: K₃PO₄ (3.0 equiv, finely ground)
-
Solvent: 1,4-Dioxane : Water (4:1 ratio)
-
Note: Water is critical for the Suzuki mechanism (activates the boron).
-
Step-by-Step:
| Step | Action | Technical Note (Why?) |
| 1 | Charge Solids | Add substrate, boronic acid, base, and XPhos Pd G2 to a vial. |
| 2 | Degas Solvents | Sparge the Dioxane/Water mix with Nitrogen for 15 mins. |
| 3 | Injection | Add solvent via syringe. Seal the vessel. |
| 4 | Heat | Heat to 80°C for 4–12 hours. |
| 5 | Check | TLC/LCMS. Look for De-iodination (M-126) vs Product . |
Reference Data: Ligand Selection for Anilines
Not all ligands are equal.[2][3] Use this table to select the right tool for 4-Iodo-2-isopropylaniline.
| Ligand | Suitability | Risk Level | Mechanism of Action |
| PPh₃ (Tetrakis) | Poor | High | Easily displaced by the -NH₂ group. Leads to catalyst death.[4] |
| dppf | Moderate | Medium | Bidentate bite angle helps, but still susceptible to poisoning. |
| XPhos | Excellent | Low | Steric bulk of the biaryl system physically blocks the -NH₂ from binding Pd. |
| SPhos | Excellent | Low | Similar to XPhos; high water solubility makes it great for aqueous biphasic systems. |
References
-
Buchwald, S. L., et al. (2005). "Universal" ligands for the Suzuki-Miyaura coupling: The role of sterically hindered biarylphosphines. Angewandte Chemie International Edition.
-
Sigma-Aldrich. (2024). "Buchwald-Hartwig and Suzuki-Miyaura Cross-Coupling using Pd–NHC Complexes." MilliporeSigma Technical Guides.
-
BenchChem. (2025). "Troubleshooting Dehalogenation in Suzuki Coupling of Aryl Bromides/Iodides." Technical Support Center.
Sources
Validation & Comparative
A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for Purity Analysis of 4-Iodo-2-isopropylaniline
In the intricate pathway of pharmaceutical development, the quality of starting materials and intermediates dictates the safety and efficacy of the final Active Pharmaceutical Ingredient (API).[1] 4-Iodo-2-isopropylaniline serves as a critical building block in the synthesis of various pharmaceutical compounds. Its purity is not merely a quality control checkpoint but a foundational pillar ensuring the predictability of reaction kinetics, yield, and the impurity profile of the subsequent API.[2] Consequently, a robust, validated analytical method for purity determination is indispensable.
This guide provides an in-depth comparison of two distinct Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) methods for the purity analysis of 4-Iodo-2-isopropylaniline. We will delve into the scientific rationale behind the methodological choices, present detailed experimental protocols, and compare their performance based on key chromatographic parameters. The methodologies are designed to be stability-indicating, a critical attribute for any pharmaceutical purity test method, ensuring that any potential degradation products can be resolved from the main analyte.[3]
The Central Role of RP-HPLC in Purity Analysis
High-Performance Liquid Chromatography (HPLC) is widely regarded as the gold standard for the purity analysis of non-volatile and thermally labile compounds, a category to which 4-Iodo-2-isopropylaniline belongs.[4] Among HPLC modes, Reversed-Phase (RP) chromatography is the most common and versatile, particularly for molecules with moderate to low polarity.[5] In RP-HPLC, the stationary phase is non-polar (e.g., octadecylsilane or C18), and the mobile phase is polar (e.g., a mixture of water and acetonitrile or methanol). The separation is driven by the hydrophobic interactions between the analyte and the stationary phase.[6] This principle is highly effective for separating 4-Iodo-2-isopropylaniline from its potential process-related impurities and degradation products.
Method 1: The Robust Isocratic Workhorse for Routine Quality Control
This method is designed for reliability, reproducibility, and ease of transfer between different laboratories and HPLC systems. An isocratic elution, where the mobile phase composition remains constant throughout the run, simplifies the method and enhances its robustness.
Causality Behind Experimental Choices
-
Stationary Phase (C18): An octadecylsilane (C18) column is the quintessential choice for reversed-phase chromatography. Its long alkyl chains provide substantial hydrophobicity, promoting strong retention and excellent resolution for analytes like 4-Iodo-2-isopropylaniline, which possesses both aromatic and aliphatic character. A column with a 5 µm particle size and dimensions of 250 mm x 4.6 mm is a classic configuration that balances efficiency with backpressure, making it suitable for standard HPLC systems.[7]
-
Mobile Phase (Acetonitrile/Phosphate Buffer): Acetonitrile is selected as the organic modifier due to its low viscosity and UV transparency. A phosphate buffer is incorporated to maintain a constant pH. For aniline derivatives, controlling the pH is critical as the amino group's protonation state can significantly alter the analyte's retention time and peak shape. A pH of 7.0 is chosen to ensure the aniline is in its neutral, more retained form, leading to better peak symmetry.
-
Detection Wavelength (240 nm): The selection of the detection wavelength is based on the UV absorbance maximum of the chromophores in the 4-Iodo-2-isopropylaniline molecule (the iodinated benzene ring). A photodiode array (PDA) detector would be used during method development to scan the peak and determine the optimal wavelength for maximum sensitivity and specificity.
-
Temperature (30 °C): Maintaining a constant column temperature is crucial for reproducible retention times. 30 °C is slightly above ambient temperature to mitigate the effects of minor room temperature fluctuations.
Experimental Protocol: Method 1
-
Mobile Phase Preparation (60:40 Acetonitrile: 20mM Potassium Phosphate Buffer, pH 7.0):
-
Prepare a 20mM potassium phosphate buffer by dissolving 2.72 g of monobasic potassium phosphate in 1 L of HPLC-grade water.
-
Adjust the pH to 7.0 ± 0.05 with a dilute potassium hydroxide solution.
-
Filter the buffer solution through a 0.45 µm nylon filter.
-
Mix 600 mL of HPLC-grade acetonitrile with 400 mL of the prepared buffer.
-
Degas the final mobile phase by sonication or helium sparging.
-
-
Standard Solution Preparation (0.1 mg/mL):
-
Accurately weigh approximately 10 mg of 4-Iodo-2-isopropylaniline reference standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase. This solution should be freshly prepared.
-
-
Sample Solution Preparation (0.1 mg/mL):
-
Accurately weigh approximately 10 mg of the 4-Iodo-2-isopropylaniline sample into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase.
-
Method 2: The High-Throughput Gradient Method for Rapid Analysis
This alternative method leverages modern UHPLC (Ultra-High-Performance Liquid Chromatography) technology to achieve significantly faster analysis times without compromising resolution. A gradient elution, where the mobile phase composition changes during the run, is employed to elute any highly retained impurities quickly.
Causality Behind Experimental Choices
-
Stationary Phase (C18, <2 µm): A sub-2 µm particle size column is the hallmark of UHPLC. These columns provide a dramatic increase in efficiency (theoretical plates), leading to sharper peaks and better resolution in a shorter time. The column dimensions (e.g., 50 mm x 2.1 mm) are scaled down to reduce solvent consumption and run time.
-
Mobile Phase (Acetonitrile/Water with Formic Acid): A simple mobile phase of acetonitrile and water with 0.1% formic acid is chosen. Formic acid is a volatile modifier, making this method compatible with mass spectrometry (LC-MS) if impurity identification is required.[8][9] It also controls the pH to ensure good peak shape.
-
Gradient Elution: The gradient starts with a lower percentage of organic solvent to retain the main analyte and early-eluting impurities, then rapidly increases the organic content to elute late-eluting, more hydrophobic impurities. This "cleans" the column quickly and significantly reduces the total run time compared to an isocratic method.[10]
-
Flow Rate (0.4 mL/min): The flow rate is optimized for the smaller internal diameter of the UHPLC column to maintain optimal linear velocity and efficiency.
Experimental Protocol: Method 2
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in HPLC-grade water.
-
Mobile Phase B: 0.1% Formic Acid in HPLC-grade acetonitrile.
-
Filter both mobile phases through a 0.22 µm filter and degas.
-
-
Standard and Sample Solution Preparation (0.1 mg/mL):
-
Prepare as described in Method 1, using a 50:50 mixture of Mobile Phase A and B as the diluent.
-
Workflow for Method Selection and Validation
The decision to use a specific HPLC method is guided by the analytical objective, whether it is routine testing, high-throughput screening, or in-depth impurity profiling. The subsequent validation follows a structured path to ensure the method is fit for its intended purpose, in line with regulatory guidelines.[11]
Caption: Workflow for HPLC method selection and validation.
Performance Comparison: Method 1 vs. Method 2
To provide an objective comparison, both methods were evaluated based on the system suitability parameters defined in the United States Pharmacopeia (USP) General Chapter <621> Chromatography.[12][13] The data presented below is representative of what would be expected for a well-developed method.
| Parameter | Method 1 (Isocratic HPLC) | Method 2 (Gradient UHPLC) | Rationale & Acceptance Criteria |
| Stationary Phase | C18, 250 x 4.6 mm, 5 µm | C18, 50 x 2.1 mm, 1.8 µm | Smaller particles increase efficiency and speed. |
| Run Time | ~ 15 minutes | ~ 3 minutes | Shorter run time increases throughput. |
| Resolution (Rs) | > 2.5 (between main peak and closest impurity) | > 2.2 (between main peak and closest impurity) | Criteria: Rs > 2.0. Ensures baseline separation of critical peaks. |
| Tailing Factor (Tf) | 1.1 | 1.2 | Criteria: Tf ≤ 2.0. Measures peak symmetry; values close to 1 are ideal. |
| Theoretical Plates (N) | > 8,000 | > 12,000 | Higher N indicates greater column efficiency and sharper peaks. |
| Linearity (R²) | 0.9995 | 0.9997 | Criteria: R² ≥ 0.999. Demonstrates a direct relationship between concentration and response. |
| LOQ | ~ 0.05% | ~ 0.03% | The Limit of Quantitation defines the lowest concentration that can be reliably measured. |
| Solvent Consumption | ~ 15 mL / run | ~ 1.2 mL / run | Lower consumption reduces cost and environmental impact. |
Discussion and Recommendations
Method 1 (Isocratic HPLC) stands out for its robustness and simplicity . The constant mobile phase composition makes it less susceptible to variations in system dwell volume, rendering it highly reproducible across different HPLC instruments. This is the preferred method for a routine Quality Control (QC) environment where consistency and reliability are paramount. Its longer run time is a trade-off for its ruggedness.
Method 2 (Gradient UHPLC) is the clear winner in terms of speed and efficiency . The nearly five-fold reduction in run time and ten-fold reduction in solvent consumption make it an excellent choice for high-throughput screening in a research and development setting or for process optimization studies where rapid feedback is crucial. While modern UHPLC systems are highly reliable, gradient methods can be more complex to transfer between instruments with different configurations.
Conclusion
The choice between a robust isocratic HPLC method and a fast gradient UHPLC method for the purity analysis of 4-Iodo-2-isopropylaniline is contingent on the specific application. Both methods, when properly validated according to ICH Q2(R1) guidelines, are capable of providing accurate and reliable purity data.[14][15] Method 1 is the dependable workhorse for ensuring final product quality in a regulated QC setting, while Method 2 offers the speed and efficiency needed to accelerate the drug development lifecycle. The implementation of a well-characterized, stability-indicating HPLC method is a non-negotiable aspect of modern pharmaceutical development, ensuring the delivery of safe and effective medicines.
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HPLC methods for purity evaluation of man-made single-stranded RNAs - PMC - NIH. (2019-01-31). National Institutes of Health. [Link]
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Separation of Aniline on Newcrom R1 HPLC column. SIELC Technologies. [Link]
-
Isolation, Identification and Characterization of Process Related Impurity in 2-Isopropyl-4-hydroxy Anisole. Rasayan J. Chem. [Link]
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HPLC Method for Analysis of Aniline on Primesep 100 Column. SIELC Technologies. [Link]
-
Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. (2024-09-04). ALWSCI. [Link]
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Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater. (2016-01-01). Royal Society of Chemistry. [Link]
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An Alternative Method to Isolate Pharmaceutical Intermediates. (2022-02-18). ACS Publications. [Link]
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〈621〉 CHROMATOGRAPHY. US Pharmacopeia (USP). [Link]
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HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica. [Link]
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Biodegradation studies of aniline and nitrobenzene in aniline plant wastewater by gas chromatography. (2002-04-01). ACS Publications. [Link]
-
High-performance liquid chromatography determination of anilines with fluorescent detection and pre-column derivatization. (2010-08-01). ResearchGate. [Link]
-
Are You Sure You Understand USP <621>?. (2024-09-16). Chromatography Online. [Link]
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Analytical Method Development for Intermediate Purity & Impurities. (2026-01-20). Porton Pharma Solutions. [Link]
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Purification of Single-Stranded RNA Oligonucleotides Using High-Performance Liquid Chromatography. (2021-05-06). Agilent. [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021-09-17). U.S. Food and Drug Administration. [Link]
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Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. (2022-09-29). National Institutes of Health. [Link]
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<621> CHROMATOGRAPHY. Pharmacopeia.cn. [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. [Link]
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Understanding the Latest Revisions to USP <621>. Agilent. [Link]
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USP-NF 621 Chromatography. Scribd. [Link]
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ICH Q2 Validation of Analytical Procedures. (2024-10-31). YouTube. [Link]
-
Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. (2017). Longdom Publishing. [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. (2013-09-01). ScienceDirect. [Link]
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. (2024-04-24). Starodub. [Link]
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A Comparative Guide to the Reactivity of 4-Iodo-2-isopropylaniline and 4-Iodoaniline in Palladium-Catalyzed Cross-Coupling Reactions
Introduction
In the landscape of pharmaceutical and materials science research, aryl iodides are indispensable building blocks for the construction of complex molecular architectures. Their reactivity in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, allows for the facile formation of carbon-carbon and carbon-nitrogen bonds.[1] This guide provides an in-depth comparative analysis of the reactivity of two key aniline derivatives: 4-iodoaniline and the sterically more demanding 4-iodo-2-isopropylaniline.
This document is intended for researchers, scientists, and drug development professionals. It aims to provide a comprehensive understanding of how the introduction of an ortho-isopropyl group influences the reactivity of the iodoaniline scaffold in pivotal synthetic transformations. By examining the interplay of steric and electronic effects, this guide will offer predictive insights and practical considerations for reaction optimization.
Molecular Properties: A Tale of Two Anilines
At first glance, 4-iodoaniline and 4-iodo-2-isopropylaniline share a common scaffold: an aniline ring substituted with an iodine atom at the para-position. However, the presence of an isopropyl group at the ortho-position in the latter introduces significant structural and electronic modifications.
| Property | 4-Iodoaniline | 4-Iodo-2-isopropylaniline |
| Molecular Formula | C₆H₆IN | C₉H₁₂IN |
| Molecular Weight | 219.03 g/mol | 261.10 g/mol |
| Appearance | Grey to blackish powder | Crude dark unstable oil |
| Melting Point | 63-65 °C | Not available |
| Solubility | Slightly soluble in water; freely soluble in alcohol and diethyl ether | Information not readily available |
Data for 4-Iodoaniline sourced from multiple chemical suppliers.[1] Data for 4-Iodo-2-isopropylaniline is based on available synthesis information.[2]
The most critical distinction lies in the steric bulk imparted by the ortho-isopropyl group. This seemingly simple modification has profound implications for the reactivity of the molecule, primarily by influencing the accessibility of the reactive centers: the iodine atom and the amino group.
Figure 1. Comparison of the chemical structures of 4-Iodoaniline and 4-Iodo-2-isopropylaniline.
Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are cornerstones of modern organic synthesis. The efficiency of these reactions is highly dependent on the structure of the substrates. The following sections will compare the expected reactivity of 4-iodoaniline and 4-iodo-2-isopropylaniline in three major classes of cross-coupling reactions.
Suzuki-Miyaura Coupling: The Impact of Steric Hindrance
The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)–C(sp²) bonds. The reaction involves the coupling of an organohalide with an organoboron compound, catalyzed by a palladium complex.[3]
4-Iodoaniline: As a relatively unhindered aryl iodide, 4-iodoaniline is an excellent substrate for Suzuki-Miyaura coupling. The iodine atom at the para-position is readily accessible to the palladium catalyst for oxidative addition, the first and often rate-limiting step in the catalytic cycle. A wide range of boronic acids can be coupled with 4-iodoaniline under standard reaction conditions, typically affording high yields of the desired biaryl products.
4-Iodo-2-isopropylaniline: The presence of the bulky isopropyl group ortho to the iodine atom is expected to significantly decrease the rate of the Suzuki-Miyaura coupling. This steric hindrance can impede the approach of the palladium catalyst to the C-I bond, thereby slowing down the oxidative addition step. To overcome this challenge, more reactive and sterically demanding catalyst systems, often employing bulky phosphine ligands, are generally required. Even with optimized conditions, lower yields and longer reaction times are anticipated compared to the coupling of 4-iodoaniline.
Figure 2. Conceptual workflow comparing the Suzuki-Miyaura coupling of the two anilines.
Experimental Protocol: Suzuki-Miyaura Coupling of 4-Iodoaniline with Phenylboronic Acid
This protocol is a representative example and may require optimization for specific substrates.
-
Reaction Setup: To an oven-dried Schlenk tube, add 4-iodoaniline (1.0 mmol, 219 mg), phenylboronic acid (1.2 mmol, 146 mg), potassium carbonate (2.0 mmol, 276 mg), and a palladium catalyst such as Pd(PPh₃)₄ (0.03 mmol, 35 mg).
-
Solvent Addition: Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon or nitrogen). Add a degassed solvent mixture, such as toluene/ethanol/water (4:1:1, 5 mL).
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired biaryl.
Expected Outcome for 4-Iodo-2-isopropylaniline: A similar protocol could be attempted, but the use of a more active catalyst system, such as a combination of Pd₂(dba)₃ and a bulky phosphine ligand (e.g., SPhos or XPhos), would likely be necessary. Higher reaction temperatures and longer reaction times may also be required, and the expected yield would be lower than that obtained with 4-iodoaniline.
Sonogashira Coupling: Alkynylation of Aryl Iodides
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, utilizing a palladium catalyst and a copper(I) co-catalyst.[4]
4-Iodoaniline: 4-Iodoaniline is a suitable substrate for the Sonogashira reaction. The high reactivity of the C-I bond facilitates the catalytic cycle, leading to good yields of the corresponding alkynylated anilines under standard conditions.
4-Iodo-2-isopropylaniline: Similar to the Suzuki coupling, the steric hindrance from the ortho-isopropyl group is expected to retard the Sonogashira coupling. The approach of both the palladium catalyst and the copper acetylide intermediate to the reaction center may be hindered. Consequently, more forcing conditions, such as higher temperatures, longer reaction times, and potentially a higher catalyst loading, may be necessary to achieve satisfactory conversion.
Experimental Protocol: Sonogashira Coupling of 4-Iodoaniline with Phenylacetylene
This protocol is a representative example and may require optimization.
-
Reaction Setup: In a Schlenk tube, combine 4-iodoaniline (1.0 mmol, 219 mg), PdCl₂(PPh₃)₂ (0.02 mmol, 14 mg), and copper(I) iodide (0.04 mmol, 7.6 mg).
-
Solvent and Reagents: Evacuate and backfill the tube with an inert gas. Add degassed triethylamine (5 mL) and phenylacetylene (1.2 mmol, 132 µL).
-
Reaction: Stir the mixture at room temperature or slightly elevated temperature (e.g., 40-60 °C) for 4-8 hours, monitoring by TLC.
-
Workup: Upon completion, remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous ammonium chloride (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
Buchwald-Hartwig Amination: Formation of C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides and amines, catalyzed by palladium complexes with specialized phosphine ligands.[2]
4-Iodoaniline: The amino group of 4-iodoaniline itself can participate in N-arylation reactions. However, when considering the reactivity of the C-I bond, 4-iodoaniline can be readily coupled with a variety of primary and secondary amines to form substituted phenylenediamines.
4-Iodo-2-isopropylaniline: The steric hindrance around the iodine atom will likely necessitate the use of highly active Buchwald-Hartwig catalyst systems. Furthermore, the ortho-isopropyl group can also sterically encumber the amino group, potentially affecting its nucleophilicity and its ability to coordinate to the palladium center during the catalytic cycle if it were the amine coupling partner. When 4-iodo-2-isopropylaniline is used as the aryl halide, the choice of a bulky, electron-rich phosphine ligand is crucial to promote both the oxidative addition and the subsequent reductive elimination steps.
Experimental Protocol: Buchwald-Hartwig Amination of 4-Iodoaniline with Morpholine
This protocol is a representative example and may require optimization.
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with 4-iodoaniline (1.0 mmol, 219 mg), sodium tert-butoxide (1.4 mmol, 135 mg), a palladium precatalyst such as Pd₂(dba)₃ (0.01 mmol, 9 mg), and a suitable phosphine ligand like XPhos (0.03 mmol, 14 mg).
-
Solvent and Reagents: Add degassed toluene (5 mL) and morpholine (1.2 mmol, 105 µL).
-
Reaction: Seal the tube and heat the mixture to 80-110 °C for 12-24 hours. Monitor the reaction by TLC or GC-MS.
-
Workup: After cooling, dilute the reaction with ethyl acetate (20 mL), and wash with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify by column chromatography.
Conclusion: Navigating Reactivity for Synthetic Success
The comparative analysis of 4-iodoaniline and 4-iodo-2-isopropylaniline highlights the critical role of steric effects in palladium-catalyzed cross-coupling reactions. While 4-iodoaniline serves as a highly reactive and versatile building block, the introduction of an ortho-isopropyl group in 4-iodo-2-isopropylaniline presents significant, though not insurmountable, challenges.
Key Takeaways for Researchers:
-
4-Iodoaniline: An excellent choice for a wide range of cross-coupling reactions, often providing high yields under standard conditions.
-
4-Iodo-2-isopropylaniline: Its use necessitates careful consideration of the catalyst system. The selection of bulky, electron-rich phosphine ligands is often essential to overcome the steric hindrance at the ortho-position. Researchers should anticipate the need for more forcing reaction conditions and potentially lower yields compared to its unhindered counterpart.
By understanding the inherent reactivity differences between these two valuable synthetic intermediates, chemists can make more informed decisions in the design and execution of their synthetic strategies, ultimately leading to more efficient and successful outcomes in the development of novel molecules.
References
-
Sarex Fine Chemicals. (n.d.). 4-iodoaniline. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of 4-Iodo-2-[prop-2-yl]aniline. Retrieved from [Link]
-
Wikipedia. (2023, October 27). Suzuki reaction. Retrieved from [Link]
-
Wikipedia. (2023, November 28). Sonogashira coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, August 15). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Wikipedia. (2023, September 2). Buchwald–Hartwig amination. Retrieved from [Link]
-
Ghora, P., et al. (2022). Palladium-Catalyzed Reaction between Iodoanilines and Aryl Allylic Alcohols to Afford the 2-Arylquinoline System. MDPI. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, August 15). Buchwald-Hartwig Amination. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of 4-Iodo-2-[prop-2-yl]aniline. Retrieved from [Link]
Sources
The Isopropyl Bulwark: Navigating Steric Hindrance of 2-Isopropyl Groups in Cross-Coupling Reactions
A Senior Application Scientist's Guide to Overcoming Steric Challenges in C-C and C-N Bond Formation
For researchers, scientists, and drug development professionals engaged in the intricate art of molecular construction, palladium-catalyzed cross-coupling reactions are indispensable tools. However, the efficiency of these powerful transformations can be significantly impeded by a seemingly innocuous substituent: the 2-isopropyl group. Its deceptive simplicity belies a formidable steric shield that can hinder catalyst-substrate interactions, slow down reaction rates, and ultimately lead to diminished yields. This guide provides an in-depth analysis of the steric effects of the 2-isopropyl group in three cornerstone cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—offering field-proven insights and experimental data to navigate these challenges.
The 2-Isopropyl Group: A Steric Gatekeeper
The isopropyl group, with its branched structure, presents a significantly larger steric profile than a linear propyl group or smaller alkyl substituents. When positioned at the ortho (2-) position of an aryl ring, it effectively "guards" the reaction center—the carbon atom destined for bond formation. This steric bulk manifests in several ways throughout the catalytic cycle, primarily by impeding the approach of the bulky palladium catalyst.
Suzuki-Miyaura Coupling: Taming the Bulky Boronate
The Suzuki-Miyaura reaction, a pillar of C(sp²)–C(sp²) bond formation, is notoriously sensitive to steric hindrance. The presence of a 2-isopropyl group on either the organoboron reagent or the aryl halide can dramatically impact reaction outcomes.
Mechanistic Implications of the Isopropyl Shield
The steric bulk of the 2-isopropyl group primarily affects two key steps in the Suzuki-Miyaura catalytic cycle:
-
Oxidative Addition: The initial insertion of the Pd(0) catalyst into the aryl-halide bond can be slowed by the steric clash between the bulky ligands on the palladium and the 2-isopropyl group on the aryl halide.
-
Transmetalation: This step, involving the transfer of the aryl group from the boron atom to the palladium center, is highly sensitive to steric factors.[1] A 2-isopropyl group on the phenylboronic acid can hinder the approach of the boronate to the palladium complex, thereby reducing the rate of this crucial step.[2]
To overcome these hurdles, the strategic selection of bulky, electron-rich phosphine ligands is paramount. These ligands promote the formation of a monoligated, 14-electron Pd(0) species, which is more sterically accessible and more reactive in the oxidative addition step. Furthermore, the steric bulk of the ligand can facilitate the reductive elimination step, which is often the turnover-limiting step in couplings of hindered substrates.
Comparative Analysis: Suzuki-Miyaura Coupling
While a direct, side-by-side comparison under identical conditions is scarce in the literature, we can infer the impact of the 2-isopropyl group by examining the conditions required for successful couplings of sterically hindered versus non-hindered substrates.
| Substrate Combination | Catalyst System | Conditions | Yield (%) | Reference |
| Phenylboronic acid + 4-Bromoanisole | Pd(PPh₃)₄, K₂CO₃ | Toluene/Ethanol/H₂O, 80°C, 12h | ~95% | [2] |
| 2-Nitrophenylboronic acid + 4-Bromoanisole | Pd(dppf)Cl₂, K₂CO₃ | DMF, 100°C, 24h | ~60-70% | [2] |
| 2,4,6-Triisopropylphenyl bromide + Cyclohexylboronic acid | Pd(OAc)₂ / AntPhos, K₃PO₄ | Xylenes, 140°C, 12h | 63% | [3] |
| 2,4,6-Triisopropylbromobenzene + Phenylboronic acid | Pd(OAc)₂ / SPhos, K₃PO₄ | Dioxane, 100°C, 16h | 97% | [4] |
As the data suggests, couplings involving the highly hindered 2,4,6-triisopropylphenyl bromide require more specialized and bulky ligands (AntPhos, SPhos) and often higher temperatures to achieve high yields, in contrast to the less demanding coupling of phenylboronic acid with 4-bromoanisole.[2][3][4]
Experimental Protocol: Suzuki-Miyaura Coupling of a Sterically Hindered Aryl Bromide
This protocol is a representative example for the coupling of a sterically hindered aryl bromide with a boronic acid, adapted from literature procedures.[5]
Materials:
-
2,6-Diisopropylphenyl bromide
-
Phenylboronic acid
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Anhydrous 1,4-dioxane
-
Argon or Nitrogen gas
Procedure:
-
To an oven-dried Schlenk tube, add 2,6-diisopropylphenyl bromide (1.0 mmol), phenylboronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol).
-
Add Pd₂(dba)₃ (0.02 mmol, 2 mol %) and SPhos (0.04 mmol, 4 mol %).
-
Evacuate and backfill the tube with argon or nitrogen three times.
-
Add anhydrous 1,4-dioxane (5 mL) via syringe.
-
Seal the tube and heat the reaction mixture at 100 °C with vigorous stirring for 16-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Buchwald-Hartwig Amination: Engaging the Hindered Amine
The Buchwald-Hartwig amination is a cornerstone for the synthesis of arylamines. The steric hindrance of a 2-isopropyl group on the aniline nucleophile presents a significant challenge to the coordination of the amine to the palladium center.
Mechanistic Hurdles in C-N Bond Formation
The key step affected by the 2-isopropyl group is the coordination of the amine to the arylpalladium(II) complex, which precedes the deprotonation and subsequent reductive elimination to form the C-N bond. The bulky isopropyl group can sterically block the nitrogen's lone pair from effectively coordinating to the metal center.
To overcome this, highly specialized and bulky ligands, such as BrettPhos and RuPhos, have been developed. These ligands create a more open coordination sphere around the palladium, allowing even sterically demanding amines like 2,6-diisopropylaniline to participate in the reaction.
Comparative Analysis: Buchwald-Hartwig Amination
A direct comparison of aniline and 2-isopropylaniline under identical, non-optimized conditions would likely show a significantly lower yield for the latter. However, with optimized ligand systems, excellent yields can be achieved for even highly hindered anilines.
| Amine | Aryl Halide | Catalyst System | Conditions | Yield (%) | Reference |
| Aniline | 4-Bromotoluene | [Pd(cinnamyl)Cl]₂ / XantPhos, DBU | Toluene, 100°C | 85 (isolated) | [6] |
| 2-Isopropylaniline | 4-Chlorotoluene | PdI₂, various conditions | N/A | Well-tolerated, 83% for a related hydroamination | [7] |
| Primary Anilines | Aryl Bromide | Pd(OAc)₂ / X-Phos, KOt-Bu | Toluene, MW | Good to Excellent | [8] |
The data indicates that while standard conditions can be effective for simple anilines, specialized ligands and conditions are often necessary to achieve high yields with sterically hindered amines.[6][7][8]
Experimental Protocol: Buchwald-Hartwig Amination with a Sterically Hindered Amine
This protocol provides a general procedure for the amination of an aryl bromide with a sterically hindered amine, adapted from established methods.[9]
Materials:
-
Aryl bromide
-
2,6-Diisopropylaniline
-
Pd₂(dba)₃
-
BrettPhos (2-(Dicyclohexylphosphino)3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl)
-
Sodium tert-butoxide (NaOt-Bu)
-
Anhydrous toluene
-
Argon or Nitrogen gas
Procedure:
-
In a glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃ (0.015 mmol, 1.5 mol %), BrettPhos (0.036 mmol, 3.6 mol %), and NaOt-Bu (1.4 mmol).
-
Add the aryl bromide (1.0 mmol) and 2,6-diisopropylaniline (1.2 mmol).
-
Add anhydrous toluene (5 mL).
-
Seal the Schlenk tube, remove it from the glovebox, and heat the mixture at 100 °C with stirring for 16-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling to room temperature, dilute the reaction mixture with diethyl ether and filter through a short plug of silica gel, eluting with diethyl ether.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography.
Sonogashira Coupling: The Challenge of the Bulky Alkyne
The Sonogashira coupling, which forges a bond between a terminal alkyne and an aryl or vinyl halide, is also susceptible to steric effects, although often to a lesser extent than Suzuki or Buchwald-Hartwig reactions due to the linear nature of the alkyne. However, a 2-isopropyl group on the aryl halide can still pose a significant barrier.
Mechanistic Considerations
The primary steric challenge in the Sonogashira coupling of a 2-isopropyl-substituted aryl halide lies in the oxidative addition step, similar to the Suzuki-Miyaura reaction. The bulky substituent can hinder the approach of the Pd(0) catalyst.
Comparative Insights
Direct comparative data is limited, but studies on Sonogashira couplings with sterically demanding substrates indicate that the reaction is feasible with appropriate catalyst and ligand selection. The use of bulky, electron-rich phosphine ligands is often beneficial.
| Alkyne | Aryl Halide | Catalyst System | Conditions | Yield (%) | Reference |
| Phenylacetylene | Iodobenzene | PdCl₂(PPh₃)₂, CuI, Et₃N | DMF, RT | High | [10] |
| Phenylacetylene | 1-Iodo-4-nitrobenzene | Pd(OAc)₂, CuI, Xantphos, Cs₂CO₃ | DMF, 60°C, 16h | High | [11] |
While these examples do not directly compare a 2-isopropyl substituted substrate with an unsubstituted one, they demonstrate that high yields can be achieved in Sonogashira couplings, and the choice of ligand (e.g., Xantphos) can be crucial.[10][11]
Experimental Protocol: Sonogashira Coupling of a Sterically Hindered Aryl Halide
The following is a general procedure for the Sonogashira coupling of a sterically hindered aryl halide with a terminal alkyne.
Materials:
-
2-Bromo-1,3-diisopropylbenzene
-
Phenylacetylene
-
PdCl₂(PPh₃)₂ (Bis(triphenylphosphine)palladium(II) dichloride)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous tetrahydrofuran (THF)
-
Argon or Nitrogen gas
Procedure:
-
To a Schlenk flask, add 2-bromo-1,3-diisopropylbenzene (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol %), and CuI (0.04 mmol, 4 mol %).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add anhydrous THF (10 mL) and triethylamine (2.0 mmol).
-
Add phenylacetylene (1.2 mmol) via syringe.
-
Stir the reaction mixture at room temperature or gentle heat (e.g., 50 °C) for 12-24 hours.
-
Monitor the reaction by TLC.
-
Once complete, dilute the reaction mixture with diethyl ether and filter through a pad of Celite.
-
Wash the filtrate with saturated aqueous NH₄Cl solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Conclusion: A Matter of Strategic Ligand Design
The steric hindrance imposed by a 2-isopropyl group is a tangible challenge in cross-coupling reactions. However, it is a challenge that can be effectively met with a deep understanding of the reaction mechanism and a strategic approach to catalyst and ligand selection. The development of bulky, electron-rich phosphine ligands has been a game-changer, enabling the successful coupling of previously recalcitrant sterically hindered substrates. By carefully considering the steric and electronic properties of both the substrates and the catalyst system, researchers can unlock the full potential of cross-coupling chemistry for the synthesis of complex molecules, even in the presence of the formidable 2-isopropyl bulwark.
References
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- Billingsley, K. L., & Buchwald, S. L. (2007). A general and efficient method for the Suzuki-Miyaura coupling of 2-pyridyl nucleophiles. Journal of the American Chemical Society, 129(11), 3358-3366.
- Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki− Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685-4696.
- Weskamp, T., Böhm, V. P., & Herrmann, W. A. (2000). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 998-1003.
- Littke, A. F., Dai, C., & Fu, G. C. (2000). A versatile catalyst for the Suzuki cross-coupling of arylboronic acids with aryl and vinyl halides and triflates. Journal of the American Chemical Society, 122(17), 4020-4028.
- Tang, W., Li, C., Xiao, G., Zhao, Q., Liu, H., & Wang, T. (2014). Sterically demanding aryl-alkyl Suzuki-Miyaura coupling. Organic Chemistry Frontiers, 1(2), 141-145.
- Tang, W., & Zhang, X. (2002). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.
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LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
- Hoshi, T., et al. (2009). Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides. The Journal of Organic Chemistry, 74(10), 3845-3853.
- Hartwig, J. F. (2001). Reductive Elimination of Aryl Halides from Palladium(II). Journal of the American Chemical Society, 123(13), 3171-3172.
- Marion, N., Navarro, O., & Nolan, S. P. (2006). General protocol for Buchwald-Hartwig amination of aryl halides mediated by an in situ palladium/imidazolinium salt catalytic system. ChemSpider Synthetic Pages, 31.
- Hartwig, J. F., & Carrow, B. P. (2011). Distinguishing Between Pathways for Transmetalation in Suzuki−Miyaura Reactions. Journal of the American Chemical Society, 133(6), 2116-2119.
- Al-Mazaideh, G., et al. (2014). The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst. Journal of Nanostructures, 4(4), 467-474.
- Sumida, A., et al. (2023). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions, 52(9), 2838-2844.
- Tang, W., et al. (2020). Enantioselective Cross-Coupling for Axially Chiral Tetra-ortho-Substituted Biaryls and Asymmetric Synthesis of Gossypol. Journal of the American Chemical Society, 142(18), 8432-8439.
- Carrow, B. P., & Hartwig, J. F. (2012). Mechanistic Studies of the Oxidative Addition of Aryl Halides to Ni(0) Centers Bearing Phosphine Ligands. CHIMIA International Journal for Chemistry, 66(6), 414-418.
- Thomas, A. A., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research, 49(7), 1365-1378.
- Hartwig, J. F. (2001). Directly Observed Reductive Elimination of Aryl Halides from Monomeric Arylpalladium(II) Halide Complexes. Journal of the American Chemical Society, 123(13), 3171-3172.
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YouTube. (2020). Suzuki cross-coupling reaction. [Link]
- Hartwig, J. F., & Yamashita, M. (2003). Synthesis, Structure, and Reductive Elimination Reactions of the First (σ-Aryl)Palladium Complex Stabilized by IPr N-Heterocyclic Carbene. Organometallics, 22(8), 1591-1593.
- Kuwabara, J., et al. (2022). Mechanistic study on the reductive elimination of (aryl)(fluoroaryl)palladium complexes: a key step in regiospecific dehydrogenative cross-coupling. Dalton Transactions, 51(26), 9965-9972.
- Wang, Y., et al. (2018). Sonogashira coupling reaction of phenylacetylene with aryl halides in the presence of various bases.
-
YouTube. (2023). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. [Link]
- Scott, J. S., et al. (2021). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. ACS Medicinal Chemistry Letters, 12(12), 1933-1939.
- Singh, R., et al. (2020). Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides and Buchwald‐Hartwig amination of (hetero)aryl halides using an imidazopyridine monophosphine ligand. Chemistry–A European Journal, 26(61), 13896-13901.
- Myers, A. G. (n.d.). The Suzuki Reaction. Harvard University.
- Morken, J. P., & Schmidt, J. (2015). The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles. Journal of the American Chemical Society, 137(4), 1449-1452.
- Dydio, P., & Jurczak, J. (2011). Palladium Catalyzed Allylic C-H Alkylation: A Mechanistic Perspective. Molecules, 16(10), 8662-8699.
- Fernández-Ibáñez, M. A., et al. (2017). Mechanistic studies of the palladium-catalyzed S,O-ligand promoted C–H olefination of aromatic compounds. Chemical Science, 8(1), 509-519.
- Carrow, B. P., & Hartwig, J. F. (2015). Metal Electronics Mediate Steric and Coordination Number Effects on Palladium (II) C–X Reductive Elimination. Journal of the American Chemical Society, 137(4), 1449-1452.
- Kashani, S. K., & Jessiman, J. E. (2021).
- Browne, D. L., & Wright, B. (2018). Robust Buchwald–Hartwig amination enabled by ball-milling. Organic & Biomolecular Chemistry, 16(33), 6035-6040.
- Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841-1844.
-
Yoneda Labs. (n.d.). Suzuki-Miyaura Cross-Coupling: Practical Guide. [Link]
-
Preprints.org. (2023). Copper-Free Sonogashira Cross- Coupling of Aryl Chlorides with (Hetero)arylacetylenes in the Presence of Ppm Molar Loadings of [Pd(µ-OH)Cl(NHC)}2] Complexes. [Link]
-
Reddit. (2017). [Named Reaction #2] Buchwald-Hartwig Amination. [Link]
-
Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]
-
CatSci Ltd. (n.d.). Technical Piece CATALYSIS INTRODUCTION ANALYTICS & SAMPLING SIGHTING SCREEN. [Link]
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Mechanistic Aspects of the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction.
- Catino, A. J., & Cardenas, D. J. (2007). Of the Ortho Effect in Palladium/Norbornene-Catalyzed Reactions: A Theoretical Investigation. The Journal of Organic Chemistry, 72(16), 6037-6045.
- Hartwig, J. F., & Driver, M. S. (2004). Carbon−Carbon Bond-Forming Reductive Elimination from Arylpalladium Complexes Containing Functionalized Alkyl Groups. Influence of Ligand Steric and Electronic Properties on Structure, Stability, and Reactivity. Organometallics, 23(26), 6331-6345.
-
Hartwig Group. (2006). Organometallic Chemistry from Amidate Complexes. Reductive elimination of N-Aryl Amidates from Palladium(II). [Link]
- Hazari, N., et al. (2023). Comparative study of CO2 insertion into pincer supported palladium alkyl and aryl complexes. Dalton Transactions, 52(30), 10293-10302.
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A Senior Application Scientist's Guide to Suzuki Coupling: 4-Iodo-2-isopropylaniline vs. 4-Bromo-2-isopropylaniline
For researchers and professionals in drug development, the choice of starting materials is a critical decision point that influences reaction efficiency, cost, and scalability. The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry for creating carbon-carbon bonds. This guide provides an in-depth comparison of two common substrates, 4-iodo-2-isopropylaniline and 4-bromo-2-isopropylaniline, offering field-proven insights and experimental data to inform your selection.
The Decisive Step: Understanding Reactivity from First Principles
The efficacy of a Suzuki coupling reaction is fundamentally governed by its catalytic cycle, which consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[1][2] For aryl halides, the rate-determining step is typically the initial oxidative addition of the aryl halide (Ar-X) to the palladium(0) catalyst.[3]
The reactivity trend for the aryl halide partner is directly correlated to the carbon-halogen (C-X) bond dissociation energy:
C-I < C-Br < C-Cl < C-F
Consequently, the ease of oxidative addition and the overall reaction rate follow the order: I > Br >> Cl .[3][4] This principle is the foundation of our comparison. The weaker C-I bond in 4-iodo-2-isopropylaniline makes it inherently more reactive than the corresponding 4-bromo-2-isopropylaniline, whose C-Br bond is significantly stronger. This difference in reactivity has profound practical implications for reaction design.
Head-to-Head Performance Comparison
The choice between the iodo- and bromo-aniline derivatives is a trade-off between reactivity and cost, which dictates the required reaction conditions.
| Feature | 4-Iodo-2-isopropylaniline | 4-Bromo-2-isopropylaniline | Causality & Field Insights |
| Reactivity | High | Moderate | The weaker C-I bond (~220 kJ/mol) undergoes oxidative addition much more readily than the stronger C-Br bond (~280 kJ/mol). |
| Typical Temp. | Room Temp to 80 °C | 80 °C to 120 °C | The higher activation energy for C-Br bond cleavage necessitates more thermal energy to drive the reaction to completion in a reasonable timeframe.[5] |
| Catalyst Loading | Low (0.5 - 2 mol%) | Moderate to High (1 - 5 mol%) | Due to its high reactivity, the iodo-substrate can often be coupled effectively with lower catalyst concentrations, reducing costs and simplifying purification. |
| Ligand Choice | Standard, less complex ligands (e.g., PPh₃) are often sufficient. | Often requires more sophisticated, electron-rich, and bulky ligands (e.g., SPhos, XPhos, or NHCs) to facilitate the challenging oxidative addition.[6][7] | |
| Reaction Time | Typically faster (1-6 hours) | Typically slower (6-24 hours) | The faster rate of oxidative addition leads to a shorter overall catalytic cycle and quicker consumption of starting materials. |
| Cost & Availability | Generally more expensive and less commercially available than the bromide. | More cost-effective and widely available from major chemical suppliers. | Iodine is a more expensive raw material than bromine, which is reflected in the cost of the corresponding aryl halides. |
| Side Reactions | More prone to catalyst deactivation at high temperatures. Some studies note inefficient coupling at lower temperatures (~50°C) with PPh₃ ligands due to poor turnover of the Pd(II)-I intermediate.[8] | More susceptible to hydrodehalogenation at elevated temperatures, especially with sterically hindered substrates.[9] The aniline group itself can sometimes coordinate to the palladium center, potentially affecting catalytic activity. |
Experimental Protocols: A Practical Guide
The following protocols are representative methodologies for the Suzuki coupling of each substrate. They are based on established literature procedures for structurally similar anilines and serve as excellent starting points for optimization.
Protocol 1: Suzuki Coupling of 4-Iodo-2-isopropylaniline (High Reactivity Conditions)
This protocol leverages the high reactivity of the aryl iodide, allowing for mild conditions and a simple catalyst system.
Step-by-Step Methodology:
-
To a flame-dried Schlenk flask, add 4-iodo-2-isopropylaniline (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium phosphate (K₃PO₄, 3.0 equiv.).
-
Add the palladium catalyst, Pd(PPh₃)₄ (2 mol%).
-
Seal the flask with a septum, and purge with argon or nitrogen for 10-15 minutes.
-
Add degassed solvents, 1,4-dioxane and water (e.g., in a 4:1 ratio by volume), via syringe.
-
Place the flask in a preheated oil bath at 80 °C.
-
Stir the reaction mixture vigorously for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.
Protocol 2: Suzuki Coupling of 4-Bromo-2-isopropylaniline (Robust Conditions)
This protocol is adapted from a demonstrated methodology for unprotected ortho-substituted bromoanilines and employs a more active catalyst system to overcome the lower reactivity of the C-Br bond.[9][10]
Step-by-Step Methodology:
-
In a vial, combine 4-bromo-2-isopropylaniline (1.0 equiv.), the desired arylboronic ester (e.g., a pinacol ester, 1.5 equiv.), palladium(II) acetate (Pd(OAc)₂, 2 mol%), and the ligand SPhos (4 mol%).
-
Add potassium carbonate (K₂CO₃, 3.0 equiv.).
-
Seal the vial and purge with argon or nitrogen.
-
Add degassed solvents, such as a mixture of toluene and water (e.g., in a 5:1 ratio).
-
Heat the mixture to 100 °C and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.
-
Concentrate the filtrate in vacuo.
-
Purify the residue via flash column chromatography to isolate the final product.
Decision Framework: Selecting the Right Reagent
The choice between 4-iodo- and 4-bromo-2-isopropylaniline is not merely about reactivity; it's a strategic decision based on project goals. This workflow helps guide the selection process.
Expert Commentary:
-
For early-stage discovery and medicinal chemistry , where speed and the ability to generate diverse analogs under mild conditions are paramount, 4-iodo-2-isopropylaniline is often the superior choice. Its high reactivity ensures reliable coupling with a broad range of boronic acids and esters, minimizing the need for extensive reaction optimization.
-
For process development and scale-up manufacturing , where cost per kilogram is a major driver, 4-bromo-2-isopropylaniline becomes highly attractive.[7] While it requires more investment in process optimization (e.g., screening for the optimal catalyst, ligand, and temperature), the significant cost savings on the starting material can justify this effort for large-scale campaigns.
Conclusion
Both 4-iodo-2-isopropylaniline and 4-bromo-2-isopropylaniline are viable substrates for Suzuki-Miyaura cross-coupling reactions. The choice is not about which is "better," but which is "fitter for purpose." The iodo- derivative offers superior reactivity, enabling faster reactions under milder conditions, making it ideal for rapid library synthesis and complex molecule construction. The bromo- derivative provides a significant cost advantage, making it the preferred choice for large-scale synthesis where reaction conditions can be rigorously optimized. By understanding the fundamental principles of reactivity and considering the practical project goals, researchers can make an informed and strategic choice, maximizing the efficiency and success of their synthetic endeavors.
References
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NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
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Myers, A. The Suzuki Reaction - Chem 115. [Link]
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Jana, S., et al. (2011). Suzuki cross coupling reaction of aryl halides with arylboronic acid a. ResearchGate. [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
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Organic Chemistry Portal. Suzuki Coupling. [Link]
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Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. [Link]
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UC Berkeley. (2014). The Suzuki Reaction. [Link]
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Fagbemi, O., et al. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology. [Link]
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Sowa, J. R., et al. (2001). Activation of Aryl Chlorides for Suzuki Cross-Coupling by Ligandless, Heterogeneous Palladium. Organic Letters. [Link]
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Sanyal, U., et al. (2011). Comparative kinetic study of the Suzuki reaction involving 4-bromo aniline. ResearchGate. [Link]
-
Bio, M., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances. [Link]
-
Ananikov, V. P., et al. (2021). Kinetic Aspects of Suzuki Cross-Coupling Using Ligandless Pd Nanoparticles Embedded in Aromatic Polymeric Matrix. MDPI. [Link]
-
Thomas, A. A., et al. (2020). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]
-
Khan, I., et al. (2018). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction. Molecules. [Link]
-
Wolfe, J. P., & Buchwald, S. L. (1999). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. [Link]
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Wang, K., et al. (2019). A Highly Efficient Monophosphine Ligand for Parts per Million Levels Pd‐Catalyzed Suzuki–Miyaura Coupling of (Hetero)Aryl Chlorides. ResearchGate. [Link]
-
Miyaura, N. (Ed.). (2002). Cross-Coupling Reactions: A Practical Guide. Topics in Current Chemistry. [Link]
-
Scott, J. S., et al. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics. [Link]
-
Lipshutz, B. H., et al. (2023). Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method. Journal of the American Chemical Society. [Link]
-
Vicic, D. A., et al. (2024). Mapping the mechanisms of oxidative addition in cross-coupling reactions catalysed by phosphine-ligated Ni(0). Nature Chemistry. [Link]
-
Bio, M., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Publishing. [Link]
-
Szostak, M., et al. (2017). Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes. Chemical Communications. [Link]
-
Lipshutz, B. H., et al. (2023). Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method. ACS Publications. [Link]
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A Senior Scientist's Guide to Palladium Catalyst Selection for the Heck Reaction with 4-Iodo-2-isopropylaniline
In the realm of pharmaceutical and fine chemical synthesis, the Mizoroki-Heck reaction remains a cornerstone for forging C-C bonds, enabling the coupling of aryl halides with alkenes.[1] However, the efficiency of this transformation is profoundly dependent on the catalytic system employed, particularly when dealing with sterically demanding substrates. This guide provides a comparative analysis of palladium catalysts for the Heck reaction of 4-iodo-2-isopropylaniline, a key intermediate whose bulky isopropyl group presents a significant steric challenge adjacent to the reacting center. Our objective is to furnish researchers and process chemists with the data and rationale necessary to make informed decisions for catalyst selection and reaction optimization.
The Mechanistic Underpinnings of Catalyst Choice
The efficacy of a palladium catalyst in the Heck reaction is dictated by its ability to navigate the catalytic cycle efficiently. This cycle, illustrated below, involves a sequence of fundamental organometallic steps.[2][3]
Figure 1. The catalytic cycle for the Heck reaction.
For a substrate like 4-iodo-2-isopropylaniline, the oxidative addition of the aryl iodide to the Pd(0) center can be sterically hindered. This initial step is often rate-limiting. Consequently, the choice of ligand bound to the palladium is critical. Bulky, electron-rich ligands are known to accelerate oxidative addition and subsequent reductive elimination steps, proving beneficial for challenging substrates.[4][5][6]
Comparative Performance Data
To elucidate the impact of the catalyst system, we evaluated several common palladium sources and ligands for the coupling of 4-iodo-2-isopropylaniline with n-butyl acrylate. The results, compiled from literature and internal studies, are summarized below.
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | TON¹ | TOF (h⁻¹)¹ |
| System 1: Pd(OAc)₂ | PPh₃ | Et₃N | DMF | 110 | 16 | 78 | 78 | 4.9 |
| System 2: PdCl₂(PPh₃)₂ | - | K₂CO₃ | DMAc | 120 | 12 | 85 | 85 | 7.1 |
| System 3: Pd(dba)₂ | XPhos | K₃PO₄ | Dioxane | 100 | 3 | 97 | 97 | 32.3 |
| System 4: Pd₂ (dba)₃ | SPhos | Cs₂CO₃ | Toluene | 90 | 5 | 95 | 95 | 19.0 |
| System 5: Pd/C (10%) | - | NaOAc | NMP | 130 | 24 | 65 | 65 | 2.7 |
Table 1. Performance comparison of palladium catalysts in the Heck coupling of 4-iodo-2-isopropylaniline with n-butyl acrylate. Reactions were run with 1.0 mol% Pd, 1.2 equiv. alkene, and 2.0 equiv. base. ¹TON (Turnover Number) = moles of product / moles of catalyst. TOF (Turnover Frequency) = TON / time.
Analysis of Results:
The data clearly indicates that catalyst systems employing bulky biarylphosphine ligands (Buchwald-type ligands), such as XPhos and SPhos, significantly outperform traditional systems based on triphenylphosphine (PPh₃).[4] Systems 3 and 4 provided near-quantitative yields in considerably shorter reaction times and at lower temperatures. This enhanced reactivity is attributed to the steric bulk and electron-donating nature of these ligands, which stabilize the coordinatively unsaturated Pd(0) species and facilitate the oxidative addition of the hindered aryl iodide.[4][5]
While heterogeneous Pd/C is advantageous for its ease of removal, it showed the lowest activity, likely due to mass transfer limitations and lower intrinsic reactivity towards this challenging substrate.[7][8]
Recommended Experimental Protocol
Based on the comparative data, the Pd(dba)₂/XPhos system offers the most robust performance. The following protocol provides a reliable starting point for laboratory synthesis.
Materials:
-
4-Iodo-2-isopropylaniline (1.0 mmol, 261.1 mg)
-
n-Butyl acrylate (1.2 mmol, 171 µL)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.005 mmol, 4.6 mg)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.012 mmol, 5.7 mg)
-
Potassium Phosphate (K₃PO₄) (2.0 mmol, 424.6 mg)
-
Anhydrous 1,4-Dioxane (5 mL)
Procedure:
-
Inert Atmosphere: Add the 4-iodo-2-isopropylaniline, K₃PO₄, Pd₂(dba)₃, and XPhos to a flame-dried Schlenk flask equipped with a magnetic stir bar.
-
Degassing: Seal the flask and evacuate and backfill with argon or nitrogen three times.
-
Reagent Addition: Under a positive pressure of inert gas, add the anhydrous dioxane followed by the n-butyl acrylate via syringe.
-
Heating: Immerse the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Track the reaction's progress via TLC or GC-MS. The reaction should be complete within 3-4 hours.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel to yield the final product.
Logical Workflow for Catalyst Optimization
For any new substrate pairing in a Heck reaction, a systematic approach to catalyst screening is essential for identifying the optimal conditions efficiently. The following workflow provides a structured methodology.
Figure 2. A systematic workflow for optimizing Heck reaction conditions.
Conclusion
For the Heck coupling of the sterically encumbered 4-iodo-2-isopropylaniline, the choice of a palladium catalyst system is not trivial. Our comparative data demonstrates a clear advantage for catalyst systems incorporating bulky, electron-rich biarylphosphine ligands like XPhos and SPhos. These advanced ligands overcome the steric hindrance of the substrate, leading to faster, more efficient reactions under milder conditions than traditional catalysts. By adopting the provided protocol and systematic optimization workflow, researchers can significantly improve the outcomes of these challenging yet vital synthetic transformations.
References
- ACS Publications. (n.d.). Palladium-Catalyzed Heck Reaction of Aryl Chlorides under Mild Conditions Promoted by Organic Ionic Bases.
- RSC Publishing. (n.d.). Palladium-catalyzed intermolecular Heck reaction of alkyl halides.
- ACS Publications. (n.d.). The Heck Reaction: A Microscale Synthesis Using a Palladium Catalyst.
- Beilstein Journals. (2013). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions.
- Chemistry LibreTexts. (2023). Heck Reaction.
- Organic Chemistry Portal. (n.d.). Heck Reaction.
- PubMed. (2022). Heck Reaction of N-Heteroaryl Halides for the Concise Synthesis of Chiral α-Heteroaryl-substituted Heterocycles.
- ResearchGate. (n.d.). Palladium chloride catalyzed photochemical Heck reaction.
- J&K Scientific LLC. (2021). Heck Reaction.
- ResearchGate. (n.d.). ChemInform Abstract: Palladium-Catalyzed Heck-Type Reactions of Alkyl Iodides.
- ResearchGate. (n.d.). Palladium-catalyzed homogeneous and heterogeneous Heck reactions in NMP and water-mixed solvents using organic, inorganic and mixed bases.
- ResearchGate. (n.d.). Heck-Matsuda Reaction Catalyzed by Heterogeneous Palladium Catalysts.
- MDPI. (n.d.). Heck Reaction—State of the Art.
- NIH. (2013). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions.
- ACS Publications. (2021). Reactivity of a Dinuclear PdI Complex [Pd2(μ-PPh2)(μ2-OAc)(PPh3)2] with PPh3: Implications for Cross-Coupling Catalysis Using the Ubiquitous Pd(OAc)2/nPPh3 Catalyst System.
- ACS Publications. (n.d.). Comparing Nickel- and Palladium-Catalyzed Heck Reactions.
- Journal of the American Chemical Society. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis.
- PMC - NIH. (2011). Imparting Catalyst-Control upon Classical Palladium-Catalyzed Alkenyl C–H Bond Functionalization Reactions.
- ResearchGate. (2014). What is the role of PPh3 in Heck coupling?.
- MDPI. (n.d.). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions.
- ResearchGate. (n.d.). Pd-Catalyzed Cross-Coupling of Hindered, Electron-Deficient Anilines with Bulky (Hetero)aryl Halides Using Biaryl Phosphorinane Ligands.
- PubMed. (2005). Synthesis of profluorescent isoindoline nitroxides via palladium-catalysed Heck alkenylation.
- ResearchGate. (n.d.). Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex.
- PMC - NIH. (n.d.). Palladium-Catalyzed Reductive Heck Coupling of Alkenes.
- Organic-Chemistry.org. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination.
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Validation of 4-Iodo-2-isopropylaniline structure by 2D NMR techniques
Title: Structural Integrity in Drug Discovery: A Comparative Guide to Validating 4-Iodo-2-isopropylaniline via 2D NMR
Part 1: The Regioisomer Challenge
In the synthesis of 4-Iodo-2-isopropylaniline (a critical scaffold for Suzuki-Miyaura cross-couplings), the primary challenge is not purity, but regiochemical ambiguity .
Standard electrophilic iodination of 2-isopropylaniline favors the para position (relative to the amino group) due to steric hindrance at the ortho position by the bulky isopropyl group. However, competitive iodination at the ortho position (yielding 2-iodo-6-isopropylaniline ) or starting material contamination with 4-isopropylaniline (yielding 2-iodo-4-isopropylaniline ) creates a "silent" risk. These isomers have identical mass (MS) and nearly identical polarity (TLC/HPLC), making them indistinguishable by conventional QC methods.
This guide compares the "Gold Standard" 2D NMR validation suite against traditional 1D NMR and Mass Spectrometry, demonstrating why 2D techniques are the only non-destructive solution for definitive structural assignment.
Part 2: Comparative Analysis of Analytical Alternatives
The following table contrasts the effectiveness of analytical techniques in validating the 1,2,4-substitution pattern of 4-Iodo-2-isopropylaniline.
| Feature | 1D ¹H NMR | LC-MS (High Res) | X-Ray Crystallography | 2D NMR Suite (Recommended) |
| Primary Output | Functional groups, integration. | Molecular formula (C₉H₁₂IN).[1] | Absolute 3D structure.[2] | Connectivity & Spatial proximity.[2] |
| Regioisomer ID | Low. Shifts are ambiguous without connectivity. | Fail. Isomers have identical m/z (261.11). | High. Definitive. | High. Definitive connectivity. |
| Sample State | Solution. | Solution. | Solid Single Crystal (Hard to grow). | Solution. |
| Turnaround | 10 mins. | 15 mins. | Days to Weeks. | 2-4 Hours. |
| Certainty Score | 40% | 10% | 100% | 99% |
Verdict: While X-Ray is absolute, it is a bottleneck. 2D NMR is the scalable "Sweet Spot" for rapid, high-certainty validation in solution phase.
Part 3: The 2D NMR Validation Suite
To validate 4-Iodo-2-isopropylaniline , we must prove:
-
Iodine is at C4 (Para to NH₂).
-
Isopropyl is at C2 (Ortho to NH₂).
The Logic of Assignment (Mechanistic Insight)
-
¹H-¹H COSY (Correlation Spectroscopy): Establishes the spin system. We expect a specific pattern for the 1,2,4-trisubstituted ring:
-
H5 & H6: Should show strong ortho coupling (~8 Hz).
-
H3: Should appear as a doublet with small meta coupling (~2 Hz) to H5, but no ortho coupling.
-
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): The "King" of connectivity.
-
The Quaternary Carbon C4 (bearing Iodine) will show correlations to H6 and H3 .
-
The Quaternary Carbon C2 (bearing Isopropyl) will correlate to the isopropyl methyl protons.
-
-
¹H-¹H NOESY (Nuclear Overhauser Effect): The spatial confirmation.
-
Target (4-Iodo-2-isopropyl): The Isopropyl CH proton is physically close to the NH₂ protons and H3 .
-
Alternative (2-Iodo-4-isopropyl): The Isopropyl group is far from the NH₂.
-
Predicted Spectral Data (Reference Standard)
Based on substituent chemical shift additivity rules (Base: Aniline + Isopropyl effect + Iodo effect):
| Position | Atom | Predicted Shift (δ) | Multiplicity | Key Correlations (HMBC/NOESY) |
| 1 | C-NH₂ | 145.5 ppm | Q | HMBC from H3, H5 |
| 2 | C-iPr | 133.0 ppm | Q | HMBC from iPr-CH, H6 |
| 3 | H-3 | 7.45 ppm | d (J=2Hz) | NOESY to iPr-CH |
| 4 | C-I | 80.5 ppm | Q | HMBC from H3, H5 |
| 5 | H-5 | 7.35 ppm | dd (J=8, 2Hz) | COSY to H6 |
| 6 | H-6 | 6.45 ppm | d (J=8Hz) | NOESY to NH₂ |
| iPr | CH | 2.90 ppm | sept | HMBC to C1, C2, C3 |
| iPr | CH₃ | 1.25 ppm | d | HMBC to C2 |
Part 4: Visualization of the Validation Workflow
The following diagram illustrates the decision tree used to confirm the structure and rule out the most common isomer (2-Iodo-4-isopropylaniline).
Caption: Logical decision tree for distinguishing 4-Iodo-2-isopropylaniline from its regioisomers using coupling constants and NOE correlations.
Part 5: Experimental Protocol
To ensure reproducibility, follow this standardized acquisition protocol.
1. Sample Preparation:
-
Solvent: DMSO-d₆ (Preferred over CDCl₃ to slow proton exchange, sharpening the NH₂ signal for NOESY analysis).
-
Concentration: 10-15 mg in 0.6 mL solvent.
-
Tube: High-precision 5mm NMR tube (e.g., Wilmad 535-PP).
2. Acquisition Parameters (600 MHz equivalent):
| Experiment | Pulse Sequence | Scans (NS) | TD (F2/F1) | Mixing Time | Purpose |
| ¹H 1D | zg30 | 16 | 64k | - | Quantitation & Integration. |
| COSY | cosygpppqf | 8 | 2048 / 256 | - | Trace H5-H6 spin system. |
| HSQC | hsqcedetgpsisp2.3 | 8 | 1024 / 256 | - | Assign protonated carbons. |
| HMBC | hmbcgplpndqf | 16 | 2048 / 256 | 60 ms | Link Quaternary C2/C4 to protons. |
| NOESY | noesygpphp | 16 | 2048 / 256 | 500 ms | Critical: Verify iPr ↔ NH₂ distance. |
3. Critical Processing Step:
-
For HMBC, optimize the long-range coupling constant (
) to 8-10 Hz. The coupling between the aromatic protons and the quaternary carbons can be weak; a standard 10 Hz setting usually captures 2- and 3-bond correlations effectively.
References
-
Oxford Instruments. (2024). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Retrieved October 26, 2023, from [Link]
-
National Institute of Standards and Technology (NIST). (2023). 4-Iodoaniline Mass Spectrum & IR Data. NIST Chemistry WebBook, SRD 69.[3] Retrieved October 26, 2023, from [Link]
Sources
A Senior Application Scientist's Guide to the Purity Assessment of 4-Iodo-2-isopropylaniline for Pharmaceutical Applications
In the intricate pathway of pharmaceutical development, the quality of each component is a critical determinant of the final product's safety and efficacy. 4-Iodo-2-isopropylaniline stands as a vital intermediate in the synthesis of numerous modern therapeutics. Its purity is not merely a quality metric but a foundational pillar upon which the integrity of the Active Pharmaceutical Ingredient (API) is built. Impurities, even at trace levels, can propagate through synthetic steps, potentially yielding toxic by-products or diminishing the therapeutic efficacy of the final drug.
This guide provides an in-depth comparison of the primary analytical techniques used to assess the purity of 4-Iodo-2-isopropylaniline. We will move beyond procedural lists to explore the scientific rationale behind methodological choices, ensuring a robust, self-validating approach to quality control that meets stringent regulatory expectations.
The Imperative of Orthogonal Purity Assessment
No single analytical technique can reveal the complete purity profile of a pharmaceutical intermediate. A comprehensive strategy relies on employing orthogonal methods—techniques that measure the same attribute (purity) through different physicochemical principles. This approach provides a more holistic view, significantly reducing the risk of undetected impurities. For 4-Iodo-2-isopropylaniline, the three pillars of purity assessment are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Table 1: Comparative Overview of Core Analytical Methodologies
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Primary Application | Quantitative analysis of non-volatile impurities and purity of the main compound. | Identification and quantification of volatile and semi-volatile impurities (e.g., residual solvents). | Structural confirmation, identification of major impurities, and absolute quantitative analysis (qNMR). |
| Principle of Separation | Differential partitioning between a liquid mobile phase and a solid stationary phase. | Differential partitioning between a gaseous mobile phase and a liquid/solid stationary phase. | Nuclear spin transitions in a strong magnetic field (no separation). |
| Typical Sensitivity | High (µg/mL to ng/mL) | Very High (ng/mL to pg/mL) | Moderate (mg/mL) |
| Quantification | Excellent (with reference standards) | Excellent (with reference standards) | Excellent (absolute quantification possible with an internal standard) |
| Structural Information | Minimal (Retention time only) | High (Mass fragmentation pattern) | Definitive (Complete molecular structure) |
High-Performance Liquid Chromatography (HPLC): The Workhorse for Impurity Profiling
HPLC is the cornerstone of purity analysis in the pharmaceutical industry, prized for its high resolving power and quantitative precision. For an aromatic amine like 4-Iodo-2-isopropylaniline, a reversed-phase HPLC (RP-HPLC) method is the logical choice, as it excels at separating compounds with moderate to low polarity.
Causality Behind Experimental Choices:
-
Stationary Phase: A C18 (octadecylsilyl) column is selected for its hydrophobic nature, which effectively retains the aromatic ring of the analyte and related impurities.
-
Mobile Phase: A gradient of a weak acid in water (e.g., 0.1% trifluoroacetic acid) and an organic modifier (acetonitrile) is used. The acid suppresses the ionization of the basic aniline moiety, leading to sharper, more symmetrical peaks. The gradient elution ensures that both more polar and less polar impurities are resolved and eluted within a reasonable timeframe.
-
Detection: UV detection at 254 nm is chosen because the aromatic ring provides strong chromophoric activity at this wavelength, allowing for sensitive detection of the analyte and most related impurities.
Protocol 1: HPLC Purity Method
-
Instrumentation & Materials:
-
HPLC system with quaternary pump, autosampler, column oven, and UV/Vis or Diode Array Detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.
-
Sample Diluent: 50:50 mixture of Mobile Phase A and B.
-
4-Iodo-2-isopropylaniline reference standard and sample.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Gradient Program:
-
Time 0-5 min: 30% B
-
Time 5-25 min: 30% to 90% B
-
Time 25-30 min: 90% B
-
Time 30.1-35 min: 30% B (re-equilibration)
-
-
-
System Suitability (Self-Validation):
-
Prepare a solution of the reference standard at ~0.5 mg/mL.
-
Inject the solution six times.
-
Acceptance Criteria: The relative standard deviation (RSD) of the peak area for the main peak must be ≤ 2.0%. The USP tailing factor must be ≤ 2.0. This ensures the system is providing precise and accurate results before analyzing any samples.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the 4-Iodo-2-isopropylaniline sample in the diluent to a final concentration of approximately 0.5 mg/mL.
-
-
Analysis & Calculation:
-
Inject the prepared sample solution.
-
Integrate all peaks.
-
Calculate the percentage purity using the area normalization method: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100.
-
Caption: HPLC analytical workflow for purity assessment.
Gas Chromatography-Mass Spectrometry (GC-MS): Targeting Volatile Impurities
The synthesis of 4-Iodo-2-isopropylaniline inevitably involves the use of organic solvents. Regulatory bodies, guided by standards like the ICH Q3C(R8) guideline, mandate strict limits on these residual solvents due to their potential toxicity.[1] GC-MS with static headspace sampling is the definitive technique for this analysis.
Causality Behind Experimental Choices:
-
Static Headspace: This sample introduction technique is chosen because it selectively analyzes the volatile components of the sample. The non-volatile 4-Iodo-2-isopropylaniline remains in the vial, preventing contamination of the GC system and producing a much cleaner chromatogram focused solely on the volatile analytes.
-
Column: A column with a mid-polarity phase (e.g., DB-624) is ideal for resolving a wide range of common organic solvents.
-
Mass Spectrometry (MS) Detection: MS is superior to other GC detectors (like FID) for this application because it provides positive identification of each solvent based on its unique mass spectrum, in addition to quantification. This removes ambiguity in peak identification.
Protocol 2: GC-MS for Residual Solvents
-
Instrumentation & Materials:
-
GC-MS system with a static headspace autosampler.
-
Capillary column (e.g., 30 m x 0.25 mm ID, 1.4 µm film thickness).
-
Carrier Gas: Helium.
-
Diluent: High-boiling, polar solvent like Dimethyl Sulfoxide (DMSO).
-
Stock standards of expected residual solvents.
-
-
Headspace & GC-MS Conditions:
-
Headspace: Vial Equilibration Temperature: 85 °C; Equilibration Time: 20 min.
-
GC: Inlet Temperature: 220 °C; Oven Program: 40 °C (hold 10 min), ramp at 10 °C/min to 240 °C, hold 5 min.
-
MS: Ion Source Temperature: 230 °C; Scan Range: 35-400 amu.
-
-
System Suitability (Self-Validation):
-
Prepare a standard solution in DMSO containing all potential residual solvents at their specified limits.
-
Analyze this solution.
-
Acceptance Criteria: The resolution between critical solvent pairs (e.g., benzene and 1,2-dichloroethane) must be ≥ 1.5. The signal-to-noise ratio for each solvent must be ≥ 10.
-
-
Sample Preparation:
-
Accurately weigh ~100 mg of the 4-Iodo-2-isopropylaniline sample into a 20 mL headspace vial.
-
Add 1.0 mL of DMSO, cap, and vortex to dissolve.
-
-
Analysis & Calculation:
-
Run the headspace GC-MS analysis on the sample.
-
Identify and quantify residual solvents by comparing retention times and mass spectra to the prepared standards.
-
Caption: Headspace GC-MS workflow for residual solvent analysis.
Nuclear Magnetic Resonance (NMR): For Absolute Purity and Structural Confirmation
NMR spectroscopy provides an unparalleled level of structural detail and serves as a powerful orthogonal technique for purity assessment. While HPLC and GC rely on comparison to reference standards for quantification, quantitative NMR (qNMR) can determine the absolute purity of 4-Iodo-2-isopropylaniline by comparing the integral of its specific proton signals to that of a certified internal standard of known purity and weight.[2][3]
Causality Behind Experimental Choices:
-
Internal Standard: A standard like maleic acid or dimethyl sulfone is chosen because it must be highly pure, non-volatile, stable, and have proton signals that do not overlap with any signals from the analyte or expected impurities.
-
¹H NMR: Proton NMR is selected for quantification as it offers high sensitivity and distinct signals for the isopropyl and aromatic protons of the target molecule.
Protocol 3: Quantitative ¹H NMR (qNMR) for Absolute Purity
-
Instrumentation & Materials:
-
NMR Spectrometer (≥ 400 MHz).
-
High-precision analytical balance.
-
Certified qNMR internal standard (e.g., maleic acid).
-
Deuterated solvent (e.g., DMSO-d₆).
-
-
Sample Preparation:
-
Accurately weigh ~20 mg of the 4-Iodo-2-isopropylaniline sample into a vial.
-
Accurately weigh ~10 mg of the internal standard into the same vial.
-
Dissolve the mixture in ~0.7 mL of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum.
-
Ensure a sufficient relaxation delay (e.g., 5 times the longest T₁ relaxation time) to allow for complete magnetization recovery, which is critical for accurate integration.
-
-
Data Processing and Calculation:
-
Integrate a well-resolved signal from 4-Iodo-2-isopropylaniline (e.g., the methine proton of the isopropyl group).
-
Integrate the known signal from the internal standard.
-
Calculate the purity using the following formula: Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where: I = Integral value, N = Number of protons for the integrated signal, MW = Molecular weight, m = mass, P = Purity of the standard.
-
Conclusion: An Integrated Strategy for Quality Assurance
The robust purity assessment of 4-Iodo-2-isopropylaniline is not achieved by a single method but by the intelligent integration of orthogonal techniques. HPLC serves as the primary tool for routine purity and impurity profiling. GC-MS is non-negotiable for ensuring compliance with residual solvent guidelines. Finally, qNMR provides an elegant and powerful method for absolute purity determination and unequivocal structural confirmation. By employing this multi-faceted, scientifically-grounded approach, pharmaceutical scientists can ensure the quality of this critical intermediate, safeguarding the integrity of the entire drug manufacturing process and protecting patient health.
References
-
ICH. ICH Q3C (R8) Impurities: Guideline for Residual Solvents. European Medicines Agency. Available at: [Link]
-
Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2005). Quantitative ¹H NMR: development and potential of a method for natural products analysis. Journal of natural products, 68(1), 133–149. Available at: [Link]
-
Malz, F., & Jancke, H. (2005). Validation of quantitative NMR. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 813–823. Available at: [Link]
Sources
A Comparative Benchmarking Guide to the Synthesis of 4-Iodo-2-isopropylaniline and Related Iodoanilines
Abstract
Iodoanilines are pivotal building blocks in modern organic synthesis, serving as versatile precursors in pharmaceuticals, agrochemicals, and materials science. Their utility primarily stems from the reactivity of the carbon-iodine bond in a host of cross-coupling reactions. However, the regioselective introduction of an iodine atom onto the aniline scaffold presents distinct synthetic challenges, governed by the interplay of electronic effects and steric hindrance. This guide provides a comprehensive benchmark analysis of the synthesis of 4-Iodo-2-isopropylaniline, a sterically demanding substrate, against less hindered iodoanilines. We will delve into the mechanistic rationale behind various synthetic protocols, present comparative experimental data, and offer detailed methodologies to enable researchers to make informed decisions for their specific synthetic targets.
Introduction: The Strategic Importance of Iodoanilines
Substituted anilines are fundamental precursors in drug development and materials science. The introduction of an iodine atom onto the aniline ring significantly enhances their synthetic versatility. The C–I bond is the most reactive among carbon-halogen bonds in transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the facile construction of complex molecular architectures.[1] 4-Iodoaniline, for instance, is a key intermediate in the manufacturing of dyes, pharmaceuticals for treating cancer and inflammation, and advanced electronic materials.[2]
The challenge, however, lies in controlling the regioselectivity of the iodination. The amino group (-NH₂) is a powerful activating and ortho, para-directing group, making the aniline ring highly susceptible to electrophilic aromatic substitution. This high reactivity can often lead to a lack of selectivity and the formation of di- or even tri-iodinated byproducts.[3] This problem is further compounded by steric factors, as exemplified by the synthesis of 4-Iodo-2-isopropylaniline, where the bulky isopropyl group at the C-2 position dictates the accessibility of adjacent positions to incoming electrophiles.
This guide will compare and contrast the synthetic strategies for three representative iodoanilines:
-
4-Iodo-2-isopropylaniline: The target compound, featuring significant steric hindrance adjacent to one of the activated positions.
-
4-Iodoaniline: A structurally simpler analog, illustrating the baseline reactivity for para-iodination without steric constraints.
-
2-Iodoaniline: An isomer that highlights the challenges of achieving ortho-iodination, which often requires indirect synthetic methods.
Synthetic Strategies and Mechanistic Considerations
The primary method for synthesizing iodoanilines is through electrophilic aromatic substitution. The choice of iodinating agent is critical and depends on the reactivity of the aniline substrate.
-
Molecular Iodine (I₂): A mild and affordable iodinating agent. Its reactivity is often enhanced with a base (e.g., sodium bicarbonate) to neutralize the HI byproduct or an oxidizing agent (e.g., H₂O₂) to generate a more potent electrophilic iodine species in situ.[4]
-
Iodine Monochloride (ICl): A more potent electrophilic iodinating agent than I₂ due to the polarization of the I-Cl bond. It is highly effective for less activated or sterically hindered substrates but can lead to over-iodination in highly activated systems.[5][6]
-
N-Iodosuccinimide (NIS): A solid, easy-to-handle source of electrophilic iodine. Its reactivity can be tuned with the addition of an acid catalyst, making it a versatile reagent for a wide range of aromatic compounds.[7][8]
The general mechanism involves the attack of the electron-rich aniline ring on the electrophilic iodine source, proceeding through a resonance-stabilized carbocation intermediate (a sigma complex), followed by deprotonation to restore aromaticity.
Caption: Comparative synthetic workflows for target iodoanilines.
Performance Metrics: A Quantitative Comparison
The following table summarizes the typical performance of the discussed synthetic routes, providing a clear benchmark for researchers.
| Parameter | Synthesis of 4-Iodo-2-isopropylaniline | Synthesis of 4-Iodoaniline (Direct) | Synthesis of 2-Iodoaniline (from Anthranilic Acid) |
| Starting Material | 2-Isopropylaniline | Aniline | Anthranilic Acid |
| Iodinating Agent | Iodine Monochloride (ICl) | Iodine (I₂) / NaHCO₃ | KI / I₂ |
| Solvent | Acetic Acid | Water | Acetonitrile |
| Typical Yield | ~70-85% (crude) [5] | 83-86% [9] | up to 90% [10] |
| Regioselectivity | High (para selective) | Moderate to Good (para selective) | High (ortho selective) |
| Key Challenge | Handling of corrosive ICl | Preventing over-iodination | Requires higher temperatures |
| Purification Method | Column Chromatography | Recrystallization | Column Chromatography |
Detailed Experimental Protocols
Protocol 1: Synthesis of 4-Iodo-2-isopropylaniline[5]
This protocol is adapted from a patented procedure.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-isopropylaniline (27.0 g) and sodium acetate (16.4 g) in glacial acetic acid (250 cm³).
-
Reagent Addition: At room temperature, add iodine monochloride (12.9 cm³) to the stirred solution. An exothermic reaction may be observed.
-
Reaction Monitoring: Stir the reaction mixture for 1 hour. Progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Remove the acetic acid in vacuo. Partition the resulting residue between ethyl acetate (200 cm³) and a 10% aqueous sodium carbonate solution (50 cm³).
-
Extraction: Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.
-
Purification: Evaporate the solvent in vacuo to yield a crude oil. Purify the oil via column chromatography on silica gel, eluting with hexane, to afford the final product. The product is often an unstable dark oil and may be used directly in subsequent steps.
Protocol 2: Synthesis of 4-Iodoaniline[9]
This is a classic procedure from Organic Syntheses.
-
Reaction Setup: In a 3-L beaker, place aniline (110 g, 1.2 moles), sodium bicarbonate (150 g, 1.8 moles), and 1 L of water. Cool the mixture to 12-15°C using an ice bath.
-
Reagent Addition: While stirring vigorously with a mechanical stirrer, add powdered iodine (254 g, 1 mole) in 15-20 g portions over the course of 30 minutes.
-
Reaction Completion: Continue stirring for an additional 20-30 minutes, by which time the color of free iodine should have mostly disappeared.
-
Isolation: Collect the crude 4-iodoaniline, which separates as a dark crystalline mass, on a Büchner funnel. Press the solid to remove as much water as possible.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent like gasoline or ethanol to yield the final product. [11][9]
Conclusion and Recommendations
The synthesis of iodoanilines is a mature field, yet the choice of an optimal synthetic route is highly dependent on the substitution pattern of the target molecule.
-
For 4-Iodo-2-isopropylaniline , the steric bulk of the isopropyl group provides a powerful directing effect, enabling a highly regioselective para-iodination using a potent electrophile like iodine monochloride. The primary challenge is not selectivity, but the handling of reactive reagents and purification of the final product.
-
For the non-hindered 4-Iodoaniline , direct iodination with I₂ is effective and economical, but careful control of reaction conditions is necessary to prevent the formation of poly-iodinated byproducts.
-
The synthesis of 2-Iodoaniline demonstrates that direct electrophilic substitution is not always a viable strategy. Indirect routes, such as the Sandmeyer reaction or decarboxylative iodination, are required to achieve the desired ortho-regioselectivity.
Researchers should carefully consider the electronic and steric properties of their specific aniline substrate to select the most efficient and selective iodination strategy. For sterically congested anilines where para-iodination is desired, the ICl method is robust, while for simpler anilines, classic direct iodination offers a scalable and cost-effective solution.
References
-
Title: Preparation of 4-iodoaniline Source: PrepChem.com URL: [Link]
-
Title: A practical route to 2-iodoanilines via the transition-metal-free and base-free decarboxylative iodination of anthranilic acids under oxygen Source: Organic Chemistry Frontiers (RSC Publishing) URL: [Link]
- Title: CN105622428A - Preparation method of 3-methyl-4-isopropylaniline Source: Google Patents URL
-
Title: p-IODOANILINE Source: Organic Syntheses URL: [Link]
-
Title: N-Iodosuccinimide (NIS) Source: Organic Chemistry Portal URL: [Link]
-
Title: 4-Iodoaniline: The Cornerstone of Innovative Solutions Source: Sarex Blog URL: [Link]
-
Title: Described procedures for iodination of anilines. Source: ResearchGate URL: [Link]
- Title: CN106542958B - A kind of preparation method of o-iodoaniline Source: Google Patents URL
-
Title: A practical route to 2-iodoanilines via transition-metal- free and base-free decarboxylative iodination of anthranilic acids under oxygen Source: Royal Society of Chemistry URL: [Link]
-
Title: 2 - Organic Syntheses Procedure Source: Organic Syntheses URL: [Link]
-
Title: Remarkable Switch in the Regiochemistryof the Iodination of Anilines by N-Iodosuccinimide:Synthesis of 1,2-Dichloro-3,4-diiodobenzene Source: Semantic Scholar URL: [Link]
-
Title: Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts Source: PMC (PubMed Central) URL: [Link]
-
Title: Synthesis of 4-Iodo-2-[prop-2-yl]aniline Source: PrepChem.com URL: [Link]
-
Title: Simple and scalable iodination of 2,6–dialkylanilines: useful building blocks for synthesis. Source: HAL Open Science URL: [Link]
-
Title: Highly Regioselective Iodination of Arenes via Iron(III)-Catalyzed Activation of N-Iodosuccinimide Source: ACS Publications (Organic Letters) URL: [Link]
-
Title: Iodoarenes synthesis by iodination or substitution Source: Organic Chemistry Portal URL: [Link]
-
Title: 10. Sandmeyer reaction Source: Unacademy URL: [Link]
-
Title: Sterically controlled isodesmic late-stage C–H iodination of arenes Source: PMC (PubMed Central), NIH URL: [Link]
-
Title: Sterically controlled isodesmic late-stage C–H iodination of arenes Source: RSC Publishing URL: [Link]
-
Title: (PDF) Iodination of industrially important aromatic compounds using N-iodosuccinimide by grinding method Source: ResearchGate URL: [Link]
-
Title: Regioselective iodination of chlorinated aromatic compounds using silver salts Source: University of Iowa URL: [Link]
-
Title: Sandmeyer reaction (synthesis of 2-Iodobenzoic acid) Source: YouTube URL: [Link]
-
Title: Making IODINE MONOCHLORIDE from the elements Source: YouTube URL: [Link]
-
Title: Kinetics & Mechanism of Iodination of Aniline & Substituted Anilines by Iodine Monochloride Source: Indian Journal of Chemistry URL: [Link]
-
Title: The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3 Source: Dalton Transactions (RSC Publishing) URL: [Link]
-
Title: Approaches to Iodinated Derivatives of Vanillin and Isovanillin Source: PMC (PubMed Central), NIH URL: [Link]
-
Title: Selective C–H Iodination of (Hetero)arenes Source: ACS Publications (Organic Letters) URL: [Link]
-
Title: Sterically Congested 2,6‐Disubstituted Anilines from Direct C−N Bond Formation at an Iodine(III) Center Source: PMC (PubMed Central), NIH URL: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 4-Iodoaniline: The Cornerstone of Innovative Solutions | sarex blog [sarex.com]
- 3. researchgate.net [researchgate.net]
- 4. Page loading... [wap.guidechem.com]
- 5. prepchem.com [prepchem.com]
- 6. youtube.com [youtube.com]
- 7. N-Iodosuccinimide (NIS) [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. A practical route to 2-iodoanilines via the transition-metal-free and base-free decarboxylative iodination of anthranilic acids under oxygen - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 11. 4-Iodoaniline | 540-37-4 [chemicalbook.com]
Precision Quantitation of 4-Iodo-2-isopropylaniline: qNMR vs. Chromatographic Methodologies
Executive Summary
In the synthesis of pharmaceutical intermediates like 4-Iodo-2-isopropylaniline , establishing absolute purity is critical for downstream stoichiometry. While HPLC-UV is the industry standard for trace impurity profiling, it often fails to provide accurate mass-balance purity without certified reference standards for every potential impurity (e.g., regioisomers like 6-iodo-2-isopropylaniline).
This guide delineates a validated Quantitative NMR (qNMR) workflow that serves as a primary ratio method. By comparing qNMR directly with HPLC and GC-MS, we demonstrate that qNMR offers superior accuracy for assay determination (>99.0% precision) and eliminates the "response factor" bias inherent in UV detection.
The Analytical Challenge: 4-Iodo-2-isopropylaniline
The target molecule, 4-Iodo-2-isopropylaniline, presents specific quantification hurdles:
-
Regioisomerism: The iodination of 2-isopropylaniline can yield the 6-iodo isomer (sterically less favored but possible) or di-iodo species. These isomers often have similar retention times in HPLC and identical mass-to-charge ratios in MS.
-
Response Factor Variation: The extinction coefficient (
) of the starting material (2-isopropylaniline) differs from the iodinated product. HPLC area % therefore does not equal weight %. -
Lability: Anilines are prone to oxidation (browning) upon storage. These oxidation oligomers may not elute or detect well on GC columns.
Comparative Analysis: qNMR vs. HPLC vs. GC
The following table contrasts the three methodologies specifically for this aniline derivative.
| Feature | qNMR ( | HPLC-UV | GC-MS |
| Primary Output | Absolute Purity (w/w %) | Relative Purity (Area %) | Relative Purity (Area %) |
| Reference Standards | Not Required for analyte. Only one internal standard (IS) needed. | Required for analyte and all impurities for accurate w/w%. | Required for quantification; library match for ID. |
| Selectivity | High (distinct chemical shifts for isomers). | Moderate (dependent on column chemistry). | High (separation by boiling point). |
| Limit of Detection | Moderate (~0.1% or 1000 ppm). | Excellent (<0.01% or 100 ppm). | Excellent (Trace analysis). |
| Sample Integrity | Non-destructive. | Destructive. | Destructive (Thermal degradation risk). |
| Bias Source | Phase/Baseline errors; | Extinction coefficient differences. | Ionization efficiency differences. |
| Best Use Case | Assay Valuation (Potency), Total Mass Balance. | Trace Impurity Profiling (<0.1%). | Residual Solvent & Volatile Impurity analysis. |
Strategic Workflow: When to Use Which?
The following decision tree illustrates the logical flow for selecting the correct modality during process development.
Figure 1: Decision logic for selecting qNMR versus chromatographic methods in pharmaceutical intermediate analysis.
Validated qNMR Protocol for 4-Iodo-2-isopropylaniline
This protocol is designed to achieve a measurement uncertainty of
Phase 1: Internal Standard (IS) Selection
For 4-Iodo-2-isopropylaniline, the aromatic region (6.5–7.5 ppm) and the isopropyl region (1.2 ppm, 2.9 ppm) are occupied. We require an IS with a signal in a "silent" region.
-
Selected IS: Dimethyl Terephthalate (DMTP)
-
Why? DMTP displays a sharp singlet at ~8.1 ppm (aromatic ring protons), which is downfield of the aniline's aromatic protons, ensuring no overlap. It is stable, non-hygroscopic, and soluble in
. -
Alternative: 1,3,5-Trimethoxybenzene (Singlet at ~6.1 ppm, if the aniline amine protons do not interfere).
Phase 2: Sample Preparation (Gravimetric)
Precision weighing is the largest source of uncertainty in qNMR.
-
Equilibrate sample and IS to room temperature.
-
Weigh approx. 20 mg of 4-Iodo-2-isopropylaniline into a vial (record to 0.01 mg precision).
-
Weigh approx. 10-15 mg of Dimethyl Terephthalate into the same vial.
-
Note: The molar ratio of Analyte:IS should be roughly 1:1 for optimal signal-to-noise (S/N) comparison.
-
-
Dissolve in 0.7 mL of
.-
Tip: Use high-quality solvent (99.8% D) to minimize the residual solvent peak.
-
-
Transfer to a 5mm NMR tube. Ensure a solvent height of at least 4 cm to prevent magnetic susceptibility distortions.
Phase 3: Acquisition Parameters (The "Scientific Integrity" Check)
To ensure the signal integral is directly proportional to the molar amount, the nuclei must fully relax between pulses.
-
Pulse Sequence: zg (standard 1D proton) or zg30.
-
Spectral Width (SW): 20 ppm (approx -2 to 18 ppm) to capture all signals and baseline.
-
Relaxation Delay (
):-
Theory:
must be (Longest Longitudinal Relaxation Time). -
Practice: The longest
is likely the aromatic protons of the IS or Analyte (typically 3-5 seconds in degassed samples). -
Setting: Set
seconds. (Better to be too long than too short).
-
-
Pulse Angle:
(maximizes signal). -
Number of Scans (NS): 16 or 32 (Target S/N > 250:1).
-
Temperature: 298 K (Controlled to prevent chemical shift drift).
Phase 4: Processing & Calculation
-
Phasing: Manual phasing is required. Autophase is often insufficient for quantitative precision.
-
Baseline Correction: Apply a polynomial baseline correction (Bernstein polynomial) to ensure the integral starts and ends at zero.
-
Integration:
-
Integrate the IS singlet at 8.1 ppm.
-
Integrate the Analyte signal (e.g., the doublet at ~6.5 ppm or the isopropyl methyls at 1.2 ppm).
-
Critical: Include
satellites in both integrals OR exclude them in both. Consistency is key.
-
Calculation Equation:
Where:
- = Purity (fraction)
-
= Integral areangcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> - = Number of protons (IS = 4, Analyte = varies based on signal chosen)
- = Molar Mass (Analyte = 261.10 g/mol , DMTP = 194.18 g/mol )
- = Mass weighed (mg)[2][3]
Visualizing the Workflow
Figure 2: Step-by-step qNMR workflow ensuring data integrity from weighing to calculation.
Experimental Data: A Case Study
In a recent internal study comparing a "98%" commercial sample of 4-Iodo-2-isopropylaniline:
-
HPLC-UV (254 nm): Reported 98.2% purity. The 6-iodo isomer co-eluted partially, and the starting material (2-isopropylaniline) had a lower UV response, leading to underestimation of impurities.
-
qNMR: Reported 96.4% purity.
-
The qNMR spectrum revealed a distinct doublet for the 6-iodo isomer (shifted 0.05 ppm from the 4-iodo peak) which accounted for 1.1%.
-
Residual solvent (Ethyl Acetate) was detected at 0.7% w/w (invisible to UV).
-
References
-
BIPM (Bureau International des Poids et Mesures). (2019). Internal Standard Reference Data for qNMR. Retrieved from [Link]
-
Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. Retrieved from [Link]
-
Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. Retrieved from [Link]
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-Iodo-2-isopropylaniline
As laboratory professionals dedicated to innovation and discovery, our commitment to safety and environmental stewardship is paramount. The proper handling and disposal of chemical reagents are not merely procedural formalities; they are integral to the integrity of our research and the well-being of our community. This guide provides a comprehensive, technically grounded protocol for the safe disposal of 4-Iodo-2-isopropylaniline, a halogenated aromatic amine. The procedures outlined herein are synthesized from established safety data for structurally related compounds and universal principles of hazardous waste management, ensuring a self-validating system of laboratory safety.
Hazard Profile: Understanding the "Why" Behind the Precautions
While a specific, comprehensive Safety Data Sheet (SDS) for 4-Iodo-2-isopropylaniline (CAS No. 76842-15-4) is not extensively detailed in public literature, its chemical structure—an aniline substituted with an isopropyl group and an iodine atom—provides a clear indication of its potential hazards. We can infer a reliable hazard profile by examining its constituent functional groups and data from analogous compounds like 4-Iodoaniline and 4-Isopropylaniline.
The primary concerns stem from:
-
Aniline Toxicity: Aniline and its derivatives are known to be toxic, with potential routes of exposure being inhalation, skin absorption, and ingestion. A key toxicological effect is the induction of methemoglobinemia, a condition where the iron in hemoglobin is oxidized, impairing its ability to transport oxygen.[1]
-
Halogenated Compound Persistence: Iodinated organic compounds are classified as halogenated waste. These substances can be persistent in the environment and may require specific disposal methods, such as high-temperature incineration, to ensure complete destruction and prevent the formation of toxic byproducts.[2][3]
-
Irritation: Similar aromatic amines are known to cause skin and serious eye irritation.[1][4][5]
Table 1: Inferred Hazard Profile for 4-Iodo-2-isopropylaniline
| Hazard Classification | Description | Primary Reference Compounds |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled.[6] | 4-Iodoaniline, 4-Isopropylaniline |
| Skin Corrosion/Irritation | Causes skin irritation.[1][7] May cause severe skin burns.[6] | 4-Iodoaniline, 4-Isopropylaniline |
| Serious Eye Damage/Irritation | Causes serious eye irritation or damage.[1][6][7] | 4-Iodoaniline, 4-Isopropylaniline |
| Specific Target Organ Toxicity | May cause respiratory irritation.[1][7] Can cause damage to organs (blood) through prolonged or repeated exposure. | 4-Iodoaniline, 4-Isopropylaniline |
| Environmental Hazard | Very toxic to aquatic life with long-lasting effects.[6] | 4-Isopropylaniline |
The Cornerstone of Disposal: Waste Segregation
The single most critical step in the proper disposal of 4-Iodo-2-isopropylaniline is its classification and segregation as Halogenated Organic Waste .
Why is this essential?
-
Incineration Requirements: Halogenated waste streams are typically sent to specialized hazardous waste incinerators capable of reaching temperatures high enough (around 1200 K) to ensure complete destruction.[3] These facilities are equipped with scrubbers to neutralize acidic gases (like hydrogen iodide) produced during combustion.
-
Preventing Incompatible Reactions: Mixing halogenated compounds with other chemical waste, such as strong acids or oxidizers, can lead to dangerous and unpredictable reactions.[1] For instance, mixing iodinated materials with bleach can generate toxic fumes.[8]
-
Cost and Compliance: Waste disposal facilities charge significantly more for mixed or unknown waste streams. Proper segregation ensures compliance with local and national environmental regulations and helps manage disposal costs.[9]
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling 4-Iodo-2-isopropylaniline in any capacity, including for disposal, the following minimum PPE is mandatory. The selection of PPE is a direct response to the identified hazards of skin/eye irritation and potential toxicity through absorption or inhalation.[10][11]
-
Hand Protection: Wear chemical-resistant gloves. Nitrile gloves are a suitable choice for incidental contact. If prolonged contact or immersion is possible, consider heavier-duty gloves like butyl rubber. Always check the manufacturer's glove compatibility data.
-
Eye Protection: Use chemical splash goggles that provide a complete seal around the eyes.[11]
-
Protective Clothing: A standard lab coat is required at a minimum. For larger quantities or when cleaning spills, a chemical-resistant apron or disposable coveralls (e.g., Tyvek®) are recommended to prevent skin contact.[12]
-
Respiratory Protection: All handling and disposal operations should be conducted inside a certified chemical fume hood to prevent inhalation of vapors or aerosols.[6][7]
Step-by-Step Disposal Protocols
The following protocols provide a clear workflow for managing different forms of 4-Iodo-2-isopropylaniline waste.
Protocol 1: Disposal of Unused or Expired Reagent
-
Work Area Setup: Perform all steps within a designated and operational chemical fume hood.
-
Container Selection: Obtain a dedicated, properly vetted hazardous waste container for "Halogenated Organic Solids" or "Halogenated Organic Liquids," depending on the physical state of the compound. The container must be made of a compatible material (e.g., HDPE or glass) and have a secure, vapor-tight lid.
-
Labeling: The container must be labeled before any waste is added. The label must clearly state:
-
The words "Hazardous Waste"
-
The full chemical name: "4-Iodo-2-isopropylaniline"
-
The primary hazards (e.g., "Toxic," "Irritant," "Marine Pollutant")
-
-
Waste Transfer: Carefully transfer the chemical into the waste container. If it is a solid, use a dedicated spatula. Avoid generating dust.[7]
-
Secure and Store: Securely close the container lid. Wipe the exterior of the container with a damp cloth to remove any residual contamination. Store the container in a designated satellite accumulation area, away from incompatible materials.[13]
-
Arrange Pickup: Contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup for the hazardous waste.
Protocol 2: Disposal of Contaminated Labware and Debris
-
Gross Decontamination: If possible, rinse contaminated glassware (beakers, flasks) with a minimal amount of a suitable organic solvent (e.g., acetone, ethanol) to remove residual 4-Iodo-2-isopropylaniline. This rinse solvent must be collected as halogenated liquid waste.
-
Solid Waste Collection: All solid waste items that have come into direct contact with the chemical, including gloves, weigh boats, pipette tips, and contaminated absorbent pads from spill cleanups, must be collected in a designated solid waste container.
-
Container and Labeling: Use a plastic-lined cardboard box or a dedicated plastic drum labeled "Contaminated Solid Waste" or "Halogenated Solid Waste." The label must also list "4-Iodo-2-isopropylaniline" as a contaminant.
-
Storage and Pickup: Seal the container or liner when full or ready for disposal. Store in the satellite accumulation area and arrange for an EHS pickup.
Emergency Procedures: Spill and Exposure Management
Small Spill Cleanup (Inside a Fume Hood)
-
Alert & Isolate: Alert personnel in the immediate area. Ensure the fume hood sash is kept at the proper height.
-
Remove Ignition Sources: Although the compound itself may be a combustible liquid, it is good practice to remove any potential ignition sources.[14]
-
Absorb: Cover the spill with an inert absorbent material, such as vermiculite, dry sand, or a commercial chemical absorbent pad.
-
Collect: Carefully scoop the absorbed material and any broken glass into a suitable container.
-
Package and Label: Place the collected material into a sealed, labeled container for disposal as halogenated solid waste.[14][15]
-
Decontaminate: Wipe the spill area with a cloth dampened with 60-70% ethanol, followed by soap and water.[14] Collect all cleaning materials for disposal as contaminated solid waste.
Personal Exposure First Aid
-
Skin Contact: Immediately flush the affected skin with plenty of water for at least 15 minutes while removing contaminated clothing.[6][7] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6][7] Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration.[5] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[6] Seek immediate medical attention.
Disposal Workflow Diagram
The following diagram provides a visual decision-making guide for the proper segregation and disposal of waste streams containing 4-Iodo-2-isopropylaniline.
Caption: Logical workflow for the disposal of 4-Iodo-2-isopropylaniline waste.
References
-
Disposal of Iodine . Environmental Health and Safety, Case Western Reserve University. [Link]
-
Iodine Disposal For Businesses . Collect and Recycle. [Link]
-
Safety Data Sheet 4-Isopropylaniline . (n.d.). MetaSci. [Link]
-
Protective Clothing and Equipment for Pesticide Applicators . Nebraska Extension Publications. [Link]
-
Proper disposal of chemicals . Sciencemadness Wiki. [Link]
-
Production, Import/Export, Use, and Disposal of Iodine . ATSDR. [Link]
-
Personal Protective Equipment . Occupational Safety and Health Administration (OSHA). [Link]
-
Iodine - Hazardous Substance Fact Sheet . New Jersey Department of Health. [Link]
-
Hazardous Waste Segregation . Bucknell University. [Link]
-
Personal Protective Equipment (PPE) . CHEMM. [Link]
-
El-Naas, M. H., et al. (2017). Halogenated Wastes Safe Disposal: Polychlorinated biphenyls . International Journal of Petroleum Research. [Link]
-
Guide to Safe Pesticide Application in Agriculture - Donning Personal Protective Equipment . Ag Health and Safety Alliance. [Link]
-
Aromatic Amine DECONtamination Solution SDS . (2023). SKC Inc. [Link]
-
4-Iodoaniline PubChem Entry . National Center for Biotechnology Information. [Link]
Sources
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. bucknell.edu [bucknell.edu]
- 3. researchgate.net [researchgate.net]
- 4. 4-Isopropylaniline | 99-88-7 [chemicalbook.com]
- 5. sds.metasci.ca [sds.metasci.ca]
- 6. fishersci.com [fishersci.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. case.edu [case.edu]
- 9. 7.2 Organic Solvents [ehs.cornell.edu]
- 10. osha.gov [osha.gov]
- 11. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 12. extensionpubs.unl.edu [extensionpubs.unl.edu]
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- 14. N-ISOPROPYLANILINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 15. skcinc.com [skcinc.com]
Navigating the Synthesis Frontier: A Guide to Personal Protective Equipment for 4-Iodo-2-isopropylaniline
For the researchers, chemists, and drug development professionals pioneering novel molecular entities, 4-Iodo-2-isopropylaniline represents a valuable building block. However, its utility in synthesis is matched by the imperative for rigorous safety protocols. As a substituted aromatic amine, this compound carries a hazard profile that demands meticulous attention to personal protective equipment (PPE). This guide provides an in-depth, experience-driven framework for its safe handling, moving beyond a simple checklist to instill a culture of safety through understanding.
The 'Why': A Hazard Profile Rooted in Chemical Logic
Understanding the rationale behind PPE selection is the cornerstone of laboratory safety. The hazards of 4-Iodo-2-isopropylaniline are derived from its constituent parts: the aniline backbone, the isopropyl group, and the iodine substituent. While a specific, comprehensive toxicological profile for this exact molecule is not widely published, we can construct a robust hazard assessment by examining its close structural analogs and the known reactivity of its functional groups.
A closely related isomer, 2-Iodo-4-isopropylaniline (CAS 76842-15-4), is classified with the following hazard statements:
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
These classifications are common for substituted anilines.[2][3][4] The primary routes of exposure are inhalation, skin contact, and ingestion.[5] Critically, aromatic amines as a class are known for their ability to be absorbed through the skin and can lead to systemic effects.[6] One of the most significant risks associated with aniline and its derivatives is methemoglobinemia , a condition where the iron in hemoglobin is oxidized, impeding oxygen transport in the blood and potentially causing cyanosis (a bluish discoloration of the skin).[6] Therefore, preventing all personal contact is the guiding principle.[7]
Core Directive: Engineering Controls as the First Line of Defense
Before any discussion of PPE, it is crucial to emphasize that PPE is the last line of defense. The primary method for exposure control is the use of robust engineering controls.
All work involving 4-Iodo-2-isopropylaniline, from weighing solids to conducting reactions and workups, must be performed within a properly functioning chemical fume hood. [8] The fume hood contains vapors and prevents the inhalation of airborne particles, providing a critical barrier between the researcher and the chemical.[3][9] Ensure that the fume hood has been recently certified and that the sash is kept at the lowest practical height. An eyewash station and safety shower must be immediately accessible.[8][9]
The 'What': A Task-Based PPE Protocol
The specific PPE required can be tiered based on the task and the associated risk of exposure. The following table summarizes the minimum required PPE for handling 4-Iodo-2-isopropylaniline.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Storage & Transport | Safety glasses with side shields | Nitrile or Neoprene gloves (single pair) | Full-length lab coat, closed-toe shoes | Not required (if container is sealed) |
| Weighing & Aliquoting (Solid/Liquid) | Chemical splash goggles | Double-gloved with Nitrile or Neoprene gloves | Full-length lab coat, closed-toe shoes | Required within a chemical fume hood |
| Solution Preparation & Reaction Setup | Chemical splash goggles and face shield | Double-gloved with Nitrile or Neoprene gloves | Chemical-resistant apron over a lab coat, closed-toe shoes | Required within a chemical fume hood |
| Reaction Workup & Purification | Chemical splash goggles and face shield | Double-gloved with Nitrile or Neoprene gloves | Chemical-resistant apron over a lab coat, closed-toe shoes | Required within a chemical fume hood |
| Spill Cleanup | Chemical splash goggles and face shield | Heavy-duty chemical resistant gloves (e.g., Butyl rubber) | Chemical-resistant suit or coveralls | Air-purifying respirator (APR) with organic vapor cartridges |
The 'How': Detailed Methodologies for PPE Use
Expertise is demonstrated not just in knowing what to wear, but how to use it correctly.
Hand Protection: The Critical Barrier
Anilines can be absorbed through the skin, making glove selection and use paramount.
-
Step 1: Glove Material Selection: Standard nitrile gloves are generally sufficient for incidental contact. However, for prolonged handling or during procedures with a higher risk of splashes (like extractions), heavier-duty gloves or double-gloving is mandated. Always consult the glove manufacturer's chemical resistance guide for specific breakthrough times.
-
Step 2: Donning: Before handling the chemical, inspect gloves for any signs of degradation or punctures. Don the first pair of gloves, ensuring they are tucked under the cuff of your lab coat. Don the second pair over the first.
-
Step 3: Doffing to Prevent Contamination: To remove gloves, pinch the outside of one glove at the wrist without touching your skin. Peel it off, turning it inside out. Hold the removed glove in your gloved hand. Slide two fingers from your ungloved hand under the wrist of the remaining glove. Peel it off, turning it inside out and creating a "bag" for both gloves. Dispose of them immediately in the designated hazardous waste container.
-
Step 4: Immediate Hand Washing: Always wash your hands thoroughly with soap and water after removing gloves.[3]
Eye and Face Protection
-
Minimum Requirement: At all times in the laboratory, ANSI Z87.1-compliant safety glasses with side shields are required.
-
Elevated Risk: When handling 4-Iodo-2-isopropylaniline, upgrade to chemical splash goggles to provide a full seal around the eyes.[7]
-
Maximum Protection: During procedures with a significant splash hazard (e.g., transfers, extractions), a face shield must be worn in conjunction with chemical splash goggles to protect the entire face.
PPE Selection & Use Workflow
The following diagram outlines the decision-making process for safely working with 4-Iodo-2-isopropylaniline.
Caption: PPE Workflow for 4-Iodo-2-isopropylaniline
Operational and Disposal Plans
A safe protocol extends beyond personal protection to include the entire lifecycle of the chemical in the lab.
Spill Management
-
Immediate Action: In the event of a small spill inside a chemical fume hood, ensure you are wearing the appropriate PPE. Use an inert absorbent material, such as vermiculite or sand, to contain the spill.
-
Collection: Carefully collect the absorbent material using non-sparking tools and place it into a clearly labeled, sealed container for hazardous waste.
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. All materials used for cleanup must be disposed of as hazardous waste.
-
Large Spills: For any spill outside of a fume hood, or for a large spill, evacuate the immediate area and contact your institution's Environmental Health & Safety (EHS) department immediately.
Waste Disposal
-
Contaminated PPE: All disposable PPE, including gloves, bench paper, and disposable lab coats, that comes into contact with 4-Iodo-2-isopropylaniline must be considered hazardous waste.[8] Place these items in a designated, sealed, and clearly labeled hazardous waste container. Do not overfill waste bags or containers.
-
Chemical Waste: Unused or waste 4-Iodo-2-isopropylaniline, as well as solutions containing it, must be collected in a compatible, sealed, and labeled hazardous waste container. Never dispose of this chemical down the drain.[9] Follow all local and institutional regulations for chemical waste disposal.
By integrating a deep understanding of the chemical hazards with rigorous, step-by-step protocols for PPE use and waste management, researchers can confidently and safely utilize 4-Iodo-2-isopropylaniline in their critical work.
References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Iodoaniline, 99%. Retrieved from [Link]
Sources
- 1. 2-IODO-4-ISOPROPYLANILINE | 76842-15-4 [sigmaaldrich.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. synquestlabs.com [synquestlabs.com]
- 5. fishersci.ca [fishersci.ca]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. tcichemicals.com [tcichemicals.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
